molecular formula C6H6N4 B1295693 [1,2,4]Triazolo[4,3-a]pyridin-3-amine CAS No. 767-62-4

[1,2,4]Triazolo[4,3-a]pyridin-3-amine

Cat. No.: B1295693
CAS No.: 767-62-4
M. Wt: 134.14 g/mol
InChI Key: NCZQAIFOXJOCFI-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[4,3-a]pyridin-3-amine is a useful research compound. Its molecular formula is C6H6N4 and its molecular weight is 134.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76010. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1,2,4]triazolo[4,3-a]pyridin-3-amine
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InChI

InChI=1S/C6H6N4/c7-6-9-8-5-3-1-2-4-10(5)6/h1-4H,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NCZQAIFOXJOCFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(N2C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00227497
Record name (1,2,4)Triazolo(4,3-a)pyridin-3(2H)-imine
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Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

767-62-4
Record name (1,2,4)Triazolo(4,3-a)pyridin-3(2H)-imine
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Record name (1,2,4)Triazolo(4,3-a)pyridin-3(2H)-imine
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Record name [1,2,4]triazolo[4,3-a]pyridin-3-amine
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Triazolo[4,3-a]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Triazolo[4,3-a]pyridin-3-amine, a heterocyclic compound of significant interest in medicinal and pharmaceutical chemistry.[1][2] This document details synthetic methodologies, extensive characterization data, and experimental protocols. The structural and spectroscopic properties are presented, supported by data from X-ray crystallography, FTIR, FT-Raman, and NMR spectroscopy. This guide is intended to serve as a valuable resource for researchers and professionals involved in the development of novel therapeutics based on the triazolopyridine scaffold.

Introduction

Triazolopyridine derivatives are a prominent class of organic compounds with diverse biochemical, clinical, and pharmaceutical applications.[2] The[1][3]triazolo[4,3-a]pyridine core, in particular, is a key structural motif in a new class of antidepressants, chemically and pharmaceutically distinct from other tricyclic drugs.[2] Trazodone, an effective antidepressant with anxiolytic and hypnotic effects, is a notable example of a drug featuring this scaffold.[1] Derivatives of this heterocyclic system have demonstrated a wide range of biological activities, including antifungal, antibacterial, anticonvulsant, and antioxidant properties.[2] This guide focuses specifically on Triazolo[4,3-a]pyridin-3-amine, providing detailed technical information for its synthesis and characterization.

Synthesis of Triazolo[4,3-a]pyridin-3-amine

The synthesis of the[1][3]triazolo[4,3-a]pyridine ring system can be achieved through various synthetic strategies. A common and effective method involves the cyclization of a 2-hydrazinopyridine precursor. An electrochemically induced desulfurative cyclization of 2-hydrazinopyridines with isothiocyanates offers a route to a wide range of 3-amino-[4][3]-triazolo pyridines under simple conditions, avoiding the need for transition metals or external oxidants.[5] Another approach involves the palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by dehydration.[5]

A plausible synthetic workflow for Triazolo[4,3-a]pyridin-3-amine is outlined below.

Synthesis_Workflow A 2-Chloropyridine C 2-Hydrazinopyridine A->C Nucleophilic Substitution B Hydrazine Hydrate B->C E Triazolo[4,3-a]pyridin-3-amine C->E Cyclization D Cyanogen Bromide D->E

Caption: Synthetic workflow for Triazolo[4,3-a]pyridin-3-amine.

Experimental Protocol: Synthesis of 2-Hydrazinopyridine
  • To a solution of 2-chloropyridine in a suitable solvent (e.g., ethanol), add an excess of hydrazine hydrate.

  • Reflux the reaction mixture for several hours while monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel to obtain 2-hydrazinopyridine.

Experimental Protocol: Synthesis of Triazolo[4,3-a]pyridin-3-amine
  • Dissolve 2-hydrazinopyridine in a suitable solvent (e.g., ethanol).

  • Add a solution of cyanogen bromide in the same solvent dropwise at 0 °C.

  • Allow the reaction mixture to stir at room temperature overnight.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield Triazolo[4,3-a]pyridin-3-amine as a solid.

Characterization of Triazolo[4,3-a]pyridin-3-amine

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following sections detail the key analytical techniques and expected data.

Characterization_Workflow A Synthesized Compound B X-ray Crystallography A->B C FTIR Spectroscopy A->C D FT-Raman Spectroscopy A->D E NMR Spectroscopy A->E F Structural Elucidation B->F G Vibrational Mode Analysis C->G D->G H Molecular Structure Confirmation E->H

Caption: Analytical workflow for the characterization of the compound.

Crystallographic Data

Single-crystal X-ray diffraction studies have revealed that Triazolo[4,3-a]pyridin-3-amine crystallizes in the monoclinic system with the centrosymmetric space group P2₁/n.[1][3][6] The asymmetric unit contains two molecules linked by N–H⋯N hydrogen bonds.[1][3][6]

Parameter Value Reference
Crystal SystemMonoclinic[1][3][6]
Space GroupP2₁/n[1][3][6]
a (Å)5.5666[1]
b (Å)12.6649[1]
c (Å)16.8190[1]
β (°)99.434[1]
Molecules per unit cell (Z)8[1][3][6]
Spectroscopic Data

The structural and spectroscopic properties of Triazolo[4,3-a]pyridin-3-amine have been extensively studied.[1][3][6]

The FTIR spectrum of Triazolo[4,3-a]pyridin-3-amine has been recorded in the 100–4000 cm⁻¹ range.[1][6] The presence of intermolecular N–H⋯N hydrogen bonds is confirmed by IR and Raman spectra, where the NH₂ group attached to the triazole ring acts as a hydrogen bond donor to the triazole nitrogen atom of an adjacent molecule.[2]

Vibrational Mode Wavenumber (cm⁻¹)
N-H stretching (amino group)~3300 - 3500
C-H stretching (aromatic)~3000 - 3100
C=N stretching (triazole ring)~1600 - 1650
C=C stretching (pyridine ring)~1400 - 1600
N-H bending (amino group)~1550 - 1650

The FT-Raman spectrum has been recorded in the 80–4000 cm⁻¹ range.[1][6]

Vibrational Mode Wavenumber (cm⁻¹)
Ring breathing modes~1000 - 1100
C-H in-plane bending~1100 - 1300
C-H out-of-plane bending~700 - 900

¹H and ¹³C NMR spectroscopy are crucial for confirming the molecular structure. The chemical shifts will be influenced by the electron distribution within the fused heterocyclic system.

¹H NMR (DMSO-d₆) Chemical Shift (ppm) Multiplicity Assignment
H-5~7.5 - 7.7dPyridine ring
H-6~6.8 - 7.0tPyridine ring
H-7~7.2 - 7.4tPyridine ring
H-8~8.0 - 8.2dPyridine ring
NH₂~6.0 - 6.5br sAmino group
¹³C NMR (DMSO-d₆) Chemical Shift (ppm) Assignment
C-3~155 - 160Triazole ring
C-5~120 - 125Pyridine ring
C-6~110 - 115Pyridine ring
C-7~125 - 130Pyridine ring
C-8~145 - 150Pyridine ring
C-8a~140 - 145Bridgehead carbon

Biological Significance and Potential Applications

The[1][4][3]triazolo[4,3-a]pyridine scaffold is a privileged structure in medicinal chemistry.[7] Derivatives have shown a broad spectrum of biological activities, including antidiabetic, anti-platelet aggregation, antifungal, antibacterial, antimalarial, anti-tubercular, and anticonvulsant properties.[7] The amino group at the 3-position of Triazolo[4,3-a]pyridin-3-amine provides a handle for further chemical modifications to explore and optimize these biological activities.

Biological_Relevance A Triazolo[4,3-a]pyridin-3-amine B Drug Discovery & Development A->B Core Scaffold C Antidepressant B->C D Antifungal B->D E Antibacterial B->E F Anticonvulsant B->F

Caption: Biological relevance of the Triazolo[4,3-a]pyridine scaffold.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of Triazolo[4,3-a]pyridin-3-amine. The synthetic protocols, supported by a clear workflow diagram, offer a practical approach for its preparation. The comprehensive characterization data, including crystallographic and spectroscopic information, serves as a benchmark for researchers in the field. The established biological significance of the triazolopyridine core highlights the potential of Triazolo[4,3-a]pyridin-3-amine as a valuable building block in the design and development of new therapeutic agents.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Triazolo[4,3-a]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of Triazolo[4,3-a]pyridin-3-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document consolidates available data on its structural, spectroscopic, and physicochemical characteristics. Detailed experimental protocols for its synthesis and characterization are provided, along with a summary of its known biological context. The information is presented to support further research and development involving this scaffold.

Core Chemical and Physical Properties

Triazolo[4,3-a]pyridin-3-amine, with the CAS number 767-62-4, is a solid, crystalline compound. Upon recrystallization from ethanol, it forms orange crystals.[1][2] The fundamental properties of this compound are summarized in the table below.

PropertyValueSource(s)
IUPAC Name [3][4][5]triazolo[4,3-a]pyridin-3-amine-
CAS Number 767-62-4
Molecular Formula C₆H₆N₄
Molecular Weight 134.14 g/mol
Appearance Solid. Orange crystals from ethanol.[1][2]
Melting Point 226-232 °C
Boiling Point Decomposes before boiling (inferred from related compounds).[6]
Solubility Slightly soluble in water, soluble in polar organic solvents like DMSO and methanol (inferred from related compounds).[6]
Predicted pKa ~4.5-4.7 (based on fluorinated analogs)-

Structural and Spectroscopic Data

The molecular structure of Triazolo[4,3-a]pyridin-3-amine has been elucidated through single-crystal X-ray diffraction.[1][2]

Crystallography

The compound crystallizes in the monoclinic system with the P2₁/n space group.[1][2] The asymmetric unit contains two molecules of Triazolo[4,3-a]pyridin-3-amine that are linked by intermolecular N–H⋯N hydrogen bonds.[1][2]

Spectroscopic Profile

The structural identity and purity of Triazolo[4,3-a]pyridin-3-amine are typically confirmed using a combination of spectroscopic methods.

SpectroscopyKey Features
FTIR The presence of N-H stretching vibrations from the amine group and aromatic C-H and C=N stretching from the fused ring system.
¹H NMR Characteristic signals corresponding to the protons on the pyridine ring and the amine group protons.
¹³C NMR Resonances for the carbon atoms of the fused heterocyclic rings.
Mass Spectrometry A molecular ion peak corresponding to the compound's molecular weight.

Experimental Protocols

Several synthetic routes to Triazolo[4,3-a]pyridin-3-amine and its derivatives have been reported, often starting from 2-hydrazinopyridine.[3][4][7] Below are detailed protocols for a common synthetic method and standard characterization techniques.

Synthesis of Triazolo[4,3-a]pyridin-3-amine

This protocol is based on the cyclization of 2-hydrazinopyridine with cyanogen bromide.

Materials:

  • 2-Hydrazinopyridine

  • Cyanogen bromide (Caution: Highly toxic)

  • Sodium bicarbonate

  • Ethanol

  • Water

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • In a well-ventilated fume hood, dissolve 2-hydrazinopyridine (1 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Prepare a solution of sodium bicarbonate (2 equivalents) in water.

  • Cool the 2-hydrazinopyridine solution in an ice bath.

  • Slowly add a solution of cyanogen bromide (1.1 equivalents) in ethanol to the cooled 2-hydrazinopyridine solution with vigorous stirring.

  • After the addition is complete, slowly add the aqueous sodium bicarbonate solution to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, remove the ethanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from ethanol to obtain orange crystals of Triazolo[4,3-a]pyridin-3-amine.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Prepare a sample by dissolving approximately 5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz spectrometer.

  • For ¹H NMR, typical acquisition parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • For ¹³C NMR, typical acquisition parameters include a spectral width of 0-200 ppm and a longer acquisition time or a greater number of scans.

Infrared (IR) Spectroscopy:

  • Prepare a sample as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • For a KBr pellet, mix a small amount of the sample with dry KBr powder and press into a transparent disk.

  • Acquire the IR spectrum over a range of 4000-400 cm⁻¹.

  • Identify characteristic peaks for N-H, C-H aromatic, C=N, and C=C bonds.

Mass Spectrometry (MS):

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer, for example, using an electrospray ionization (ESI) source.

  • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

Biological Context and Potential Applications

The[3][4][5]triazolo[4,3-a]pyridine scaffold is a key pharmacophore in several biologically active compounds.[1]

Relationship to Trazodone

Triazolo[4,3-a]pyridin-3-amine is structurally related to the antidepressant drug Trazodone. Trazodone is known to be an antagonist of serotonin receptors.[1][8] This structural similarity suggests that Triazolo[4,3-a]pyridin-3-amine and its derivatives could be valuable starting points for the development of new agents targeting the serotonergic system.

Other Potential Activities

Derivatives of the triazolopyridine core have demonstrated a wide range of biological activities, including:

  • Antifungal[1]

  • Antibacterial[1]

  • Anticonvulsant[1]

  • Herbicidal[1]

  • Inhibition of c-Met kinase[9]

These findings highlight the potential of the Triazolo[4,3-a]pyridin-3-amine scaffold as a versatile platform for the design and synthesis of novel therapeutic agents.

Visualized Workflows

Synthesis and Purification Workflow

Synthesis and Purification of Triazolo[4,3-a]pyridin-3-amine cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification A Dissolve 2-Hydrazinopyridine in Ethanol B Add Cyanogen Bromide Solution A->B C Add NaHCO3 Solution B->C D Stir Overnight at RT C->D E Remove Ethanol (Rotary Evaporation) D->E F Extract with Dichloromethane E->F G Dry and Concentrate F->G H Recrystallize from Ethanol G->H I Obtain Pure Crystals H->I

Caption: A workflow diagram illustrating the key steps in the synthesis and purification of Triazolo[4,3-a]pyridin-3-amine.

Characterization Workflow

Spectroscopic Characterization Workflow cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_ms Mass Spectrometry Start Purified Sample of Triazolo[4,3-a]pyridin-3-amine NMR_Prep Prepare Sample in Deuterated Solvent Start->NMR_Prep IR_Prep Prepare Sample (KBr or ATR) Start->IR_Prep MS_Prep Prepare Dilute Solution Start->MS_Prep NMR_Acq Acquire 1H and 13C Spectra NMR_Prep->NMR_Acq NMR_Analysis Analyze Chemical Shifts and Coupling Constants NMR_Acq->NMR_Analysis End Structural Confirmation NMR_Analysis->End IR_Acq Acquire Spectrum (4000-400 cm-1) IR_Prep->IR_Acq IR_Analysis Identify Functional Group Peaks IR_Acq->IR_Analysis IR_Analysis->End MS_Acq Acquire Mass Spectrum (e.g., ESI+) MS_Prep->MS_Acq MS_Analysis Confirm Molecular Ion Peak MS_Acq->MS_Analysis MS_Analysis->End

Caption: A workflow for the structural characterization of Triazolo[4,3-a]pyridin-3-amine using standard spectroscopic techniques.

References

An In-depth Technical Guide to the Synthesis of Triazolo[4,3-a]pyridin-3-amine Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing triazolo[4,3-a]pyridin-3-amine and its derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry. This document details key synthetic strategies, provides explicit experimental protocols, and presents quantitative data to facilitate the practical application of these methods in a research and development setting.

Core Synthetic Strategies

The synthesis of the triazolo[4,3-a]pyridin-3-amine core primarily relies on the cyclization of 2-hydrazinopyridine with a suitable one-carbon synthon. Several effective methods have been developed, with the choice of reagent influencing the nature of the substituent at the 3-position. The most prominent and versatile approaches are outlined below.

Cyclization of 2-Hydrazinopyridine with Isothiocyanates

A widely employed and efficient method for the synthesis of 3-substituted-amino-[1][2][3]triazolo[4,3-a]pyridines involves the reaction of 2-hydrazinopyridine with various isothiocyanates. This reaction typically proceeds through the formation of a thiosemicarbazide intermediate, which then undergoes cyclization to yield the desired product. Recent advancements have introduced electrochemically induced and visible-light mediated desulfurative cyclization methods, offering milder and more environmentally friendly alternatives to traditional chemical oxidants.[1][3]

synthesis_workflow_1 start 2-Hydrazinopyridine intermediate Thiosemicarbazide Intermediate start->intermediate reagent1 Isothiocyanate (R-N=C=S) reagent1->intermediate product 3-Substituted-amino- [1,2,4]triazolo[4,3-a]pyridine intermediate->product Desulfurative Cyclization conditions Electrochemical or Visible-Light Catalysis conditions->intermediate

Synthetic route from 2-Hydrazinopyridine and Isothiocyanate.
Cyclization with Cyanogen Halides

The reaction of 2-hydrazinopyridine with cyanogen halides, such as cyanogen bromide, provides a direct route to the parent 3-amino-[1][2][3]triazolo[4,3-a]pyridine. This method is effective for the synthesis of the unsubstituted amine derivative.

synthesis_workflow_2 start 2-Hydrazinopyridine product 3-Amino-[1,2,4]triazolo [4,3-a]pyridine start->product reagent Cyanogen Halide (e.g., CNBr) reagent->product

Synthesis via Cyanogen Halide Cyclization.

Experimental Protocols

The following sections provide detailed experimental procedures for the key synthetic methods discussed.

General Procedure for Electrochemically Induced Desulfurative Cyclization of 2-Hydrazinopyridines with Isothiocyanates[1]

Materials:

  • 2-Hydrazinopyridine (1.0 equiv)

  • Isothiocyanate (1.2 equiv)

  • Anhydrous acetonitrile (MeCN)

  • Supporting electrolyte (e.g., n-Bu4NBF4)

  • Graphite felt electrodes

Procedure:

  • In an undivided electrochemical cell equipped with a graphite felt anode and a graphite felt cathode, dissolve 2-hydrazinopyridine and the isothiocyanate in anhydrous acetonitrile containing the supporting electrolyte.

  • Apply a constant current to the cell and conduct the electrolysis at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion of the reaction, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-amino-[1][2][3]-triazolo pyridine derivative.

Synthesis of the Parent 3-Amino-[1][2][3]triazolo[4,3-a]pyridine

The structural and spectroscopic properties of the parent compound, 1,2,4-triazolo[4,3-a]pyridin-3-amine, have been well-characterized. X-ray diffraction studies show that it crystallizes in the monoclinic system.[4][5][6] The FTIR spectrum exhibits characteristic bands for the N-H stretching vibrations.[4][5][6]

Spectroscopic Data for 1,2,4-Triazolo[4,3-a]pyridin-3-amine:

  • Melting Point: 226-232 °C

  • Appearance: Solid

  • Molecular Formula: C₆H₆N₄

  • Molecular Weight: 134.14 g/mol

Quantitative Data

The following table summarizes representative yields for the synthesis of various 3-amino-[1][2][3]triazolo[4,3-a]pyridine derivatives using the electrochemical desulfurative cyclization method.

Entry2-Hydrazinopyridine DerivativeIsothiocyanateProductYield (%)
12-HydrazinopyridinePhenyl isothiocyanate3-(Phenylamino)-[1][2][3]triazolo[4,3-a]pyridine92
22-HydrazinopyridineBenzyl isothiocyanate3-(Benzylamino)-[1][2][3]triazolo[4,3-a]pyridine85
35-Chloro-2-hydrazinopyridinePhenyl isothiocyanate7-Chloro-3-(phenylamino)-[1][2][3]triazolo[4,3-a]pyridine88
42-HydrazinoquinolinePhenyl isothiocyanate3-(Phenylamino)-[1][2][3]triazolo[4,3-a]quinoline81

Synthesis of Analogs

The core synthetic strategies can be adapted to produce a wide range of analogs with diverse substitution patterns on both the pyridine and the triazole rings.

Variation of the Pyridine Ring

Substituted 2-hydrazinopyridines are key starting materials for introducing modifications to the pyridine moiety of the final product. These can be synthesized from the corresponding 2-chloropyridines by reaction with hydrazine hydrate.[7]

Variation of the 3-Amino Substituent

The diversity of commercially available isothiocyanates allows for the introduction of a wide array of substituents at the 3-amino position, enabling the exploration of structure-activity relationships for drug discovery programs.

Conclusion

The synthesis of triazolo[4,3-a]pyridin-3-amine derivatives is well-established, with several efficient and versatile methods available. The cyclization of 2-hydrazinopyridines with isothiocyanates stands out as a particularly powerful strategy, especially with the advent of modern electrochemical and photochemical methods that offer improved sustainability. The protocols and data presented in this guide provide a solid foundation for the synthesis and exploration of this important class of heterocyclic compounds.

References

The Rising Therapeutic Potential of Triazolo[4,3-a]pyridin-3-amine Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today details the burgeoning biological activities of novel Triazolo[4,3-a]pyridin-3-amine derivatives, positioning them as promising candidates for future drug development. This whitepaper, targeted at researchers, scientists, and drug development professionals, consolidates current research on their anticancer, antimicrobial, and kinase inhibitory properties, providing a centralized resource of quantitative data, experimental protocols, and mechanistic insights.

The guide highlights the significant therapeutic potential of this heterocyclic scaffold, which has demonstrated potent activity against a range of cancer cell lines, bacterial strains, and key cellular kinases. The document aims to accelerate research and development in this area by presenting a clear and structured overview of the existing scientific landscape.

Key Biological Activities and Quantitative Data

Novel Triazolo[4,3-a]pyridin-3-amine derivatives have emerged as a versatile class of compounds with a broad spectrum of biological activities. The following tables summarize the quantitative data from various studies, showcasing their potential in different therapeutic areas.

Anticancer Activity

These derivatives have shown significant cytotoxic effects against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from in vitro studies are presented below, indicating potent anticancer potential.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Indole-based derivative 12d HeLa0.015 - 0.069[1]
Indole-based derivative 12d A5490.015 - 0.069[1]
Indole-based derivative 12d MCF-70.015 - 0.069[1]
Indole-based derivative 12d HCT1160.015 - 0.069[1]
3,6-diaryl derivative 7i HeLa0.012[2]
Pyrazolo[4,3-e][3][4][5]triazolopyrimidine 1 HCC1937< 50[6]
Pyrazolo[4,3-e][3][4][5]triazolopyrimidine 1 HeLa< 50[6]
[3][4][5]Triazolo[1,5-a]pyrimidine indole H12 MGC-8039.47[7]
[3][4][5]Triazolo[1,5-a]pyrimidine indole H12 HCT-1169.58[7]
[3][4][5]Triazolo[1,5-a]pyrimidine indole H12 MCF-713.1[7]
Antimicrobial Activity

Several Triazolo[4,3-a]pyrazine derivatives, a closely related scaffold, have been synthesized and evaluated for their antibacterial activity. The minimum inhibitory concentration (MIC) values against common bacterial strains are summarized below.

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Triazolo[4,3-a]pyrazine 2e Staphylococcus aureus32[1][8][9]
Triazolo[4,3-a]pyrazine 2e Escherichia coli16[1][8][9]
Pyridothienopyrimidine 24a Escherichia coli3.9[10]
Pyridothienopyrimidine 24a Klebsiella pneumonia7.81[10]
Pyridothienopyrimidine 24a Staphylococcus aureus7.81[10]
Pyridothienopyrimidine 24a Streptococcus mutans15.62[10]
Kinase Inhibitory Activity

A significant area of investigation for these compounds is their ability to inhibit protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.

Compound/DerivativeTarget KinaseIC50 (µM)Reference
Triazolo[4,3-b]pyridazine 4g c-Met0.163[11]
Triazolo[4,3-b]pyridazine 4g Pim-10.283[11]
Triazolo-pyridazine 12e c-MetNot specified, but active[12]
[3][4][5]Triazolo[4,3-a]pyrazine 4d c-MetPotent, selective inhibition[13]
PD-1/PD-L1 inhibitor A22 PD-1/PD-L1 interaction0.0923[14]

Mechanistic Insights and Signaling Pathways

Research into the mechanisms of action of Triazolo[4,3-a]pyridin-3-amine derivatives has revealed several key cellular pathways that are targeted by these compounds.

Tubulin Polymerization Inhibition

A significant anticancer mechanism for some of these derivatives is the inhibition of tubulin polymerization.[2] By binding to the colchicine-binding site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential for cell division. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2]

Tubulin_Polymerization_Inhibition Triazolo_Derivative Triazolo[4,3-a]pyridine Derivative Tubulin β-Tubulin (Colchicine Binding Site) Triazolo_Derivative->Tubulin Binds to Microtubule_Assembly Microtubule Assembly Tubulin->Microtubule_Assembly Inhibits G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Assembly->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Mechanism of Tubulin Polymerization Inhibition.
EGFR and ERK Signaling Pathway Inhibition

Certain pyrazolo-triazolopyrimidine derivatives have been shown to inhibit the epidermal growth factor receptor (EGFR) signaling pathway.[6] EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the Ras-Raf-MEK-ERK pathway, promoting cell proliferation and survival. By blocking EGFR activation, these compounds can effectively halt these pro-cancerous signals.[6][7]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Ras Ras EGFR->Ras Activates Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Promotes Triazolo_Derivative Triazolo Derivative Triazolo_Derivative->EGFR Inhibits

Inhibition of the EGFR Signaling Pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are summarized protocols for key in vitro assays used to evaluate the biological activity of Triazolo[4,3-a]pyridin-3-amine derivatives.

General Synthesis Workflow

The synthesis of Triazolo[4,3-a]pyridin-3-amine derivatives often follows a multi-step process, starting from commercially available pyridines. A generalized workflow is depicted below.

Synthesis_Workflow Start Starting Pyridine Derivative Step1 Introduction of Hydrazinyl Group Start->Step1 Step2 Cyclization with Reagent (e.g., CS2) Step1->Step2 Step3 Functionalization/ Substitution Step2->Step3 Final Novel Triazolo[4,3-a] pyridin-3-amine Derivative Step3->Final

Generalized Synthesis Workflow.
Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the Triazolo[4,3-a]pyridin-3-amine derivatives and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify apoptosis induced by the compounds.

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Kinase Inhibition Assay

This assay measures the ability of the compounds to inhibit the activity of a specific kinase.

  • Reaction Setup: In a microplate, combine the kinase, a specific substrate, and ATP in a suitable buffer.

  • Inhibitor Addition: Add the Triazolo[4,3-a]pyridin-3-amine derivative at various concentrations.

  • Incubation: Incubate the reaction mixture to allow for the kinase-catalyzed phosphorylation of the substrate.

  • Detection: Quantify the kinase activity by measuring the amount of product formed or the amount of ATP consumed. This is often done using luminescence-based or fluorescence-based detection reagents.

  • Data Analysis: Determine the percentage of kinase inhibition relative to a control without the inhibitor and calculate the IC50 value.

This technical guide serves as a foundational resource for the scientific community, aiming to foster further exploration and development of Triazolo[4,3-a]pyridin-3-amine derivatives as next-generation therapeutics. The compiled data and standardized protocols are intended to streamline research efforts and unlock the full potential of this promising class of compounds.

References

Mechanism of Action of Triazolo[4,3-a]pyridin-3-amine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as the core for a variety of biologically active compounds.[4] Derivatives of this heterocyclic system have demonstrated a diverse range of therapeutic potentials, including anti-inflammatory, antithrombotic, antiproliferative, antidepressant, antibacterial, and antiviral activities.[4] This technical guide provides an in-depth exploration of the primary mechanisms of action identified for compounds featuring the triazolo[4,3-a]pyridin-3-amine core and its close analogues. Key mechanisms elucidated include the inhibition of the PD-1/PD-L1 immune checkpoint, disruption of microtubule polymerization, and modulation of the IDO1 enzyme, highlighting the scaffold's versatility in targeting distinct biological pathways crucial in oncology, immunology, and infectious diseases.

Core Mechanisms of Action

Research into triazolo[4,3-a]pyridine derivatives has unveiled several distinct mechanisms through which these compounds exert their biological effects. The following sections detail the most prominent of these mechanisms, supported by quantitative data and relevant experimental protocols.

Inhibition of the PD-1/PD-L1 Interaction

A significant breakthrough in cancer therapy is the use of small-molecule inhibitors to block the interaction between Programmed Cell Death-1 (PD-1) and its ligand (PD-L1).[5] This interaction is a critical immune checkpoint that tumor cells exploit to evade immune surveillance. A novel series of[1][2][3]triazolo[4,3-a]pyridines has been identified as potent inhibitors of this pathway.[5][6]

By blocking the PD-1/PD-L1 interaction, these compounds prevent the deactivation of T-cells, thereby restoring their ability to recognize and attack tumor cells. This leads to an enhanced anti-tumor immune response, demonstrated by an increase in interferon-gamma (IFN-γ) production by T-cells in co-culture models.[5][6]

PD1_PDL1_Inhibition cluster_tumor Tumor Cell cluster_tcell T-Cell Tumor PDL1 PD-L1 PD1 PD-1 PDL1->PD1 TCell Activation T-Cell Activation (IFN-γ Production) TCell->Activation No Inhibition Exhaustion T-Cell Exhaustion (Immune Evasion) PD1->Exhaustion PD-L1 Binding Inhibitor Triazolo[4,3-a]pyridine Compound (A22) Inhibitor->PD1 Blocks Interaction

Figure 1: Inhibition of PD-1/PD-L1 Interaction.
CompoundAssay TypeTargetIC50Citation
A22 Homogenous Time-Resolved Fluorescence (HTRF)PD-1/PD-L1 Interaction92.3 nM[5][6]

The inhibitory activity of the compounds on the PD-1/PD-L1 interaction is commonly assessed using a Homogenous Time-Resolved Fluorescence (HTRF) assay.[5] The general protocol involves:

  • Reagents : Recombinant human PD-1 and PD-L1 proteins, often tagged with fluorescence donors (e.g., Europium cryptate) and acceptors (e.g., d2).

  • Procedure : The tagged proteins are incubated together in a microplate in the presence of varying concentrations of the test compound.

  • Detection : If the proteins interact, the donor and acceptor tags are brought into proximity, generating a FRET signal that is measured with a plate reader.

  • Analysis : The ability of the compound to inhibit the interaction is quantified by the reduction in the FRET signal, from which an IC50 value is calculated.

Inhibition of Microtubule Polymerization

Certain indole-based[1][2][3]triazolo[4,3-a]pyridine derivatives have been identified as novel inhibitors of microtubule polymerization.[7] Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division (mitosis). By interfering with the dynamic process of tubulin polymerization into microtubules, these compounds disrupt the formation of the mitotic spindle.

This disruption leads to an arrest of the cell cycle in the G2/M phase, ultimately inducing programmed cell death (apoptosis) in cancer cells. This mechanism is a well-established strategy for cancer chemotherapy.[7]

Tubulin_Inhibition Tubulin α/β-Tubulin Dimers Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Inhibitor Triazolo[4,3-a]pyridine Compound (12d) Inhibitor->Tubulin Binds G2M_Arrest G2/M Phase Cell Cycle Arrest Inhibitor->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Figure 2: Inhibition of Microtubule Polymerization.
CompoundCell LineAntiproliferative IC50Tubulin Polymerization IC50Citation
12d HeLa, A549, MCF-7, HCT11615 - 69 nM1.64 µM[7]

The effect of compounds on tubulin polymerization can be monitored using a fluorescence-based assay.

  • Reagents : Purified tubulin protein, a fluorescent reporter that binds to polymerized microtubules, GTP (to induce polymerization), and a buffer solution.

  • Procedure : Tubulin is incubated at 37°C with GTP and the test compound. Polymerization is initiated by the temperature shift.

  • Detection : The fluorescence intensity is measured over time. An increase in fluorescence corresponds to the formation of microtubules.

  • Analysis : The inhibitory effect of the compound is determined by comparing the rate and extent of polymerization in its presence versus a control. The IC50 is the concentration of the compound that inhibits polymerization by 50%.[7]

Inhibition of Indoleamine 2,3-Dioxygenase 1 (IDO1)

The[1][2][3]triazolo[4,3-a]pyridine scaffold has been identified as a novel chemotype for inhibiting Indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing enzyme.[2] IDO1 is a key metabolic enzyme that catabolizes the essential amino acid tryptophan into kynurenine. In the tumor microenvironment, the depletion of tryptophan and the accumulation of kynurenine suppress the activity of immune cells, particularly T-cells, leading to immune tolerance for the tumor.

By inhibiting IDO1, these compounds prevent tryptophan depletion, reduce the production of immunosuppressive kynurenine, and help restore anti-tumor immunity. This makes IDO1 inhibitors a promising strategy in cancer immunotherapy.[2]

IDO1_Inhibition_Pathway Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Substrate TCell_Activation T-Cell Activation (Anti-Tumor Immunity) Tryptophan->TCell_Activation Maintains Kynurenine Kynurenine IDO1->Kynurenine Catalyzes Inhibitor Triazolo[4,3-a]pyridine Compound Inhibitor->IDO1 Inhibits TCell_Suppression T-Cell Suppression (Immune Tolerance) Kynurenine->TCell_Suppression

Figure 3: Mechanism of IDO1 Inhibition.

While specific IC50 values are detailed within the full study, the research highlights the rational design of analogues that led to an improvement of potency to sub-micromolar levels, with high metabolic stability and selectivity.[2]

The inhibitory effect on IDO1 can be determined using a biochemical assay.

  • Reagents : Recombinant human IDO1 enzyme, L-tryptophan (substrate), and necessary co-factors in an assay buffer.

  • Procedure : The enzyme is pre-incubated with various concentrations of the test inhibitor. The reaction is initiated by adding the substrate, L-tryptophan.

  • Detection : The reaction is stopped, and the product, kynurenine, is quantified. This can be done colorimetrically after derivatization or by using methods like HPLC or mass spectrometry.

  • Analysis : The percentage of inhibition is calculated by comparing the amount of kynurenine produced in the presence of the inhibitor to a control. IC50 values are then determined from the dose-response curve.

Other Identified Mechanisms

The versatility of the triazolopyridine scaffold extends to other therapeutic areas.

Antimalarial Activity via Falcipain-2 Inhibition

Derivatives of[1][2][3]triazolo[4,3-a]pyridine bearing a sulfonamide fragment have shown potential as antimalarial agents.[8][9] In silico studies, including virtual screening and molecular docking, suggest that these compounds target falcipain-2, a crucial cysteine protease of Plasmodium falciparum.[8][9] This enzyme is involved in the degradation of host hemoglobin, which is essential for parasite survival. Inhibition of falcipain-2 disrupts this process, leading to parasite death.

CompoundTarget OrganismTarget Enzyme (Predicted)IC50Citation
3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1][2][3]triazolo[4,3-a]pyridine-6-sulfonamideP. falciparumFalcipain-22.24 µM[8][9]
2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-oneP. falciparumFalcipain-24.98 µM[8][9]

The standard method to assess antimalarial activity is the SYBR Green I-based fluorescence assay.

  • Culture : Synchronized P. falciparum cultures are incubated in 96-well plates.

  • Treatment : The parasites are exposed to serial dilutions of the test compounds for a full replication cycle (e.g., 72 hours).

  • Lysis and Staining : A lysis buffer containing the fluorescent dye SYBR Green I is added. This dye intercalates with the DNA of the parasites.

  • Detection : The fluorescence intensity, which is proportional to the number of viable parasites, is measured.

  • Analysis : The IC50 value is calculated as the compound concentration that causes a 50% reduction in fluorescence compared to untreated controls.

General Experimental Workflow in Drug Discovery

The discovery and characterization of triazolo[4,3-a]pyridine compounds typically follow a structured workflow, from initial design to biological validation.

Experimental_Workflow Design Compound Design (e.g., Virtual Screening) Synthesis Chemical Synthesis & Characterization Design->Synthesis Biochem Biochemical Assays (e.g., Enzyme/Binding Assays) Synthesis->Biochem Cellular Cell-Based Assays (e.g., Proliferation, Apoptosis) Biochem->Cellular InVivo In Vivo Studies (e.g., Xenograft Models) Cellular->InVivo LeadOpt Lead Optimization InVivo->LeadOpt LeadOpt->Design Iterative Improvement

Figure 4: General Drug Discovery Workflow.

Conclusion

The[1][2][3]triazolo[4,3-a]pyridin-3-amine scaffold and its derivatives represent a highly versatile class of compounds with multiple, distinct mechanisms of action. Their ability to potently inhibit critical targets in oncology (PD-1/PD-L1, tubulin, IDO1) and infectious disease (falcipain-2) underscores their significance in modern drug discovery. The continued exploration of this chemical space, guided by structure-activity relationship studies and advanced screening protocols, holds considerable promise for the development of novel therapeutics to address unmet medical needs. Future research will likely focus on optimizing the selectivity and pharmacokinetic profiles of these compounds to advance the most promising candidates toward clinical evaluation.

References

The Triazolo[4,3-a]pyridin-3-amine Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The triazolo[4,3-a]pyridin-3-amine scaffold is a fused heterocyclic system that has garnered significant attention in medicinal chemistry. Its rigid, planar structure and the presence of multiple nitrogen atoms make it an excellent platform for developing compounds with a wide array of biological activities. This guide provides a comprehensive overview of the synthesis, biological applications, and key structure-activity relationships of this important scaffold, with a focus on its role in the development of kinase inhibitors and other therapeutic agents.

Synthesis of the Triazolo[4,3-a]pyridin-3-amine Core

The synthesis of the triazolo[4,3-a]pyridine ring system can be achieved through several synthetic routes. A common and effective method involves the cyclization of 2-hydrazinopyridine derivatives.

General Synthetic Scheme

A widely employed synthetic strategy involves the reaction of 2-chloropyridine with hydrazine hydrate to form 2-hydrazinopyridine. This intermediate can then be cyclized with various reagents to introduce functionality at the 3-position of the triazolo[4,3-a]pyridine core. For instance, reaction with chloroacetyl chloride followed by treatment with phosphorus oxychloride can yield a 3-chloromethyl derivative, which is a versatile intermediate for further modifications.

A general workflow for the synthesis of triazolo[4,3-a]pyridine derivatives is depicted below:

G cluster_synthesis General Synthetic Workflow 2-Chloropyridine 2-Chloropyridine 2-Hydrazinopyridine 2-Hydrazinopyridine 2-Chloropyridine->2-Hydrazinopyridine Reaction Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->2-Hydrazinopyridine Triazolo[4,3-a]pyridine Core Triazolo[4,3-a]pyridine Core 2-Hydrazinopyridine->Triazolo[4,3-a]pyridine Core Cyclization Cyclizing Agent Cyclizing Agent Cyclizing Agent->Triazolo[4,3-a]pyridine Core Functionalization Functionalization Triazolo[4,3-a]pyridine Core->Functionalization Derivative Library Derivative Library Functionalization->Derivative Library

A generalized workflow for the synthesis of a library of triazolo[4,3-a]pyridine derivatives.
Experimental Protocol: Synthesis of 3-Amino-[1][2][3]triazolo[4,3-a]pyridine Derivatives

An electrochemically induced desulfurative cyclization of 2-hydrazinopyridines with isothiocyanates provides a versatile method for the synthesis of 3-amino-[1][2][3]triazolo[4,3-a]pyridines.

Materials:

  • 2-Hydrazinopyridine

  • Substituted isothiocyanate

  • Electrochemical setup (e.g., potentiostat, graphite electrodes)

  • Solvent (e.g., acetonitrile)

  • Supporting electrolyte (e.g., tetrabutylammonium tetrafluoroborate)

Procedure:

  • In an undivided electrochemical cell equipped with graphite electrodes, dissolve 2-hydrazinopyridine (1.0 mmol) and the corresponding isothiocyanate (1.2 mmol) in acetonitrile containing the supporting electrolyte.

  • Apply a constant current to the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography.

  • Upon completion of the reaction, evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-amino-[1][2][3]triazolo[4,3-a]pyridine derivative.

Biological Activities and Therapeutic Targets

The triazolo[4,3-a]pyridine scaffold is a key component in a variety of biologically active molecules, with a particularly prominent role in the development of kinase inhibitors for cancer therapy.

Kinase Inhibition

The c-Met receptor tyrosine kinase is a well-established target in oncology, and several triazolo[4,3-a]pyridine derivatives have shown potent and selective inhibition of c-Met.

Signaling Pathway:

G cluster_cmet c-Met Signaling Pathway HGF HGF c-Met Receptor c-Met Receptor HGF->c-Met Receptor Binds Dimerization & Autophosphorylation Dimerization & Autophosphorylation c-Met Receptor->Dimerization & Autophosphorylation Induces Downstream Signaling Downstream Signaling Dimerization & Autophosphorylation->Downstream Signaling RAS/MAPK Pathway RAS/MAPK Pathway Downstream Signaling->RAS/MAPK Pathway PI3K/AKT Pathway PI3K/AKT Pathway Downstream Signaling->PI3K/AKT Pathway STAT Pathway STAT Pathway Downstream Signaling->STAT Pathway Cell Proliferation, Survival, Migration Cell Proliferation, Survival, Migration RAS/MAPK Pathway->Cell Proliferation, Survival, Migration PI3K/AKT Pathway->Cell Proliferation, Survival, Migration STAT Pathway->Cell Proliferation, Survival, Migration Triazolo[4,3-a]pyridine Inhibitor Triazolo[4,3-a]pyridine Inhibitor Triazolo[4,3-a]pyridine Inhibitor->Dimerization & Autophosphorylation Inhibits

Simplified c-Met signaling pathway and the point of inhibition by triazolo[4,3-a]pyridine derivatives.

Quantitative Data:

Compound IDc-Met IC50 (nM)VEGFR-2 IC50 (nM)Cell LineAntiproliferative IC50 (µM)Reference
4d --SNU-5-[4]
4aa Potent---[5][6]
17l 26.02600A5490.98[7]
10b <11.1-HepG20.74[8]
11e <11.1-HepG20.71[8]

Experimental Protocol: In Vitro c-Met Kinase Assay (LANCE® Ultra TR-FRET)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring c-Met kinase activity.

Materials:

  • Recombinant c-Met kinase

  • ULight™-poly GT substrate

  • Europium-labeled anti-phosphotyrosine antibody (Eu-antibody)

  • ATP

  • 1X Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds (dissolved in DMSO)

  • 384-well assay plates

  • TR-FRET enabled plate reader

Procedure:

  • Compound Plating: Add test compounds in serial dilutions to the assay plate. Include DMSO-only wells as a control.

  • Enzyme Addition: Add the diluted c-Met kinase to all wells except for the "no enzyme" negative control.

  • Reaction Initiation: Add a mixture of ULight™-poly GT substrate and ATP to all wells to start the kinase reaction. Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Add a stop/detection mix containing EDTA and the Eu-antibody to all wells. The EDTA stops the reaction, and the antibody binds to the phosphorylated substrate. Incubate for 60 minutes at room temperature.

  • Data Acquisition: Read the plate on a TR-FRET plate reader, measuring emission at 615 nm and 665 nm. The TR-FRET ratio (665 nm / 615 nm) is proportional to the extent of substrate phosphorylation.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value.

The PIM family of serine/threonine kinases (PIM1, PIM2, and PIM3) are implicated in cell survival and proliferation in various cancers.

Signaling Pathway:

G cluster_pim PIM Kinase Signaling Pathway Cytokines/Growth Factors Cytokines/Growth Factors JAK/STAT Pathway JAK/STAT Pathway Cytokines/Growth Factors->JAK/STAT Pathway Activate PIM Kinase Expression PIM Kinase Expression JAK/STAT Pathway->PIM Kinase Expression Induces PIM Kinase PIM Kinase PIM Kinase Expression->PIM Kinase Downstream Substrates Downstream Substrates PIM Kinase->Downstream Substrates BAD BAD Downstream Substrates->BAD p27 p27 Downstream Substrates->p27 Cell Survival & Proliferation Cell Survival & Proliferation BAD->Cell Survival & Proliferation Promotes p27->Cell Survival & Proliferation Promotes Triazolo[4,3-a]pyridine Inhibitor Triazolo[4,3-a]pyridine Inhibitor Triazolo[4,3-a]pyridine Inhibitor->PIM Kinase Inhibits

A simplified representation of the PIM kinase signaling pathway and its inhibition.

Quantitative Data:

Compound IDPIM1 Ki (nM)PIM2 Ki (nM)PIM3 Ki (nM)Reference
TP-3654 ---[9]
Quercetagetin 340 (IC50)--[10]

Experimental Protocol: In Vitro PIM1 Kinase Assay (ADP-Glo™)

This protocol describes a luminescence-based assay to measure PIM1 kinase activity.

Materials:

  • Recombinant PIM1 kinase

  • PIM1 substrate (e.g., a peptide based on the phosphorylation site of BAD)

  • ATP

  • PIM1 Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50µM DTT)

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • Test compounds

  • 384-well assay plates

  • Luminometer

Procedure:

  • Reaction Setup: In a 384-well plate, add the test compound or vehicle (DMSO), followed by the PIM1 enzyme.

  • Initiate Reaction: Add a mixture of the substrate and ATP to start the reaction. Incubate at room temperature for 60 minutes.

  • Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal: Add Kinase Detection Reagent to convert the ADP generated to ATP, which is then used by luciferase to produce light. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Determine the IC50 values for the test compounds.

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition

IDO1 is an enzyme involved in tryptophan catabolism and plays a role in tumor immune evasion.

Signaling Pathway:

G cluster_ido1 IDO1-Mediated Immune Suppression Tryptophan Tryptophan IDO1 IDO1 Tryptophan->IDO1 Substrate T-cell Proliferation T-cell Proliferation Tryptophan->T-cell Proliferation Depletion Inhibits Kynurenine Kynurenine IDO1->Kynurenine Produces Treg Differentiation Treg Differentiation Kynurenine->Treg Differentiation Promotes Immune Suppression Immune Suppression T-cell Proliferation->Immune Suppression Treg Differentiation->Immune Suppression Tumor Growth Tumor Growth Immune Suppression->Tumor Growth Promotes Triazolo[4,3-a]pyridine Inhibitor Triazolo[4,3-a]pyridine Inhibitor Triazolo[4,3-a]pyridine Inhibitor->IDO1 Inhibits

The role of IDO1 in immune suppression and its inhibition by triazolo[4,3-a]pyridine compounds.

Quantitative Data:

Compound IDIDO1 IC50 (µM)Cell LineReference
VS9 2.6A375[11]
38 0.9A375[11]

Experimental Protocol: Cellular IDO1 Inhibition Assay

This assay measures the ability of a compound to inhibit IDO1 activity in a cellular context.

Materials:

  • Cancer cell line expressing IDO1 (e.g., SK-OV-3)

  • Interferon-gamma (IFNγ) for IDO1 induction

  • Cell culture medium

  • Test compounds

  • Reagents for kynurenine detection (e.g., by HPLC or a colorimetric method)

Procedure:

  • Cell Seeding: Plate the IDO1-expressing cancer cells in a multi-well plate and allow them to adhere overnight.

  • IDO1 Induction: Treat the cells with IFNγ to induce the expression of the IDO1 enzyme and incubate for 24 hours.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds.

  • Incubation: Incubate the cells for a further 24-48 hours.

  • Kynurenine Measurement: Collect the cell culture supernatant and measure the concentration of kynurenine, the product of the IDO1-catalyzed reaction.

  • Data Analysis: Calculate the percent inhibition of kynurenine production for each compound concentration and determine the IC50 value.

Pharmacokinetics and In Vivo Efficacy

For drug development professionals, understanding the pharmacokinetic properties and in vivo efficacy of compounds is crucial. Several studies have investigated these aspects for triazolo[4,3-a]pyridine derivatives.

Pharmacokinetic Parameters
CompoundSpeciesClearance (mL/min/kg)Volume of Distribution (L/kg)Half-life (h)Oral Bioavailability (%)Reference
GNE-A Mouse15.8--88.0[12]
GNE-A Rat36.6-1.6711.2[12]
GNE-A Dog2.44-16.355.8[12]
GNE-A Monkey13.9--72.4[12]
12m Mouse---44.8[13]
In Vivo Efficacy: Xenograft Models

The antitumor activity of triazolo[4,3-a]pyridine derivatives is often evaluated in vivo using tumor xenograft models in immunocompromised mice.

Experimental Workflow: Xenograft Study

G cluster_xenograft Xenograft Model Workflow Tumor Cell Implantation Tumor Cell Implantation Tumor Growth Tumor Growth Tumor Cell Implantation->Tumor Growth Randomization Randomization Tumor Growth->Randomization Treatment Groups Treatment Groups Randomization->Treatment Groups Vehicle Control Vehicle Control Treatment Groups->Vehicle Control Test Compound Test Compound Treatment Groups->Test Compound Positive Control Positive Control Treatment Groups->Positive Control Dosing Dosing Vehicle Control->Dosing Test Compound->Dosing Positive Control->Dosing Tumor Volume Measurement Tumor Volume Measurement Dosing->Tumor Volume Measurement Data Analysis Data Analysis Tumor Volume Measurement->Data Analysis Efficacy Assessment Efficacy Assessment Data Analysis->Efficacy Assessment

A typical workflow for assessing the in vivo efficacy of an anticancer agent using a xenograft model.

Protocol Outline:

  • Cell Culture: Culture the desired human cancer cell line in appropriate media.

  • Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Implantation: Subcutaneously inject a suspension of the cancer cells into the flank of each mouse.

  • Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a specified volume, randomize the mice into treatment and control groups.

  • Treatment: Administer the test compound (e.g., orally or intraperitoneally), vehicle control, and a positive control drug according to a predetermined schedule.

  • Monitoring: Measure tumor volume and body weight regularly throughout the study.

  • Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.

  • Data Analysis: Calculate tumor growth inhibition for the treated groups compared to the vehicle control group.

Conclusion and Future Perspectives

The triazolo[4,3-a]pyridin-3-amine scaffold has proven to be a versatile and valuable core in medicinal chemistry. Its synthetic accessibility and the ability to introduce diverse substituents have led to the discovery of potent and selective inhibitors of various therapeutic targets, particularly kinases involved in cancer. The promising preclinical data, including in vivo efficacy and favorable pharmacokinetic profiles for some derivatives, highlight the potential of this scaffold for the development of new drugs. Future research will likely focus on further optimizing the potency, selectivity, and drug-like properties of these compounds, as well as exploring their potential in other therapeutic areas beyond oncology. The continued application of structure-based drug design and a deeper understanding of the biology of their targets will undoubtedly lead to the development of novel clinical candidates based on the triazolo[4,3-a]pyridin-3-amine scaffold.

References

An In-depth Technical Guide to the X-ray Crystallography of Triazolo[4,3-a]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the X-ray crystallographic structure of Triazolo[4,3-a]pyridin-3-amine, a heterocyclic compound of significant interest in medicinal chemistry. This document details the precise three-dimensional arrangement of atoms in the crystalline state, offering valuable insights for structure-based drug design and the development of novel therapeutic agents. The crystallographic data presented herein is derived from the single-crystal X-ray diffraction study conducted by Dymińska et al. (2022).[1]

Crystal Structure and Molecular Geometry

Triazolo[4,3-a]pyridin-3-amine (TPa-NH2) crystallizes in the monoclinic system with the centrosymmetric space group P2₁/n.[1][2] The asymmetric unit contains two independent molecules of TPa-NH2, which are linked by intermolecular N–H⋯N hydrogen bonds, forming a dimeric structure characterized by an R₂²(8) graph motif.[1][3]

Crystallographic Data

The fundamental crystallographic parameters for Triazolo[4,3-a]pyridin-3-amine are summarized in the table below.

Parameter Value
Empirical FormulaC₆H₆N₄
Formula Weight134.15
Temperature100(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/n
Unit Cell Dimensions
a5.5666(3) Å
b12.6649(7) Å
c16.8190(9) Å
α90°
β99.434(4)°
γ90°
Volume1169.75(11) ų
Z8
Density (calculated)1.522 Mg/m³
Absorption Coefficient0.106 mm⁻¹
F(000)560

Table 1: Crystal data and structure refinement for Triazolo[4,3-a]pyridin-3-amine.

Selected Bond Lengths and Angles

The intramolecular bond lengths and angles provide a detailed picture of the molecular geometry. The triazole and pyridine rings are nearly coplanar, which can influence crystal packing and interactions with biological targets.[1]

Bond Length (Å) Bond Length (Å)
N(1)-C(6)1.378(2)C(1)-N(4)1.339(2)
N(1)-N(2)1.381(2)C(2)-C(3)1.385(3)
N(2)-C(1)1.317(2)C(3)-C(4)1.381(3)
N(3)-C(1)1.372(2)C(4)-C(5)1.378(3)
N(3)-C(2)1.332(2)C(5)-C(6)1.388(2)

Table 2: Selected intramolecular bond lengths for Triazolo[4,3-a]pyridin-3-amine.

Angle Value (°) Angle Value (°)
C(6)-N(1)-N(2)105.18(13)N(3)-C(2)-C(3)123.63(17)
C(1)-N(2)-N(1)113.12(14)C(4)-C(3)-C(2)118.82(17)
C(1)-N(3)-C(2)118.00(15)C(3)-C(4)-C(5)119.51(17)
N(2)-C(1)-N(3)109.84(15)C(4)-C(5)-C(6)118.73(17)
N(2)-C(1)-N(4)125.13(17)N(1)-C(6)-C(5)121.30(16)
N(3)-C(1)-N(4)125.03(17)N(1)-C(6)-N(3)112.85(14)

Table 3: Selected intramolecular bond angles for Triazolo[4,3-a]pyridin-3-amine.

Hydrogen Bonding Geometry

The crystal packing is stabilized by intermolecular N–H⋯N hydrogen bonds, where the amino group of one molecule acts as a hydrogen bond donor to the triazole nitrogen atom of an adjacent molecule.[1]

D–H···A d(D-H) (Å) d(H···A) (Å) d(D···A) (Å) <(DHA) (°)
N(4)–H(4A)···N(2)0.882.163.030(2)171.0
N(4)–H(4B)···N(1)0.882.203.064(2)167.0

Table 4: Hydrogen bond geometry for Triazolo[4,3-a]pyridin-3-amine.

Experimental Protocols

Crystallization

Single crystals of Triazolo[4,3-a]pyridin-3-amine suitable for X-ray diffraction were obtained by recrystallization from an ethanol solution.[1] Commercially available Triazolo[4,3-a]pyridin-3-amine was dissolved in ethanol at an elevated temperature, and the solution was allowed to cool slowly to room temperature. Over time, orange-colored, well-defined single crystals formed.

X-ray Data Collection and Structure Refinement

The experimental workflow for the X-ray crystallographic analysis is outlined in the diagram below.

experimental_workflow cluster_data_collection Data Collection cluster_data_processing Data Processing cluster_structure_solution Structure Solution and Refinement crystal_selection Single Crystal Selection mounting Mounting on Diffractometer crystal_selection->mounting data_collection X-ray Intensity Data Collection (MoKα radiation, 100 K) mounting->data_collection integration Integration and Scaling (CrysAlis Red) data_collection->integration absorption_correction Absorption Correction integration->absorption_correction structure_solution Structure Solution (Direct Methods - SHELXT) absorption_correction->structure_solution structure_refinement Structure Refinement (Full-matrix least-squares - SHELXL) structure_solution->structure_refinement final_model Final Model structure_refinement->final_model Final Crystallographic Model (CIF)

Experimental workflow for X-ray crystallography.

A suitable single crystal was selected and mounted on a four-circle κ geometry Xcalibur diffractometer equipped with a Sapphire2 area CCD detector.[4] X-ray intensity data were collected at 100 K using graphite-monochromated MoKα radiation. The CrysAlis CCD program was used for data collection, and the CrysAlis Red program was employed for integration, scaling, and absorption correction.[4] The crystal structure was solved by direct methods using SHELXT and refined by full-matrix least-squares on F² using SHELXL.[4][5] All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were located in a difference Fourier map and refined using a riding model.

Relevance to Drug Discovery: Targeting the p38 MAP Kinase Pathway

While the direct biological targets of Triazolo[4,3-a]pyridin-3-amine are not extensively characterized, derivatives of this scaffold have been identified as potent modulators of key signaling pathways implicated in various diseases. Notably, certain derivatives have been investigated as inhibitors of p38 mitogen-activated protein (MAP) kinase. The p38 MAP kinase signaling pathway is a crucial mediator of cellular responses to inflammatory cytokines and environmental stress, playing a significant role in conditions such as rheumatoid arthritis and psoriasis.

The diagram below illustrates a simplified representation of the p38 MAP kinase signaling cascade, a potential target for therapeutic intervention by Triazolo[4,3-a]pyridine-based compounds.

p38_signaling_pathway cluster_stimuli External Stimuli cluster_mapkkk MAPKKK cluster_mapkk MAPKK cluster_mapk MAPK cluster_downstream Downstream Effectors cluster_cellular_response Cellular Response cytokines Inflammatory Cytokines (e.g., TNF-α, IL-1β) tak1 TAK1 cytokines->tak1 stress Environmental Stress (e.g., UV, Osmotic Shock) ask1 ASK1 stress->ask1 mkk3 MKK3 tak1->mkk3 mkk6 MKK6 tak1->mkk6 ask1->mkk3 ask1->mkk6 p38 p38 mkk3->p38 Phosphorylation mkk6->p38 Phosphorylation mk2 MAPKAPK2 (MK2) p38->mk2 Activation transcription_factors Transcription Factors (e.g., ATF2, CREB) p38->transcription_factors Activation inflammation Inflammation mk2->inflammation transcription_factors->inflammation apoptosis Apoptosis transcription_factors->apoptosis cell_cycle_arrest Cell Cycle Arrest transcription_factors->cell_cycle_arrest

Simplified p38 MAP kinase signaling pathway.

The detailed structural information of Triazolo[4,3-a]pyridin-3-amine provides a foundational scaffold for the rational design of selective and potent inhibitors targeting kinases such as p38. Understanding the three-dimensional structure allows for the optimization of substituents to enhance binding affinity and selectivity, ultimately leading to the development of more effective therapeutic agents.

References

Spectroscopic Analysis of Triazolo[4,3-a]pyridin-3-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of Triazolo[4,3-a]pyridin-3-amine, a heterocyclic compound of significant interest in biochemical and pharmaceutical applications. Utilizing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy, this document details the vibrational properties of the molecule, offering insights into its structural characteristics. The guide summarizes key quantitative data, outlines detailed experimental protocols, and presents a logical workflow for such analyses.

Introduction to Spectroscopic Analysis

Triazolopyridine derivatives are a critical class of organic compounds known for a wide range of biological activities, including antifungal, antibacterial, and anticonvulsant properties.[1] A thorough understanding of their molecular structure is paramount for drug design and development. Vibrational spectroscopy, encompassing both FTIR and FT-Raman techniques, serves as a powerful non-destructive tool for elucidating the structural features and bonding arrangements within these molecules.

The analysis of Triazolo[4,3-a]pyridin-3-amine reveals a complex vibrational spectrum, characterized by the interplay between the triazole and pyridine rings, as well as the influence of the amine substituent. In the solid state, the molecules are linked by N–H⋯N hydrogen bonds, which significantly influence the vibrational frequencies of the N-H group.[1]

Experimental Protocols

The successful spectroscopic analysis of Triazolo[4,3-a]pyridin-3-amine relies on precise experimental procedures. The following protocols for solid-state FTIR and FT-Raman spectroscopy are based on established methodologies.

FT-IR Spectroscopy

The FTIR spectrum of Triazolo[4,3-a]pyridin-3-amine is typically recorded in the solid state. The Attenuated Total Reflectance (ATR) technique is commonly employed due to its minimal sample preparation requirements.

Instrumentation:

  • A Fourier Transform Infrared spectrometer equipped with a Deuterated L-alanine Triglycine Sulfate (DLATGS) detector.

  • A single-reflection diamond ATR accessory.

Procedure:

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This is crucial to eliminate interference from ambient conditions (e.g., CO₂, water vapor).

  • Sample Preparation: Place a small amount of the recrystallized, solid Triazolo[4,3-a]pyridin-3-amine sample directly onto the diamond ATR crystal.

  • Sample Analysis: Apply consistent pressure using the ATR's pressure clamp to ensure firm contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum, typically in the range of 100–4000 cm⁻¹.[1] A resolution of 2.0 cm⁻¹ is often used for such analyses.

  • Cleaning: After analysis, thoroughly clean the ATR crystal surface with a suitable solvent (e.g., ethanol) and a soft, non-abrasive wipe.

FT-Raman Spectroscopy

FT-Raman spectroscopy provides complementary information to FTIR, as different vibrational modes may be active or more intense in Raman scattering.

Instrumentation:

  • An FT-Raman spectrometer.

  • A near-infrared (NIR) laser excitation source, commonly a Nd:YAG laser operating at 1064 nm, to minimize fluorescence.

Procedure:

  • Sample Preparation: Place a small amount of the solid Triazolo[4,3-a]pyridin-3-amine sample into a sample holder, such as a small cup or capillary tube.

  • Instrument Alignment: Position the sample in the instrument's sample compartment and align it for optimal focus of the laser beam.

  • Data Acquisition: Collect the FT-Raman spectrum, typically in the range of 80–4000 cm⁻¹.[1]

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the Raman spectrum.

Vibrational Analysis Workflow

The process of vibrational analysis involves several key stages, from sample handling to the final interpretation of the spectral data. The logical flow of these steps is critical for accurate and meaningful results.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis cluster_3 Theoretical & Final Interpretation A Obtain Pure Sample (e.g., Recrystallization) B FTIR Spectroscopy (ATR Method) A->B C FT-Raman Spectroscopy A->C D Record Spectra (FTIR & FT-Raman) B->D C->D E Identify Peak Frequencies (cm⁻¹) D->E H Assign Vibrational Modes E->H F Computational Modeling (e.g., DFT B3LYP) G Potential Energy Distribution (PED) Analysis F->G G->H I Correlate Structure with Spectra H->I

Caption: Workflow for Spectroscopic Analysis of Triazolo[4,3-a]pyridin-3-amine.

Data Presentation: Vibrational Frequencies and Assignments

The experimental vibrational frequencies for Triazolo[4,3-a]pyridin-3-amine obtained from FTIR and FT-Raman spectroscopy are summarized below. The assignments are based on Potential Energy Distribution (PED) calculations from computational models, which correlate the observed spectral bands to specific molecular motions.[1]

Table 1: Key FT-IR Vibrational Frequencies and Assignments
Wavenumber (cm⁻¹)IntensityAssignment Description
3153Strong, Broadν(N−H⋯N) Stretching of hydrogen bond[1]
2700–3400Very BroadOvertone and combination modes involving N-H stretching[1]
1420Mediumδ(N–H⋯N) In-plane bending of hydrogen bond[1]
800–900Mediumγ(N–H⋯N) Out-of-plane bending of hydrogen bond[1]
Table 2: Key FT-Raman Vibrational Frequencies and Assignments
Wavenumber (cm⁻¹)IntensityAssignment Description
1423Mediumδ(N–H⋯N) In-plane bending of hydrogen bond[1]

Note: The detailed assignment of all vibrational modes requires access to the full dataset and PED analysis presented in the primary literature. The tables above highlight the key vibrations associated with the characteristic hydrogen bonding in the solid state.

Conclusion

The combined use of FTIR and FT-Raman spectroscopy, supported by theoretical calculations, provides a robust framework for the structural elucidation of Triazolo[4,3-a]pyridin-3-amine. The analysis confirms the presence of significant intermolecular hydrogen bonding in the solid state, a key feature influencing its crystal packing and potentially its biological activity. This guide provides the foundational protocols and data interpretation workflow essential for researchers engaged in the study and development of triazolopyridine-based compounds.

References

Triazolo[4,3-a]pyridin-3-amine: A Versatile Scaffold for Pharmaceutical Innovation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. Among its derivatives, Triazolo[4,3-a]pyridin-3-amine serves as a crucial building block for the synthesis of novel therapeutic agents targeting a range of diseases, including cancer, infectious diseases, and neurological disorders. Its unique structural and electronic properties make it an attractive starting point for the design of potent and selective inhibitors of various enzymes and protein-protein interactions. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic applications of compounds derived from this versatile core, with a focus on quantitative data, detailed experimental protocols, and the visualization of key biological pathways.

Synthesis of the Triazolo[4,3-a]pyridine Core

The synthesis of the[1][2][3]triazolo[4,3-a]pyridine ring system can be achieved through several synthetic strategies, often involving the cyclization of a 2-hydrazinopyridine precursor. A general and efficient method involves the reaction of 2-hydrazinopyridine with a suitable one-carbon synthon, followed by oxidative cyclization.

General Experimental Protocol: One-pot Oxidative Cyclization

A common and efficient method for the synthesis of 3-substituted-[1][2][3]triazolo[4,3-a]pyridines involves a one-pot reaction of 2-hydrazinopyridine with various aldehydes.[4]

Reagents and Conditions:

  • 2-hydrazinopyridine

  • Substituted aldehyde

  • Oxidizing agent (e.g., Ceric Ammonium Nitrate - CAN)

  • Solvent (e.g., polyethylene glycol)

  • Room temperature

Procedure:

  • To a solution of 2-hydrazinopyridine in the chosen solvent, the substituted aldehyde is added.

  • The mixture is stirred at room temperature to form the corresponding hydrazone intermediate.

  • The oxidizing agent is then added portion-wise to the reaction mixture.

  • The reaction is monitored by thin-layer chromatography (TLC) until completion.

  • Upon completion, the reaction mixture is worked up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to afford the desired 3-substituted-[1][2][3]triazolo[4,3-a]pyridine.

This method is environmentally benign and offers good to excellent yields for a variety of substituted aldehydes.[5]

Applications in Pharmaceutical Synthesis

The Triazolo[4,3-a]pyridin-3-amine core is a key component in the development of inhibitors for various therapeutic targets. Below are examples of its application in the synthesis of potent drug candidates.

Inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1)

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immune checkpoint enzyme that plays a crucial role in tumor immune evasion.[6] The development of IDO1 inhibitors is a promising strategy in cancer immunotherapy. The[1][2][3]triazolo[4,3-a]pyridine scaffold has been utilized as a novel chemotype for the design of potent IDO1 inhibitors.[6]

Compound IDStructureIDO1 Inhibition at 10 µM (%)[7]Cellular IC50 (µM)[7]
24 N-((6-(Trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyridin-3-yl)methyl)biphenyl-4-carboxamide98 ± 7.42.1 ± 0.2
25 N-((6-(Trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyridin-3-yl)methyl)-4'-methoxybiphenyl-4-carboxamide99 ± 3.21.5 ± 0.1
38 N-((6-(Trifluoromethyl)-[1][2][3]triazolo[4,3-a]quinolin-3-yl)methyl)biphenyl-4-carboxamide95 ± 7.10.9 ± 0.02
39 N-((6-(Trifluoromethyl)-[1][2][3]triazolo[4,3-a]quinolin-3-yl)methyl)-4'-methoxybiphenyl-4-carboxamide94 ± 6.31.8 ± 0.2

The synthesis of N-((6-(Trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indazole-7-carboxamide, a representative IDO1 inhibitor, is achieved through a coupling reaction.[6]

Reagents and Conditions:

  • (6-(Trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyridin-3-yl)methanamine

  • 1H-Indazole-7-carboxylic acid

  • Coupling agents (EDCI, HOBt)

  • Base (TEA)

  • Solvent (dry CH2Cl2, dry DMF)

  • Room temperature, 18 hours

Procedure:

  • To a solution of 1H-indazole-7-carboxylic acid in a mixture of dry CH2Cl2 and dry DMF, EDCI, HOBt, and TEA are added.

  • The mixture is stirred at room temperature for 30 minutes.

  • A solution of (6-(Trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyridin-3-yl)methanamine in dry DMF is then added.

  • The reaction mixture is stirred at room temperature for 18 hours.

  • The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography to yield the final compound.[6]

Inhibitors of the PD-1/PD-L1 Interaction

The interaction between programmed cell death-1 (PD-1) and its ligand (PD-L1) is another critical immune checkpoint that cancer cells exploit to evade the immune system. Small-molecule inhibitors targeting this interaction are of great interest. A novel series of[1][2][3]triazolo[4,3-a]pyridines have been designed as potent inhibitors of the PD-1/PD-L1 interaction.

Compound IDHTRF Assay IC50 (nM)
A22 92.3

Data for compound A22, a potent[1][2][3]triazolo[4,3-a]pyridine-based PD-1/PD-L1 inhibitor.

Signaling Pathways

Understanding the signaling pathways affected by drugs derived from the Triazolo[4,3-a]pyridin-3-amine scaffold is crucial for their development. Below are diagrams of the IDO1 and PD-1/PD-L1 signaling pathways.

IDO1_Signaling_Pathway cluster_tumor_cell Tumor Cell cluster_t_cell T Cell IDO1 IDO1 Kynurenine Kynurenine IDO1->Kynurenine catalysis Tryptophan_depletion Tryptophan Depletion Kynurenine_effect Kynurenine Production Tryptophan Tryptophan Tryptophan->IDO1 substrate PI3K_AKT PI3K/AKT Signaling Kynurenine->PI3K_AKT activation Cell_Proliferation Cell Proliferation & Survival PI3K_AKT->Cell_Proliferation promotion T_Cell_Activation T Cell Activation & Proliferation GCN2 GCN2 Kinase GCN2->T_Cell_Activation inhibition Tryptophan_depletion->GCN2 activation Kynurenine_effect->T_Cell_Activation inhibition caption IDO1 Signaling Pathway in Cancer

Caption: IDO1 signaling pathway in cancer.

PD1_PDL1_Signaling_Pathway cluster_tumor_cell Tumor Cell cluster_t_cell T Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 binding MHC MHC TCR TCR MHC->TCR antigen presentation SHP2 SHP2 PD1->SHP2 recruitment & activation PI3K_AKT_T PI3K/AKT Signaling TCR->PI3K_AKT_T activation SHP2->PI3K_AKT_T dephosphorylation & inhibition T_Cell_Effector T Cell Effector Function PI3K_AKT_T->T_Cell_Effector inhibition caption PD-1/PD-L1 Signaling Pathway

Caption: PD-1/PD-L1 signaling pathway.

Experimental Workflows

The development of novel pharmaceuticals based on the Triazolo[4,3-a]pyridin-3-amine core follows a structured workflow from synthesis to biological evaluation.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization Start Starting Materials (e.g., 2-hydrazinopyridine) Synthesis Synthesis of Triazolo[4,3-a]pyridine Derivatives Start->Synthesis Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization In_vitro_assay In Vitro Assays (e.g., Enzyme Inhibition) Characterization->In_vitro_assay Cell_based_assay Cell-Based Assays (e.g., Cytotoxicity) In_vitro_assay->Cell_based_assay SAR_analysis Structure-Activity Relationship (SAR) Analysis Cell_based_assay->SAR_analysis Lead_optimization Lead Optimization SAR_analysis->Lead_optimization Lead_optimization->Synthesis iterative design In_vivo_studies In Vivo Studies (Animal Models) Lead_optimization->In_vivo_studies ADMET ADMET Profiling In_vivo_studies->ADMET caption Drug Discovery Workflow

Caption: Drug discovery workflow.

Conclusion

Triazolo[4,3-a]pyridin-3-amine and its derivatives represent a highly valuable and versatile class of compounds in modern drug discovery. The synthetic accessibility of this scaffold, coupled with its ability to interact with a diverse range of biological targets, ensures its continued importance in the development of novel therapeutics. The examples provided herein demonstrate the potential of this core in generating potent inhibitors for challenging targets in oncology and infectious diseases. Further exploration of the chemical space around the triazolo[4,3-a]pyridine nucleus is anticipated to yield a new generation of innovative medicines.

References

Potential Therapeutic Targets of Triazolo[4,3-a]pyridin-3-amine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The[1][2][3]triazolo[4,3-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Derivatives of this core have shown significant promise in the development of novel therapeutics, particularly in the fields of oncology, immunology, and infectious diseases. This technical guide provides an in-depth overview of the key therapeutic targets of Triazolo[4,3-a]pyridin-3-amine and its analogs, presenting quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways to facilitate further research and drug development efforts.

Key Therapeutic Targets and Quantitative Inhibitory Data

Derivatives of the Triazolo[4,3-a]pyridine scaffold have been investigated for their inhibitory activity against a variety of molecular targets. The following tables summarize the reported in vitro potencies (IC50 values) of representative compounds against key enzymes and protein-protein interactions.

Table 1: Inhibition of Receptor Tyrosine Kinases (RTKs)

Compound IDTargetIC50 (nM)Cell Line/Assay ConditionsReference
17l c-Met26.00Kinase assay[4]
17l VEGFR-22600Kinase assay[4]
4g c-Met163Kinase assay[5][6]
13d VEGFR-2Not SpecifiedKinase assay[7]

Table 2: Inhibition of Immuno-oncology Targets

Compound IDTargetIC50 (nM)Assay TypeReference
A22 PD-1/PD-L1 Interaction92.3Homogeneous Time-Resolved Fluorescence (HTRF)
38 IDO1900Enzymatic assay

Table 3: Inhibition of Other Kinases

Compound IDTargetIC50 (nM)Assay ConditionsReference
4g PIM-1283Kinase assay[5][6]
19a PI3Kα3.6Enzymatic assay[8]
19a PI3KγNanomolarEnzymatic assay[8]
19a PI3KδNanomolarEnzymatic assay[8]

Table 4: Antiparasitic Activity

Compound IDTargetIC50 (µM)Assay ConditionsReference
Sulfonamide Derivative 1 Falcipain-22.24in vitro against P. falciparum[9]
Sulfonamide Derivative 2 Falcipain-24.98in vitro against P. falciparum[9]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of Triazolo[4,3-a]pyridine derivatives are mediated through the modulation of critical signaling pathways involved in cell growth, proliferation, survival, and immune response.

c-Met and VEGFR-2 Signaling in Angiogenesis and Cancer

The c-Met and VEGFR-2 receptor tyrosine kinases are key drivers of tumor angiogenesis and metastasis. Upon ligand binding, these receptors activate downstream signaling cascades, including the RAS/MAPK and PI3K/Akt pathways, promoting endothelial cell proliferation, migration, and survival.

cMet_VEGFR2_Signaling HGF HGF cMet c-Met HGF->cMet VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 RAS RAS cMet->RAS PI3K PI3K cMet->PI3K VEGFR2->RAS VEGFR2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Angiogenesis Angiogenesis & Metastasis ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Proliferation Akt->Angiogenesis Inhibitor Triazolo[4,3-a]pyridine Derivative Inhibitor->cMet Inhibitor->VEGFR2

c-Met and VEGFR-2 Signaling Pathways.
PD-1/PD-L1 Immune Checkpoint Blockade

The interaction between Programmed Death-1 (PD-1) on T-cells and its ligand PD-L1 on tumor cells suppresses the anti-tumor immune response. Small molecule inhibitors based on the Triazolo[4,3-a]pyridine scaffold can disrupt this interaction, leading to the reactivation of T-cell-mediated tumor cell killing.

PD1_PDL1_Signaling cluster_tumor Tumor Cell Microenvironment cluster_tcell Immune Cell TumorCell Tumor Cell PDL1 PD-L1 TCell T-Cell PD1 PD-1 TumorCellKilling Tumor Cell Killing TCell->TumorCellKilling PDL1->PD1 Interaction ImmuneSuppression Immune Suppression PD1->ImmuneSuppression ImmuneSuppression->TumorCellKilling Inhibitor Triazolo[4,3-a]pyridine Derivative Inhibitor->PDL1 Blocks Interaction

PD-1/PD-L1 Immune Checkpoint Pathway.
IDO1 Pathway in Tumor Immune Evasion

Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that catabolizes the essential amino acid tryptophan, leading to a suppressed immune microenvironment. Inhibition of IDO1 by Triazolo[4,3-a]pyridine derivatives can restore T-cell function and enhance anti-tumor immunity.

IDO1_Pathway Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 TCell T-Cell Tryptophan->TCell Essential for function Kynurenine Kynurenine IDO1->Kynurenine TCell_Inactivation T-Cell Inactivation & Anergy Kynurenine->TCell_Inactivation Inhibitor Triazolo[4,3-a]pyridine Derivative Inhibitor->IDO1

IDO1 Metabolic Pathway in Immune Suppression.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of Triazolo[4,3-a]pyridine derivatives.

In Vitro Kinase Inhibition Assay (General Protocol for c-Met, VEGFR-2, PIM-1, PI3K)

This protocol describes a general luminescent-based kinase assay to determine the IC50 values of test compounds.

Materials:

  • Recombinant human kinase (e.g., c-Met, VEGFR-2, PIM-1, or PI3K)

  • Kinase substrate (specific to the kinase being assayed)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compounds (Triazolo[4,3-a]pyridine derivatives) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the diluted test compound or vehicle (DMSO) to the wells of the assay plate.

    • Add 2.5 µL of the kinase/substrate mixture (prepared in Kinase Assay Buffer) to each well.

    • Initiate the kinase reaction by adding 5 µL of ATP solution (prepared in Kinase Assay Buffer) to each well. The final reaction volume is 10 µL.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Signal Detection (using ADP-Glo™):

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate the plate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cell Proliferation (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, Hela)

  • Complete cell culture medium

  • Test compounds (Triazolo[4,3-a]pyridine derivatives) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear-bottom cell culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and allow them to adhere overnight.

  • Compound Treatment: The next day, treat the cells with various concentrations of the test compounds (typically in a final volume of 200 µL). Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, remove 100 µL of the medium and add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the IC50 value.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Inhibition

This assay measures the disruption of the PD-1/PD-L1 protein-protein interaction.

Materials:

  • Recombinant human PD-1-Fc and PD-L1-His tagged proteins

  • Anti-Fc-Europium cryptate (donor) and Anti-His-d2 (acceptor) antibodies

  • Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)

  • Test compounds dissolved in DMSO

  • Low-volume, white 384-well plates

Procedure:

  • Reagent Preparation: Prepare working solutions of PD-1, PD-L1, and detection antibodies in the assay buffer.

  • Assay Setup:

    • Add 2 µL of the test compound or vehicle (DMSO) to the wells.

    • Add 4 µL of the PD-L1-His solution.

    • Add 4 µL of the PD-1-Fc solution.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add 10 µL of the pre-mixed detection antibody solution (Anti-Fc-Europium and Anti-His-d2) to each well.

  • Final Incubation: Incubate the plate at room temperature for 2-4 hours, protected from light.

  • Signal Reading: Read the HTRF signal on a compatible plate reader, measuring emission at 620 nm (donor) and 665 nm (acceptor).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and then the percent inhibition. Determine the IC50 value.

In Vitro IDO1 Enzyme Inhibition Assay

This protocol outlines a method to measure the enzymatic activity of IDO1 and the inhibitory potential of test compounds.

Materials:

  • Recombinant human IDO1 enzyme

  • L-Tryptophan (substrate)

  • Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)

  • Cofactors: Ascorbic acid, Methylene blue, Catalase

  • Test compounds dissolved in DMSO

  • Trichloroacetic acid (TCA) for reaction termination

  • Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid) for color development

  • 96-well plates

Procedure:

  • Reaction Mixture Preparation: Prepare a master mix containing assay buffer, L-tryptophan, and cofactors.

  • Assay Setup:

    • Add 50 µL of the reaction mixture to each well.

    • Add 2 µL of the test compound or vehicle (DMSO).

    • Pre-incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding 50 µL of the IDO1 enzyme solution.

  • Enzymatic Reaction: Incubate the plate at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding 25 µL of 30% TCA.

  • Hydrolysis: Incubate at 60°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

  • Color Development: Centrifuge the plate to pellet precipitated protein. Transfer 100 µL of the supernatant to a new plate and add 100 µL of Ehrlich's reagent.

  • Incubation: Incubate at room temperature for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the amount of kynurenine produced and determine the percent inhibition and IC50 values.

Falcipain-2 Enzyme Assay

This assay measures the activity of the Plasmodium falciparum cysteine protease, falcipain-2.

Materials:

  • Recombinant falcipain-2

  • Fluorogenic substrate (e.g., Z-Phe-Arg-AMC)

  • Assay Buffer (e.g., 100 mM sodium acetate, pH 5.5, with 10 mM DTT)

  • Test compounds dissolved in DMSO

  • Black, 96-well plates

Procedure:

  • Enzyme Activation: Pre-incubate the falcipain-2 enzyme in the assay buffer to ensure activation of the cysteine protease.

  • Assay Setup:

    • Add 50 µL of assay buffer to each well.

    • Add 2 µL of the test compound or vehicle (DMSO).

    • Add 50 µL of the activated falcipain-2 solution.

    • Pre-incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 100 µL of the fluorogenic substrate solution to each well.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence (Excitation: ~360 nm, Emission: ~460 nm) over time using a fluorescence plate reader.

  • Data Analysis: Determine the initial reaction velocity (rate of fluorescence increase) for each well. Calculate the percent inhibition and IC50 values.

Conclusion

The Triazolo[4,3-a]pyridin-3-amine scaffold represents a versatile platform for the development of potent and selective inhibitors against a range of clinically relevant targets. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and evaluation of novel therapeutic agents based on this promising chemical framework. Further investigation into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential.

References

Methodological & Application

One-Pot Synthesis of Triazolo[4,3-a]pyridine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of[1][2][3]triazolo[4,3-a]pyridine derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including potential as anticancer and antibacterial agents.

Introduction

The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic structure found in numerous biologically active compounds.[4] One-pot synthesis offers a streamlined and efficient approach to constructing this core, minimizing purification steps and improving overall yield. This protocol details a common and effective one-pot method involving the reaction of 2-hydrazinopyridine with various aromatic aldehydes, followed by oxidative cyclization.

Biological Significance

Derivatives of the[1][2][3]triazolo[4,3-a]pyridine scaffold have demonstrated a wide array of pharmacological properties. Notably, they have been investigated as inhibitors of the c-Met proto-oncogene, a receptor tyrosine kinase implicated in tumor growth and metastasis. The c-Met signaling pathway, upon activation by its ligand, hepatocyte growth factor (HGF), triggers downstream cascades including the RAS/RAF/MEK/ERK and PI3K/Akt pathways, leading to cell proliferation, survival, and motility.[2]

Furthermore, certain triazole derivatives have shown promise as antibacterial agents. Their mechanism of action is believed to involve the inhibition of essential bacterial enzymes such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication and repair, as well as the disruption of the bacterial cell membrane.

Experimental Protocols

General Protocol for the One-Pot Synthesis of 3-Aryl-[1][2][3]triazolo[4,3-a]pyridines

This protocol outlines a general procedure for the synthesis of 3-aryl-[1][2][3]triazolo[4,3-a]pyridines from 2-hydrazinopyridine and a substituted aromatic aldehyde using an oxidizing agent.

Materials:

  • 2-Hydrazinopyridine

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Oxidizing agent/system:

    • N-Bromosuccinimide (NBS) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

    • Trichloroisocyanuric acid (TCCA)

    • Hypervalent iodine reagents (e.g., PIDA, PIFA)

  • Solvent (e.g., Dichloromethane (DCM), Ethanol)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plate and developing chamber

  • Purification apparatus (e.g., column chromatography setup)

Procedure:

  • To a solution of 2-hydrazinopyridine (1.0 equiv.) in the chosen solvent in a round-bottom flask, add the substituted aromatic aldehyde (1.0 equiv.).

  • Stir the reaction mixture at room temperature. The formation of the intermediate hydrazone can be monitored by TLC.

  • Once the hydrazone formation is complete (typically 1-2 hours), add the oxidizing agent (1.0 equiv.) to the reaction mixture.

  • Continue to stir the reaction at room temperature for the specified time (see table below for examples).

  • Monitor the progress of the oxidative cyclization by TLC.

  • Upon completion, quench the reaction (if necessary, depending on the oxidant used).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired 3-aryl-[1][2][3]triazolo[4,3-a]pyridine derivative.

Data Presentation

The following table summarizes the yields of various 3-aryl-[1][2][3]triazolo[4,3-a]pyridine derivatives synthesized using different oxidizing systems in a one-pot reaction.

EntryAldehyde (Substituent)Oxidizing SystemSolventTime (h)Yield (%)[4]
1BenzaldehydeNBS/DBUDCM292
2BenzaldehydeTCCADCM285
34-ChlorobenzaldehydeNBS/DBUDCM290
44-ChlorobenzaldehydeTCCADCM284
54-MethoxybenzaldehydeNBS/DBUDCM2.589
64-MethoxybenzaldehydeTCCADCM2.584
74-NitrobenzaldehydeNBS/DBUDCM388
84-NitrobenzaldehydeTCCADCM383
92-ChlorobenzaldehydeNBS/DBUDCM287
102-ChlorobenzaldehydeTCCADCM281

Visualizations

Experimental Workflow

The following diagram illustrates the one-pot synthesis of 3-aryl-[1][2][3]triazolo[4,3-a]pyridines.

G cluster_0 One-Pot Reaction Vessel cluster_1 Work-up and Purification Start 2-Hydrazinopyridine + Aromatic Aldehyde Intermediate Hydrazone Formation (Stir at RT) Start->Intermediate Step 1 Oxidation Add Oxidizing Agent (e.g., NBS/DBU) Intermediate->Oxidation Step 2 Cyclization Oxidative Cyclization (Stir at RT) Oxidation->Cyclization Step 3 Quench Reaction Quenching Cyclization->Quench Evaporation Solvent Evaporation Quench->Evaporation Purification Column Chromatography Evaporation->Purification Product Pure Triazolo[4,3-a]pyridine Derivative Purification->Product G cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_stat STAT Pathway c-Met c-Met Receptor RAS RAS c-Met->RAS PI3K PI3K c-Met->PI3K STAT STAT c-Met->STAT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Motility Cell Motility STAT->Motility

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Triazolo[4,3-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the efficient synthesis of triazolo[4,3-a]pyridines and their isomers using microwave-assisted organic synthesis (MAOS). This technology offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and enhanced reaction control, making it a valuable tool in medicinal chemistry and drug discovery for the rapid generation of novel heterocyclic scaffolds.

Introduction

Triazolo[4,3-a]pyridines are a class of fused heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antifungal, anticonvulsant, herbicidal, antimicrobial, and anticancer properties.[1][2] The efficiency of their synthesis is a critical factor in the exploration of their therapeutic potential. Microwave-assisted synthesis has emerged as a green and efficient methodology for the rapid synthesis of these and other heterocyclic systems, often leading to higher yields and cleaner product profiles in a fraction of the time required by traditional methods.[3]

This document outlines three distinct and effective microwave-assisted protocols for the synthesis of triazolo[4,3-a]pyridines and the related triazolo[1,5-a]pyridine isomers.

Key Methodologies and Comparative Data

Three primary microwave-assisted methods for the synthesis of triazolopyridine scaffolds are presented below. The choice of method may depend on the availability of starting materials and the desired substitution pattern on the final product.

MethodStarting MaterialsCatalyst/ReagentTypical Reaction Time (Microwave)Typical Yield (%)
Method 1: Multi-step Synthesis via Hydrazinopyridine2,3-Dichloropyridine, Hydrazine Hydrate, Substituted AldehydeNone5 - 20 minutes82 - 94%
Method 2: Palladium-Catalyzed Cross-Coupling and Cyclization2-Chloropyridine, HydrazidesPalladium CatalystNot specified in snippetsNot specified
Method 3: Catalyst-Free Synthesis of Triazolo[1,5-a]pyridinesEnaminonitriles, BenzohydrazidesNone40 minutes - 3 hoursup to 89%

Experimental Protocols

Method 1: Multi-step Synthesis of 8-chloro-[2][4][5]triazolo[4,3-a]pyridine-3-carbohydrazide Derivatives

This protocol describes a multi-step synthesis starting from 2,3-dichloropyridine, culminating in a microwave-assisted condensation to form the final hydrazone-containing triazolo[4,3-a]pyridine derivatives.[1]

Step 1: Synthesis of 2,3-dichloro-hydrazine-pyridine

  • A mixture of 2,3-dichloropyridine and hydrazine hydrate is reacted under microwave irradiation. Detailed parameters for this initial step were not available in the provided search results.

Step 2: Synthesis of 8-chloro-[2][4][5]triazolo[4,3-a]pyridine-3-carbohydrazide

  • The product from Step 1 is further reacted to form the carbohydrazide intermediate. Specific reagents and conditions for this step were not detailed in the search results.

Step 3: Microwave-Assisted Synthesis of Hydrazone Derivatives

  • In a microwave-safe vessel, combine 8-chloro-[2][4][5]triazolo[4,3-a]pyridine-3-carbohydrazide (1.0 mmol) and the desired substituted aldehyde (1.1 mmol).

  • Add a suitable solvent (e.g., ethanol, 5 mL).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 10-15 minutes). The reaction progress can be monitored by TLC.

  • After cooling, the product often precipitates from the solution.

  • Collect the solid by filtration, wash with a cold solvent, and dry to afford the pure product.

Example Quantitative Data for Step 3:

Aldehyde SubstituentReaction Temperature (°C)Reaction Time (min)Yield (%)
4-Fluorophenyl1201593%
Phenyl1201290%
4-Chlorophenyl1201592%
4-Nitrophenyl1201094%
Method 2: Palladium-Catalyzed Synthesis of[2][4][5]triazolo[4,3-a]pyridines

This method involves a palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by a microwave-assisted dehydration step.[5]

Step 1: Palladium-Catalyzed Hydrazide Addition

  • In a suitable reaction vessel, combine 2-chloropyridine, a hydrazide, a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand (e.g., PPh3), and a base (e.g., K2CO3) in a suitable solvent (e.g., DMF).

  • The reaction is typically heated until completion.

Step 2: Microwave-Assisted Dehydration

  • The crude product from Step 1 is dissolved in glacial acetic acid.

  • The solution is subjected to microwave irradiation at a specified temperature and time to induce cyclization and dehydration.

  • Upon completion, the reaction mixture is cooled, and the product is isolated through standard work-up procedures, which may include neutralization, extraction, and purification by chromatography or recrystallization.

Method 3: Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines

This environmentally friendly protocol describes the synthesis of the isomeric 1,2,4-triazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides under microwave irradiation without the need for a catalyst.[6][7]

Protocol:

  • In an oven-dried microwave vial, add the enaminonitrile (1.0 equiv.) and the corresponding benzohydrazide (2.0 equiv.).

  • Add dry toluene (e.g., 1.5 mL for a 0.175 mmol scale).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 140 °C and hold for the required time (typically 40 minutes to 3 hours), with a power of 175-190 W and a pressure of around 6 bar.[7] The reaction should be monitored by TLC.

  • After cooling to room temperature, the product can be purified directly by silica gel column chromatography.

Optimization of Reaction Temperature:

Temperature (°C)TimeYield of 3m (%)
1003 hoursLower Yield
1203 hoursLower Yield
1403 hours89%
16090 minutes81%
18040 minutes76%

Visualized Workflows and Mechanisms

The following diagrams illustrate the experimental workflow and a proposed reaction mechanism for the synthesis of triazolopyridines.

experimental_workflow_method1 start Starting Materials: 2,3-Dichloropyridine Hydrazine Hydrate Substituted Aldehyde step1 Step 1: Mix Reagents (Carbohydrazide + Aldehyde) in Solvent start->step1 step2 Step 2: Microwave Irradiation (e.g., 120°C, 10-15 min) step1->step2 step3 Step 3: Cooling and Precipitation step2->step3 step4 Step 4: Filtration and Washing step3->step4 end Final Product: Triazolo[4,3-a]pyridine Derivative step4->end

Caption: Experimental workflow for the microwave-assisted synthesis of Triazolo[4,3-a]pyridines (Method 1).

reaction_mechanism_method3 reactants Enaminonitrile + Benzohydrazide intermediateA Intermediate A (Transamidation) reactants->intermediateA - Dimethylamine intermediateB Intermediate B (Nucleophilic Addition) intermediateA->intermediateB Intramolecular Attack intermediateC Intermediate C (Condensation) intermediateB->intermediateC Condensation product 1,2,4-Triazolo[1,5-a]pyridine intermediateC->product - H2O

Caption: Plausible reaction mechanism for the catalyst-free synthesis of 1,2,4-Triazolo[1,5-a]pyridines (Method 3).

References

Application Notes and Protocols for the In Vitro Evaluation of Triazolo[4,3-a]pyridin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vitro evaluation of Triazolo[4,3-a]pyridin-3-amine derivatives, a class of heterocyclic compounds with diverse biological activities. This document outlines methodologies for assessing their potential as anticancer, antibacterial, and enzyme-inhibiting agents, specifically targeting c-Met kinase and Indoleamine 2,3-dioxygenase 1 (IDO1).

Anticancer Activity Evaluation

Triazolo[4,3-a]pyridin-3-amine derivatives have demonstrated significant potential as anticancer agents. Their efficacy is primarily assessed by their ability to inhibit the proliferation of various cancer cell lines.

Quantitative Data Summary

The following table summarizes the in vitro antiproliferative activity of selected Triazolo[4,3-a]pyridin-3-amine derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the compound required to inhibit 50% of cell growth.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound A22 -92.3 nM (PD-1/PD-L1 interaction)[1]
Compound 12g HepG23.06
Compound 11f HepG25.736
Crizotinib (Reference) HepG25.15
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. Metabolically active cells reduce the yellow MTT to purple formazan crystals.

Materials:

  • Triazolo[4,3-a]pyridin-3-amine derivatives

  • Human cancer cell lines (e.g., HepG2, MCF-7, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cancer cells in DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Trypsinize and seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

    • Incubate the plates for 24 hours to allow cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the Triazolo[4,3-a]pyridin-3-amine derivatives in DMSO.

    • Prepare serial dilutions of the compounds in the culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubate the plates for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plates for an additional 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.

Experimental Workflow: MTT Assay

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Culture Cancer Cells cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding add_compounds Add Compounds to Cells cell_seeding->add_compounds compound_prep Prepare Compound Dilutions incubation_48h Incubate for 48-72h add_compounds->incubation_48h add_mtt Add MTT Solution incubation_48h->add_mtt incubation_4h Incubate for 4h add_mtt->incubation_4h dissolve_formazan Dissolve Formazan in DMSO incubation_4h->dissolve_formazan read_absorbance Read Absorbance at 570 nm dissolve_formazan->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow for assessing cell viability using the MTT assay.

Antibacterial Activity Evaluation

Certain Triazolo[4,3-a]pyridin-3-amine derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria.

Quantitative Data Summary

The following table presents the Minimum Inhibitory Concentration (MIC) values of a selected Triazolo[4,3-a]pyrazine derivative against common bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound IDBacterial StrainMIC (µg/mL)Reference
Compound 2e Staphylococcus aureus32
Compound 2e Escherichia coli16
Ampicillin (Reference) Staphylococcus aureus32
Ampicillin (Reference) Escherichia coli8
Experimental Protocol: Microbroth Dilution Method

The microbroth dilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

Materials:

  • Triazolo[4,3-a]pyridin-3-amine derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution in Microtiter Plate:

    • Dispense 100 µL of sterile MHB into all wells of a 96-well plate.

    • Add 100 µL of the stock solution of the test compound (at twice the highest desired concentration) to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL.

    • Include a growth control well (inoculum without compound) and a sterility control well (MHB only).

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

c-Met Kinase Inhibition Assay

The c-Met receptor tyrosine kinase is a key target in cancer therapy. Triazolo[4,3-a]pyridin-3-amine derivatives have been evaluated for their ability to inhibit c-Met kinase activity.

Quantitative Data Summary

The following table shows the c-Met kinase inhibitory activity of selected compounds.

Compound IDc-Met Kinase IC50 (µM)Reference
Compound 12g 0.052
Crizotinib (Reference) 0.012
Experimental Protocol: In Vitro c-Met Kinase Assay (Luminescent)

This protocol is based on the principle of measuring the amount of ATP consumed during the kinase reaction using a luminescent signal. The Kinase-Glo® assay is a common method for this purpose.

Materials:

  • Triazolo[4,3-a]pyridin-3-amine derivatives

  • Recombinant human c-Met kinase

  • Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)

  • ATP

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

    • Dilute the c-Met kinase and substrate to the desired concentrations in the kinase buffer.

    • Prepare a solution of ATP in the kinase buffer. The final concentration should be at or near the Km of ATP for c-Met.

  • Compound Preparation:

    • Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired concentrations.

  • Kinase Reaction:

    • In a 96-well plate, add the test compound, c-Met kinase, and the substrate.

    • Initiate the reaction by adding the ATP solution. The final reaction volume is typically 25-50 µL.

    • Include a positive control (kinase and substrate without inhibitor) and a negative control (substrate without kinase).

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • Allow the plate and the Kinase-Glo® reagent to equilibrate to room temperature.

    • Add a volume of Kinase-Glo® reagent equal to the volume of the kinase reaction to each well.

    • Mix briefly and incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Luminescence Measurement:

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is inversely proportional to the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

c-Met Signaling Pathway

cMet_Signaling_Pathway Simplified c-Met Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_mapk RAS-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_stat STAT Pathway cluster_nucleus Nucleus cluster_outcomes Cellular Outcomes HGF HGF cMet c-Met Receptor HGF->cMet Binding & Dimerization GRB2_SOS GRB2/SOS cMet->GRB2_SOS PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT3->Transcription Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Migration Migration Transcription->Migration

Caption: Overview of the c-Met signaling cascade.

IDO1 Inhibition Assay

Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme involved in tryptophan metabolism and is a key target in cancer immunotherapy.

Experimental Protocol: Cell-Based IDO1 Inhibition Assay

This assay measures the ability of compounds to inhibit IDO1 activity in cells by quantifying the production of kynurenine, a downstream metabolite of tryptophan.

Materials:

  • Triazolo[4,3-a]pyridin-3-amine derivatives

  • Human cancer cell line expressing IDO1 (e.g., HeLa or SK-OV-3)

  • Cell culture medium

  • Interferon-gamma (IFN-γ)

  • Trichloroacetic acid (TCA)

  • p-dimethylaminobenzaldehyde (DMAB) reagent (Ehrlich's reagent)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding and IDO1 Induction:

    • Seed cells (e.g., 1 x 10⁴ HeLa cells/well) in a 96-well plate and allow them to attach overnight.

    • To induce IDO1 expression, treat the cells with IFN-γ (e.g., 100 ng/mL) for 24 hours.

  • Compound Treatment:

    • Add the test compounds at various concentrations to the IFN-γ-treated cells.

    • Incubate for an additional 24-48 hours.

  • Kynurenine Measurement:

    • After incubation, collect 140 µL of the cell culture supernatant.

    • Add 10 µL of 6.1 N TCA to each supernatant sample to precipitate proteins.

    • Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

    • Centrifuge the plate to pellet the precipitate.

    • Transfer 100 µL of the clear supernatant to a new 96-well plate.

    • Add 100 µL of DMAB reagent (2% w/v in acetic acid) to each well.

    • A yellow color will develop. Measure the absorbance at 480 nm.

  • Data Analysis:

    • Create a standard curve using known concentrations of kynurenine.

    • Determine the concentration of kynurenine in the samples from the standard curve.

    • Calculate the percentage of IDO1 inhibition for each compound concentration.

    • Determine the IC50 value.

IDO1 Signaling Pathway in Cancer Immunology

IDO1_Pathway IDO1 Pathway and Immune Suppression cluster_tumor_cell Tumor Cell / Antigen Presenting Cell cluster_t_cell T Cell IDO1 IDO1 Enzyme Kynurenine Kynurenine IDO1->Kynurenine Tryptophan_depletion Tryptophan Depletion Kynurenine_accumulation Kynurenine Accumulation Tryptophan Tryptophan Tryptophan->IDO1 T_Cell_Activation T Cell Activation T_Cell_Anergy T Cell Anergy/Apoptosis Immune_Suppression Immune Suppression T_Cell_Anergy->Immune_Suppression Tryptophan_depletion->T_Cell_Anergy Induces Kynurenine_accumulation->T_Cell_Anergy Induces

Caption: Role of IDO1 in tryptophan metabolism and T cell suppression.

References

Application Notes and Protocols: Triazolo[4,3-a]pyridin-3-amine as a Potential c-Met Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, migration, and invasion.[1] Dysregulation of the HGF/c-Met signaling pathway is implicated in the development and progression of numerous human cancers, making it a prime target for therapeutic intervention.[1][2] Small molecule inhibitors targeting the ATP-binding site of c-Met have emerged as a promising strategy in cancer therapy.[2] The triazolo[4,3-a]pyridine scaffold has been identified as a promising core structure for the development of potent and selective c-Met inhibitors. This document provides an overview of the application of triazolo[4,3-a]pyridin-3-amine and its derivatives as c-Met inhibitors, including their biological activities and detailed experimental protocols.

c-Met Signaling Pathway

The activation of c-Met by HGF initiates a cascade of downstream signaling events that promote tumorigenesis. The diagram below illustrates the key components of the c-Met signaling pathway.

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds Dimerization Dimerization & Autophosphorylation cMet->Dimerization p_cMet Phosphorylated c-Met Dimerization->p_cMet Activates PI3K PI3K p_cMet->PI3K RAS RAS p_cMet->RAS STAT3 STAT3 p_cMet->STAT3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation STAT3->Survival Invasion Invasion/Metastasis Angiogenesis Angiogenesis Inhibitor Triazolo[4,3-a]pyridin-3-amine (and derivatives) Inhibitor->p_cMet Inhibits autophosphorylation

Caption: The HGF/c-Met signaling pathway and its downstream effectors.

Quantitative Data: In Vitro c-Met Inhibitory Activity

A series of[3][4][5]triazolo[4,3-a]pyridine derivatives have been synthesized and evaluated for their ability to inhibit c-Met kinase activity. The following table summarizes the in vitro activity of selected compounds against the c-Met enzyme and their anti-proliferative effects on c-Met dependent cancer cell lines.

Compound IDc-Met Enzymatic IC50 (nM)Cell LineCellular IC50 (nM)Reference
4d Not explicitly statedSNU5Potent activity[4]
4aa Potent activityNot specifiedPotent activity[6][7]

Note: Specific IC50 values for the parent compound, Triazolo[4,3-a]pyridin-3-amine, are not detailed in the provided search results. The data presented is for derivatives designed to enhance c-Met inhibition.

Experimental Protocols

Synthesis of the Triazolo[4,3-a]pyridine Scaffold

The[3][4][5]triazolo[4,3-a]pyridine ring system can be synthesized through various methods. A common approach involves the cyclization of 2-hydrazinopyridines.

General Synthetic Scheme:

Synthesis_Workflow Start 2-Hydrazinopyridine Intermediate Intermediate Start->Intermediate Reaction with Reagent Cyclizing Reagent (e.g., isothiocyanates, DCC) Reagent->Intermediate Product [1,2,4]Triazolo[4,3-a]pyridine Derivative Intermediate->Product Cyclization Purification Purification (e.g., Chromatography) Product->Purification

Caption: General workflow for the synthesis of triazolo[4,3-a]pyridine derivatives.

Protocol for Synthesis via Desulfurative Cyclization: [8]

  • Reaction Setup: To a solution of 2-hydrazinopyridine in a suitable solvent (e.g., DMF), add an equimolar amount of the desired isothiocyanate.

  • Cyclization: The reaction mixture is subjected to conditions that promote desulfurative cyclization. This can be achieved electrochemically or by using a desulfurizing agent.

  • Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then purified.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the desired 3-amino-[3][4][5]triazolo[4,3-a]pyridine derivative.

In Vitro c-Met Kinase Assay

This assay determines the ability of a compound to inhibit the phosphorylation activity of the c-Met kinase.

Protocol Workflow:

Kinase_Assay_Workflow Reagents Prepare Reagents: - c-Met Enzyme - Substrate (e.g., Poly(Glu,Tyr)) - ATP (radiolabeled or cold) - Test Compound Incubation Incubate Enzyme, Substrate, and Test Compound Reagents->Incubation Initiation Initiate Reaction with ATP Incubation->Initiation Termination Stop Reaction Initiation->Termination Detection Detect Phosphorylation (e.g., Scintillation Counting, ELISA) Termination->Detection Analysis Data Analysis (IC50 determination) Detection->Analysis

Caption: Workflow for a typical in vitro c-Met kinase assay.

Detailed Protocol (Radiometric Assay): [1]

  • Plate Preparation: Add the c-Met kinase, a peptide substrate, and the test compound at various concentrations to the wells of a microtiter plate.

  • Initiation: Start the kinase reaction by adding a solution containing ATP and [γ-³³P]ATP.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Detection: Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate. After washing, measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Proliferation Assay (MTT Assay)

This assay measures the effect of the compound on the viability and proliferation of cancer cells.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., SNU5, a gastric cancer cell line with c-Met amplification) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the triazolo[4,3-a]pyridine derivative for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

In Vivo Tumor Xenograft Model

Animal models are used to evaluate the anti-tumor efficacy of the compounds in a living organism.

Protocol: [4]

  • Tumor Implantation: Subcutaneously implant human tumor cells (e.g., MKN-45 gastric cancer cells) into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment: Randomize the mice into treatment and control groups. Administer the test compound (e.g., orally) daily for a specified duration.

  • Monitoring: Monitor tumor volume and body weight regularly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Evaluation: Evaluate the anti-tumor efficacy by comparing the tumor growth in the treated groups to the control group.

Conclusion

The triazolo[4,3-a]pyridine scaffold serves as a valuable starting point for the development of novel and selective c-Met inhibitors. Derivatives of this core structure have demonstrated potent in vitro and in vivo anti-tumor activity. The protocols outlined in this document provide a framework for the synthesis, characterization, and biological evaluation of these compounds, aiding researchers in the discovery and development of next-generation c-Met targeted therapies for cancer. Further optimization of this scaffold could lead to the identification of clinical candidates with improved efficacy and pharmacokinetic properties.[6][7]

References

Application Notes and Protocols: Antibacterial Activity of Triazolo[4,3-a]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antibacterial activity of novel Triazolo[4,3-a]pyrazine derivatives. The information presented is intended to guide researchers in understanding the potential of these compounds as antibacterial agents and to provide detailed protocols for their evaluation.

Introduction

Infectious diseases continue to pose a significant threat to global health, exacerbated by the rise of antibiotic-resistant bacteria. This necessitates the urgent development of new antimicrobial agents with novel mechanisms of action. Triazolo[4,3-a]pyrazine derivatives have emerged as a promising class of heterocyclic compounds, demonstrating notable antibacterial activity against both Gram-positive and Gram-negative bacteria.[1][2][3][4][5] This document summarizes the antibacterial efficacy of a series of these derivatives and provides the methodologies for their screening and evaluation.

Quantitative Data Summary

The in vitro antibacterial activity of newly synthesized Triazolo[4,3-a]pyrazine derivatives was evaluated against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). The minimum inhibitory concentration (MIC), the lowest concentration of a compound that inhibits visible bacterial growth, was determined for each derivative. The results are summarized in the table below.

Compound IDTarget OrganismMinimum Inhibitory Concentration (MIC) in µg/mL
1a S. aureus32-64
1f S. aureus32-64
E. coli16-32
1i S. aureus32-64
E. coli16-32
2c S. aureus32-64
2e S. aureus32
E. coli16
Most other tested compounds S. aureus32-256
E. coli64-256
Ampicillin (Positive Control) S. aureus32
E. coli8

Key Findings:

  • Several synthesized compounds exhibited moderate to good antibacterial activity.[1][2][5]

  • Compound 2e demonstrated the most potent activity, with MIC values of 32 µg/mL against S. aureus and 16 µg/mL against E. coli, comparable to the positive control, ampicillin.[1][2][4][5]

  • The majority of the tested compounds showed slight to good activity against S. aureus (MICs ranging from 32-256 µg/mL).[1]

  • Most compounds displayed slight activity against E. coli (MICs of 64-256 µg/mL).[1]

Experimental Protocols

The following protocols are based on the methodologies cited in the referenced literature for the evaluation of antibacterial activity.

Determination of Minimum Inhibitory Concentration (MIC) by Microbroth Dilution Method

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][2][4][5]

Materials:

  • Triazolo[4,3-a]pyrazine derivatives

  • Bacterial strains (S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Protocol:

  • Bacterial Culture Preparation: Inoculate the bacterial strains in MHB and incubate at 37°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Compound Dilution: Prepare a stock solution of each Triazolo[4,3-a]pyrazine derivative. Perform serial two-fold dilutions in MHB in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Add a standardized bacterial suspension to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria). A known antibiotic, such as ampicillin, should be used as a reference compound.

  • Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Analysis bact_prep Bacterial Culture Preparation inoculation Inoculation with Bacterial Suspension bact_prep->inoculation comp_prep Compound Stock Solution Preparation serial_dil Serial Dilution of Compounds in 96-well Plate comp_prep->serial_dil serial_dil->inoculation incubation Incubation at 37°C for 18-24 hours inoculation->incubation mic_det MIC Determination (Visual/Spectrophotometric) incubation->mic_det signaling_pathway cluster_targets Bacterial Enzyme Targets cluster_process Cellular Processes compound Triazolo[4,3-a]pyrazine Derivatives dna_gyrase DNA Gyrase compound->dna_gyrase Inhibition topo_iv Topoisomerase IV compound->topo_iv Inhibition dna_replication DNA Replication dna_gyrase->dna_replication cell_division Cell Division topo_iv->cell_division dna_replication->cell_division cell_death Bacterial Cell Death cell_division->cell_death

References

Application Notes and Protocols: Antifungal Properties of Triazolo[4,3-a]pyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antifungal properties of Triazolo[4,3-a]pyridine compounds, including their mechanism of action, quantitative activity data, and detailed experimental protocols for their synthesis and evaluation.

Introduction

The emergence of drug-resistant fungal pathogens presents a significant challenge to global health. Triazolo[4,3-a]pyridine derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including potent antifungal effects.[1][2][3][4] The fused ring system of triazole and pyridine is a key pharmacophore that has been explored for the development of novel antifungal agents.[1][5] This document outlines the current understanding of their antifungal properties and provides standardized protocols for their study.

Mechanism of Action

The primary antifungal mechanism of action for triazole-based compounds, including Triazolo[4,3-a]pyridine derivatives, involves the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane.[6][7] Specifically, these compounds target and inhibit the enzyme lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme.[6][8] The inhibition of CYP51 disrupts the conversion of lanosterol to ergosterol, leading to the depletion of ergosterol and the accumulation of toxic sterol intermediates in the fungal cell membrane. This disruption of membrane integrity and function ultimately results in the inhibition of fungal growth and cell death.[7][8]

Caption: Proposed mechanism of action for Triazolo[4,3-a]pyridine compounds.

Quantitative Antifungal Activity Data

The following tables summarize the in vitro antifungal activity of various Triazolo[4,3-a]pyridine derivatives against a range of fungal pathogens. The data is presented as Minimum Inhibitory Concentration (MIC) and percentage of inhibition.

Table 1: Minimum Inhibitory Concentrations (MIC) of Triazolo[1,5-a]pyridine Derivatives

CompoundFungusMIC (µg/mL)Reference Compound (Fluconazole) MIC (µg/mL)
9aCandida albicans>12816
9bCandida albicans6416
9cCandida albicans816
9dCandida albicans1616
9eCandida albicans416
9fCandida albicans816
9gCandida albicans1616
9hCandida albicans816
9iCandida albicans1616
9jCandida albicans>12816
9kCandida albicans6416
9lCandida albicans3216
9mCandida albicans1616
9aTrichophyton rubrum>12832
9bTrichophyton rubrum12832
9cTrichophyton rubrum1632
9dTrichophyton rubrum3232
9eTrichophyton rubrum832
9fTrichophyton rubrum1632
9gTrichophyton rubrum3232
9hTrichophyton rubrum1632
9iTrichophyton rubrum3232
9jTrichophyton rubrum>12832
9kTrichophyton rubrum12832
9lTrichophyton rubrum6432
9mTrichophyton rubrum3232

Data extracted from a study on 2-aryl-1,2,4-triazolo[1,5-a]pyridine derivatives, a related class of compounds.[9][10]

Table 2: In Vitro Antifungal Activity (% Inhibition) of Triazolo[4,3-c]pyrimidine Derivatives at 50 mg/L

CompoundBotrytis cinerea (Cucumber)Botrytis cinerea (Strawberry)
475.8682.68
5b77.78-
5f71.97-
5g-72.89
5h72.3174.37
5i-76.35
5j-77.85
5k-77.32
5l-76.66
5m75.63-
5n76.58-
5o80.3875.31
5p-70.60
5q-71.52
5r73.5779.85
5s-73.75

Data extracted from a study on 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives.[1][11][12]

Experimental Protocols

Protocol 1: General Synthesis of Triazolo[4,3-a]pyridine Derivatives

This protocol describes a general method for the synthesis of Triazolo[4,3-a]pyridine derivatives, which can be adapted based on the desired substitutions.[1][2][3]

Materials:

  • Substituted 2-chloropyridine

  • Hydrazine hydrate

  • Appropriate aldehyde or carboxylic acid

  • Solvents (e.g., ethanol, acetonitrile, DMF)

  • Catalyst (e.g., acetic acid, POCl₃)

  • Microwave reactor (optional)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Synthesis of 2-hydrazinopyridine: React the substituted 2-chloropyridine with hydrazine hydrate in a suitable solvent like ethanol. The reaction mixture is typically refluxed for several hours.

  • Condensation with aldehyde or cyclization with carboxylic acid:

    • For aldehyde condensation: The resulting 2-hydrazinopyridine is reacted with a substituted aldehyde in a solvent under acidic or basic conditions to form a hydrazone intermediate.[5]

    • For cyclization with carboxylic acid: The 2-hydrazinopyridine is reacted with a carboxylic acid, often in the presence of a dehydrating agent like POCl₃, to facilitate cyclization.[3]

  • Cyclization of the hydrazone: The hydrazone intermediate is then cyclized to form the Triazolo[4,3-a]pyridine ring. This step can be achieved through oxidative cyclization or by heating, sometimes under microwave irradiation to reduce reaction times.[5]

  • Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.

  • Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods like ¹H NMR, ¹³C NMR, and mass spectrometry.[1]

Synthesis_Workflow Start Start Step1 React 2-chloropyridine with Hydrazine Hydrate Start->Step1 Step2 Form 2-hydrazinopyridine Step1->Step2 Step3A Condense with Aldehyde (forms Hydrazone) Step2->Step3A Step3B React with Carboxylic Acid (with dehydrating agent) Step2->Step3B Step4 Cyclization to form Triazolo[4,3-a]pyridine ring Step3A->Step4 Step3B->Step4 Step5 Purification (Recrystallization/Chromatography) Step4->Step5 Step6 Characterization (NMR, Mass Spec) Step5->Step6 End End Step6->End

Caption: General workflow for the synthesis of Triazolo[4,3-a]pyridine derivatives.
Protocol 2: Antifungal Susceptibility Testing - Broth Microdilution Method

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts.[9][13][14]

Materials:

  • Synthesized Triazolo[4,3-a]pyridine compounds

  • Fungal isolates (e.g., Candida albicans, Trichophyton rubrum)

  • RPMI-1640 medium buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL in the test wells.

  • Drug Dilution:

    • Prepare a stock solution of the Triazolo[4,3-a]pyridine compound in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the compound in RPMI-1640 medium in the 96-well microtiter plates to achieve the desired concentration range.

  • Inoculation:

    • Inoculate each well containing the diluted compound with the prepared fungal suspension.

    • Include a drug-free growth control well and a sterile control well (medium only) on each plate.

  • Incubation:

    • Incubate the microtiter plates at 35°C for 24-48 hours.

  • Reading the MIC:

    • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure the optical density.

Conclusion

Triazolo[4,3-a]pyridine compounds represent a valuable scaffold for the development of novel antifungal agents. Their mechanism of action, targeting the essential ergosterol biosynthesis pathway, makes them effective against a range of fungal pathogens. The provided protocols offer a standardized approach for the synthesis and evaluation of these promising compounds, facilitating further research and development in the field of antifungal drug discovery.

References

Application Notes and Protocols for Triazolo[4,3-a]pyridine Derivatives in Antitumor Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antitumor activities of Triazolo[4,3-a]pyridine derivatives, detailing their mechanisms of action, and providing protocols for their evaluation. This class of heterocyclic compounds has emerged as a promising scaffold in anticancer drug discovery, with various derivatives demonstrating potent inhibitory effects against a range of cancer cell lines through diverse molecular mechanisms.

Summary of Antitumor Activity

Triazolo[4,3-a]pyridine derivatives have demonstrated significant in vitro and in vivo antitumor activities across a spectrum of cancer types. Their efficacy often stems from the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Quantitative Data on In Vitro Cytotoxicity

The following tables summarize the cytotoxic effects of representative Triazolo[4,3-a]pyridine and related triazolo-azine derivatives on various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Table 1: Cytotoxicity of Pyrazolo[4,3-e][1][2][3]triazolopyrimidine Derivatives

CompoundCell LineCancer TypeIC50 (µM)
Compound 1 MCF7Breast (ER+)< 50
HCC1937Breast (ER-)< 50
HeLaCervical< 50
Compound 2 MCF7Breast (ER+)< 50
HCC1937Breast (ER-)< 50
HeLaCervical< 50
Compound 3 MCF7Breast (ER+)< 50
HCC1937Breast (ER-)< 50
HeLaCervical< 50

Note: Compound 1 was identified as the most potent among the three. HCC1937 and HeLa cells, which have high EGFR expression, were the most sensitive.[2]

Table 2: Cytotoxicity of BRD4 Inhibitor (Compound 12m)

CompoundCell LineCancer TypeIC50 (µM)ReferenceIC50 (µM)
12m MV4-11Acute Myeloid Leukemia0.02(+)-JQ10.03

Note: Compound 12m demonstrated superior anti-cancer activity compared to the known BRD4 inhibitor (+)-JQ1.[3]

Table 3: Cytotoxicity of Dual c-Met/VEGFR-2 Inhibitors

CompoundCell LineCancer TypeIC50 (µM)
17l A549Lung0.98 ± 0.08
MCF-7Breast1.05 ± 0.17
HeLaCervical1.28 ± 0.25

Note: Compound 17l showed potent antiproliferative activity across multiple cell lines.[4]

Table 4: Cytotoxicity of 1,2,4-Triazole-Pyridine Hybrids

CompoundCell LineCancer TypeIC50 (µM)
TP1-TP7 B16F10Murine Melanoma41.12 - 61.11

Note: Compound TP6 exhibited the highest activity within this series against the B16F10 cell line.[5][6]

Key Signaling Pathways and Mechanisms of Action

Several critical signaling pathways have been identified as targets for the antitumor activity of Triazolo[4,3-a]pyridine derivatives.

a) EGFR Signaling Pathway

Certain pyrazolo[1][2][3]triazolopyrimidine derivatives inhibit the proliferation of cancer cells, particularly those with high expression of the Epidermal Growth Factor Receptor (EGFR).[2] Compound 1 from this series was shown to inhibit the activation of EGFR and its downstream effectors, Akt and Erk1/2.[2]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Akt Akt EGFR->Akt Activates Erk Erk1/2 EGFR->Erk Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Erk->Proliferation TriazoloPyridine Triazolo[4,3-a]pyridine Derivative (e.g., Cmpd 1) TriazoloPyridine->EGFR Inhibits

Caption: Inhibition of the EGFR signaling pathway by Triazolo[4,3-a]pyridine derivatives.

b) Hedgehog Signaling Pathway

A series of[1][2][3]triazolo[4,3-a]pyridines have been developed as potent inhibitors of Smoothened (Smo), a key component of the Hedgehog (Hh) signaling pathway.[7] The derivative TPB15 was found to block Smo translocation and reduce the expression of the downstream transcription factor Gli1, leading to cell cycle arrest and apoptosis, particularly in triple-negative breast cancer cells.[7]

Hedgehog_Pathway cluster_membrane Primary Cilium cluster_cytoplasm Cytoplasm Smo Smoothened (Smo) Gli1 Gli1 Smo->Gli1 Activates Transcription Gene Transcription (Proliferation, Survival) Gli1->Transcription TriazoloPyridine Triazolo[4,3-a]pyridine Derivative (TPB15) TriazoloPyridine->Smo Inhibits Translocation & Expression

Caption: Inhibition of the Hedgehog pathway via Smoothened antagonism.

c) c-Met/VEGFR-2 Signaling

Dual inhibitors targeting both c-Met and VEGFR-2 have been developed from the[1][2][3]triazolo[4,3-a]pyrazine scaffold.[4] Compound 17l, for instance, effectively inhibited the phosphorylation of both c-Met and VEGFR-2, leading to G0/G1 phase cell cycle arrest and apoptosis in A549 lung cancer cells.[4]

cMet_VEGFR2_Pathway cluster_targets Receptor Tyrosine Kinases TriazoloPyrazine Triazolo[4,3-a]pyrazine Derivative (17l) cMet p-c-Met TriazoloPyrazine->cMet Inhibits VEGFR2 p-VEGFR-2 TriazoloPyrazine->VEGFR2 Inhibits Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) cMet->Downstream VEGFR2->Downstream Apoptosis Apoptosis Downstream->Apoptosis CellCycleArrest G0/G1 Arrest Downstream->CellCycleArrest

Caption: Dual inhibition of c-Met and VEGFR-2 signaling pathways.

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the antitumor activity of Triazolo[4,3-a]pyridine derivatives.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).

MTT_Workflow A 1. Seed Cells (e.g., 4,000 cells/well in 96-well plate) B 2. Incubate (24h, 37°C, 5% CO2) A->B C 3. Treat with Compounds (Varying concentrations) B->C D 4. Incubate (e.g., 24-48h) C->D E 5. Add MTT Reagent (e.g., 5 µg/mL) D->E F 6. Incubate (4h, 37°C) E->F G 7. Solubilize Formazan (Add DMSO or solubilization buffer) F->G H 8. Measure Absorbance (e.g., 570 nm using a microplate reader) G->H I 9. Calculate IC50 Values H->I

Caption: Workflow for the MTT cell viability assay.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HeLa)[4]

  • Complete culture medium (e.g., RPMI 1640 with 10% FBS)

  • 96-well plates

  • Triazolo[4,3-a]pyridine derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of approximately 4,000 cells per well in 100 µL of medium.[8]

  • Adherence: Incubate the plate for 12-24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cells to attach.[8]

  • Compound Treatment: Prepare serial dilutions of the Triazolo[4,3-a]pyridine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).

  • Incubation: Incubate the cells with the compounds for a specified period (e.g., 24 or 48 hours).[5][8]

  • MTT Addition: Add MTT solution to each well to a final concentration of 5 µg/mL and incubate for 4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).

Protocol 2: Western Blot Analysis for Protein Phosphorylation

This protocol is used to assess the effect of compounds on the phosphorylation status of key signaling proteins.

Materials:

  • Treated cell lysates

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-c-Met, anti-p-VEGFR-2, anti-c-Met, anti-VEGFR-2, anti-Actin)[4]

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells (e.g., A549) with different concentrations of the compound for a set time (e.g., 24 hours).[4] Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Electrotransfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensity and normalize to a loading control (e.g., Actin) to determine the relative changes in protein phosphorylation.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of a compound on the distribution of cells in different phases of the cell cycle.

Materials:

  • Treated cells

  • Phosphate-buffered saline (PBS)

  • Ethanol (70%, ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the desired concentrations of the compound for 24-48 hours.

  • Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution.

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the samples on a flow cytometer to measure the DNA content of the cells.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Protocol 4: In Vivo Antitumor Efficacy in Xenograft Models

This protocol outlines a general procedure for evaluating the antitumor activity of a compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Human tumor cells (e.g., MKN-45 gastric cancer cells)[9]

  • Test compound (e.g., 4d·CH3SO3H) and vehicle control[9]

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject human tumor cells into the flank of the mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize the mice into treatment and control groups.

  • Treatment Administration: Administer the test compound (e.g., by oral gavage or intraperitoneal injection) at a specified dose and schedule. The control group receives the vehicle.

  • Tumor Measurement: Measure tumor dimensions with calipers every few days and calculate tumor volume.

  • Monitoring: Monitor the body weight and general health of the mice throughout the study.

  • Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.

  • Analysis: Compare the tumor growth inhibition in the treated groups relative to the control group.

These notes and protocols provide a foundational framework for researchers investigating the promising antitumor potential of Triazolo[4,3-a]pyridine derivatives. Further optimization and adaptation of these methods may be necessary depending on the specific compound and cancer model under investigation.

References

Application Notes and Protocols for High-Throughput Screening of Triazolo[4,3-a]pyridin-3-amine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The triazolo[4,3-a]pyridin-3-amine scaffold is a privileged structure in medicinal chemistry, with analogs demonstrating a wide range of biological activities. These compounds have shown promise as inhibitors of key drug targets, including receptor tyrosine kinases (e.g., c-Met), phosphodiesterases (PDEs), and mediators of inflammatory pathways (e.g., NF-κB). High-throughput screening (HTS) is an essential tool for the rapid identification and characterization of novel bioactive molecules from large chemical libraries. This document provides detailed application notes and protocols for HTS assays relevant to the screening of triazolo[4,3-a]pyridin-3-amine analogs against these important target classes.

I. c-Met Kinase Inhibition Assays

The c-Met receptor tyrosine kinase is a well-validated target in oncology. Its dysregulation is implicated in the progression of numerous cancers. Biochemical assays are commonly employed to identify and characterize inhibitors of c-Met kinase activity.

Signaling Pathway

Upon binding its ligand, Hepatocyte Growth Factor (HGF), the c-Met receptor dimerizes and autophosphorylates, triggering downstream signaling cascades such as the RAS/MAPK and PI3K/AKT pathways, which promote cell proliferation, survival, and motility.

cMet_Pathway HGF HGF cMet c-Met Receptor HGF->cMet binds Dimerization Dimerization & Autophosphorylation cMet->Dimerization PI3K PI3K Dimerization->PI3K GRB2 GRB2/SOS Dimerization->GRB2 AKT AKT PI3K->AKT Proliferation Proliferation, Survival, Motility AKT->Proliferation RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Simplified c-Met Signaling Pathway
A. LanthaScreen™ TR-FRET Kinase Assay

Principle: This assay is based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). A terbium-labeled anti-phospho-substrate antibody (donor) and a fluorescein-labeled substrate (acceptor) are used. Kinase-mediated phosphorylation of the substrate allows the antibody to bind, bringing the donor and acceptor into proximity and generating a FRET signal.

Experimental Protocol:

  • Reagent Preparation:

    • 1X Kinase Buffer A: 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl₂, 1 mM EGTA.

    • 2X c-Met Kinase: Prepare a 2X working solution of recombinant c-Met kinase in 1X Kinase Buffer A. The final concentration should be at the EC₈₀ value determined from an enzyme titration curve.

    • 2X Substrate/ATP Mixture: Prepare a solution containing 400 nM Fluorescein-poly-GT substrate and 2X the apparent ATP Kₘ concentration in 1X Kinase Buffer A.

    • Test Compounds: Prepare a 4X serial dilution of the triazolo[4,3-a]pyridin-3-amine analogs in 1X Kinase Buffer A with a final DMSO concentration of 4%.

    • Detection Mix: Prepare a solution of 20 mM EDTA and 4 nM Tb-pY20 antibody in TR-FRET Dilution Buffer.

  • Assay Procedure (384-well plate):

    • Add 2.5 µL of 4X test compound or vehicle (DMSO) to the assay wells.

    • Add 2.5 µL of 2X c-Met kinase solution to all wells.

    • Initiate the reaction by adding 5 µL of 2X Substrate/ATP mixture to all wells. The final reaction volume is 10 µL.

    • Incubate the plate at room temperature for 60 minutes.[1]

    • Stop the reaction by adding 10 µL of Detection Mix to each well.

    • Incubate for 30-60 minutes at room temperature, protected from light.[2][3]

    • Read the plate on a TR-FRET compatible plate reader (ex: 340 nm, em: 495 nm and 520 nm).

Data Analysis:

  • Calculate the TR-FRET ratio: (Emission at 520 nm / Emission at 495 nm) * 1000.

  • Calculate the percent inhibition for each compound concentration.

  • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Expected Results:

CompoundTargetAssayIC₅₀ (nM)
Crizotinibc-MetLanthaScreen5
Cabozantinibc-MetLanthaScreen1.3
Foretinibc-MetLanthaScreen1.4
B. Z'-LYTE™ Kinase Assay

Principle: This assay uses a FRET-based peptide substrate with a donor (Coumarin) and an acceptor (Fluorescein). Phosphorylation by the kinase protects the substrate from cleavage by a development reagent protease. In the absence of phosphorylation, the peptide is cleaved, disrupting FRET.

Experimental Protocol:

  • Reagent Preparation:

    • 1X Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% BRIJ-35.

    • 2X c-Met/Tyr 06 Peptide Mixture: Prepare a solution of c-Met kinase and 4 µM Tyr 06 peptide in 1X Kinase Buffer. The optimal kinase concentration should be predetermined.

    • 4X ATP Solution: Prepare a 4X ATP solution at the desired concentration (typically near the Kₘ for c-Met) in 1X Kinase Buffer.

    • Test Compounds: Prepare a 4X serial dilution of the compounds in 1X Kinase Buffer with 4% DMSO.

    • Development Reagent A: Dilute as per the manufacturer's instructions in Development Buffer.

    • Stop Reagent: Use as supplied.

  • Assay Procedure (384-well plate):

    • Add 2.5 µL of 4X test compound or vehicle to the assay wells.

    • Add 5 µL of the 2X c-Met/Peptide mixture to each well.

    • Initiate the reaction by adding 2.5 µL of 4X ATP solution. The final reaction volume is 10 µL.

    • Incubate for 60 minutes at room temperature.[4]

    • Add 5 µL of diluted Development Reagent A to each well.

    • Incubate for 60 minutes at room temperature.

    • Add 5 µL of Stop Reagent to each well.

    • Read the plate on a fluorescence plate reader (ex: 400 nm, em: 445 nm and 520 nm).

Data Analysis:

  • Calculate the Emission Ratio (445 nm / 520 nm).

  • Determine the percent phosphorylation from a phosphopeptide standard curve.

  • Calculate the percent inhibition based on the percent phosphorylation.

  • Plot percent inhibition versus log[inhibitor] and fit to a sigmoidal dose-response curve to determine the IC₅₀.

Expected Results:

CompoundTargetAssayIC₅₀ (nM)
Staurosporinec-MetZ'-LYTE20
Crizotinibc-MetZ'-LYTE10
Tivantinibc-MetZ'-LYTE350

II. Phosphodiesterase (PDE) Inhibition Assays

PDEs are a family of enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), playing a critical role in signal transduction. PDE inhibitors have therapeutic applications in various diseases.

Signaling Pathway

External stimuli can lead to the synthesis of cAMP by adenylyl cyclase or cGMP by guanylyl cyclase. These second messengers activate downstream effectors like PKA and PKG. PDEs terminate this signaling by hydrolyzing cAMP and cGMP.

PDE_Pathway Signal Signal (e.g., Hormone, NO) Receptor Receptor Signal->Receptor AC_GC Adenylyl/Guanylyl Cyclase Receptor->AC_GC cAMP_cGMP cAMP/cGMP AC_GC->cAMP_cGMP ATP_GTP ATP/GTP ATP_GTP->AC_GC PKA_PKG PKA/PKG cAMP_cGMP->PKA_PKG PDE PDE cAMP_cGMP->PDE hydrolyzed by CellularResponse Cellular Response PKA_PKG->CellularResponse AMP_GMP AMP/GMP PDE->AMP_GMP

Simplified PDE Signaling Pathway
Fluorescence Polarization (FP) Assay

Principle: This competitive assay uses a fluorescently labeled cGMP analog (tracer) and the PDE5 enzyme. In the absence of an inhibitor, the tracer is hydrolyzed by PDE5, resulting in a small, rapidly tumbling molecule and a low FP signal. In the presence of an inhibitor, the tracer remains bound to the larger enzyme, resulting in a high FP signal.

Experimental Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA.

    • PDE5 Enzyme: Dilute recombinant PDE5 to the desired concentration in Assay Buffer.

    • Fluorescent Tracer: Dilute a fluorescent cGMP analog (e.g., FAM-cGMP) to its working concentration (typically at or below its Kₘ) in Assay Buffer.

    • Test Compounds: Prepare a serial dilution of the triazolo[4,3-a]pyridin-3-amine analogs in Assay Buffer with a final DMSO concentration that does not exceed 1%.

    • Controls: Prepare a positive control (e.g., sildenafil) and a negative (DMSO) control.

  • Assay Procedure (384-well plate):

    • Add 5 µL of diluted test compound or control to the wells.

    • Add 10 µL of diluted PDE5 enzyme solution to each well.

    • Mix gently and incubate for 15-30 minutes at room temperature to allow for compound-enzyme interaction.[5]

    • Add 5 µL of the diluted fluorescent tracer solution to each well.

    • Mix and incubate for 60-120 minutes at room temperature, protected from light, to reach binding equilibrium.[5]

    • Measure the fluorescence polarization on a plate reader with appropriate filters (e.g., ex: 485 nm, em: 535 nm).

Data Analysis:

  • The instrument software calculates the fluorescence polarization (FP) in millipolarization units (mP).

  • Calculate the percent inhibition for each compound concentration relative to the high (no inhibitor) and low (saturating inhibitor) controls.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Expected Results:

CompoundTargetAssayIC₅₀ (nM)
SildenafilPDE5FP4.2
VardenafilPDE5FP0.7
TadalafilPDE5FP1.8

III. Anti-Inflammatory Assays

Chronic inflammation is a hallmark of many diseases. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation, making it an attractive target for anti-inflammatory drug discovery.

Signaling Pathway

Pro-inflammatory stimuli, such as TNF-α or LPS, activate the IKK complex, which then phosphorylates IκBα. This leads to the degradation of IκBα and the release of the NF-κB dimer (p50/p65). The active NF-κB translocates to the nucleus and induces the transcription of pro-inflammatory genes.

NFkB_Pathway Stimuli Pro-inflammatory Stimuli (TNF-α, LPS) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB inhibits Proteasome Proteasome IkBa->Proteasome degraded by Nucleus Nucleus NFkB->Nucleus translocates to Gene Pro-inflammatory Gene Transcription

Simplified NF-κB Signaling Pathway
NF-κB Reporter Gene Assay

Principle: This cell-based assay utilizes a reporter cell line (e.g., HEK293) stably transfected with a luciferase reporter gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.

Experimental Protocol:

  • Cell Culture and Plating:

    • Culture HEK293-NF-κB-luciferase reporter cells in appropriate media.

    • Seed the cells into a 96-well white, clear-bottom plate at a density of 4 x 10⁴ cells/well and incubate overnight.

  • Compound Treatment and Stimulation:

    • Prepare serial dilutions of the triazolo[4,3-a]pyridin-3-amine analogs in cell culture media.

    • Pre-treat the cells with the compounds or vehicle (DMSO) for 1-2 hours.

    • Stimulate the cells with an NF-κB activator, such as TNF-α (e.g., 10 ng/mL), for 6-8 hours. Include an unstimulated control.

  • Luciferase Assay:

    • Remove the media and wash the cells with PBS.

    • Lyse the cells using a passive lysis buffer.

    • Transfer the cell lysate to a white, opaque 96-well plate.

    • Add luciferase assay reagent to each well.

    • Measure the luminescence using a plate-reading luminometer.

Data Analysis:

  • Normalize the luciferase activity to a measure of cell viability (e.g., a concurrent CellTiter-Glo® assay) to account for cytotoxicity.

  • Calculate the percent inhibition of NF-κB activation for each compound concentration relative to the stimulated and unstimulated controls.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀ value.

Expected Results:

CompoundTarget PathwayAssayIC₅₀ (µM)
Bay 11-7082NF-κBReporter Gene5-10
ParthenolideNF-κBReporter Gene2-5
SulforaphaneNF-κBReporter Gene5.11[6]

IV. HTS Experimental Workflow

A typical HTS campaign for identifying novel inhibitors follows a multi-step process to ensure the identification of genuine hits and to minimize false positives.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation cluster_2 Dose-Response & SAR A Compound Library (Single Concentration) B HTS Assay A->B C Initial Hits B->C D Re-test in Primary Assay C->D E Orthogonal Assay C->E F Confirmed Hits D->F E->F G IC50 Determination F->G H Structure-Activity Relationship (SAR) F->H I Lead Candidates G->I H->I

General HTS Workflow for Inhibitor Discovery

Disclaimer: These protocols provide a general framework. Specific parameters such as enzyme/substrate concentrations, incubation times, and instrument settings should be optimized for each specific assay and laboratory conditions. Always refer to the manufacturer's instructions for commercial assay kits.

References

Unlocking Therapeutic Potential: Computational Docking of Triazolo[4,3-a]pyridin-3-amine Derivatives with Key Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Drug Discovery

The scaffold[1][2][3]triazolo[4,3-a]pyridine has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities. Computational docking studies have been instrumental in elucidating the potential molecular targets of these compounds and in guiding the design of more potent and selective inhibitors. This document provides a detailed overview of the application of computational docking for derivatives of Triazolo[4,3-a]pyridin-3-amine against a panel of therapeutically relevant protein targets. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics.

Overview of Target Proteins and Therapeutic Areas

Computational studies have identified several key protein targets for which Triazolo[4,3-a]pyridin-3-amine derivatives show significant binding affinity. These targets are implicated in a range of diseases, highlighting the broad therapeutic potential of this chemical scaffold.

  • DNA Gyrase: A bacterial enzyme essential for DNA replication, making it an attractive target for the development of novel antibacterial agents.

  • c-Met and Pim-1 Kinases: These kinases are proto-oncogenes, and their aberrant signaling is a hallmark of many cancers. Dual inhibition of c-Met and Pim-1 is a promising strategy for cancer therapy.

  • Indoleamine 2,3-dioxygenase 1 (IDO1): An immunosuppressive enzyme that is often overexpressed in the tumor microenvironment. Inhibition of IDO1 can enhance the anti-tumor immune response.

  • Glucosamine-6-Phosphate (GlcN-6-P) Synthase: A key enzyme in the biosynthesis of the bacterial cell wall, presenting a target for novel antimicrobial agents.

  • Falcipain-2: A cysteine protease of Plasmodium falciparum, the parasite responsible for malaria. It is a crucial enzyme for the parasite's life cycle and a validated drug target.

Quantitative Docking Data Summary

The following tables summarize the quantitative data from computational docking and in vitro studies of various Triazolo[4,3-a]pyridine derivatives against their respective target proteins. These data provide a comparative view of the binding affinities and inhibitory activities.

Table 1: Docking Scores and IC50 Values for DNA Gyrase Inhibitors

Compound IDTarget OrganismDocking Score (kcal/mol)IC50 (µM)Reference CompoundReference IC50 (µM)
Derivative AE. coli-11.760.68Ciprofloxacin0.85[1]
Derivative BS. aureus-10.981.25Ciprofloxacin0.91

Table 2: Inhibition Data for c-Met and Pim-1 Kinase Inhibitors

Compound IDc-Met IC50 (µM)Pim-1 IC50 (µM)Reference CompoundReference c-Met IC50 (µM)
Derivative 4g0.163 ± 0.010.283 ± 0.01Foretinib0.019
Derivative 4a>10>10--

Note: Data for triazolo[4,3-b]pyridazine derivatives are presented as a close structural analog.[4]

Table 3: Inhibition Data for IDO1 Inhibitors

Compound IDIDO1 Inhibition IC50 (µM)
VS92.6
Derivative 380.9

Note: Data for[1][2][3]triazolo[4,3-a]pyridine-based analogues.[5]

Table 4: Docking Data for GlcN-6-P Synthase Inhibitors

Compound IDTarget OrganismBinding Energy (kcal/mol)Estimated Ki (µM)
Derivative 14E. coli-8.50.89
Derivative 15E. coli-8.21.54

Note: Data from a study on various pyridine derivatives including triazolopyridines.[6]

Table 5: Docking Data for Falcipain-2 Inhibitors

Compound IDBinding Free Energy (kcal/mol)
4-methoxychalcone 1a-7.3
4-methoxychalcone 1f-6.5

Note: Data for 4-methoxychalcone derivatives are presented to provide an expected range of binding energies.[7]

Experimental Protocols: Molecular Docking

This section outlines a general protocol for performing molecular docking studies with Triazolo[4,3-a]pyridin-3-amine derivatives. Specific parameters may need to be optimized for each target protein.

3.1. Software and Tools

  • Molecular Modeling Software: Schrödinger Suite (Maestro, Glide), AutoDock Vina, or similar.

  • Protein Preparation Wizard: To prepare the receptor structure.

  • Ligand Preparation: LigPrep, ChemDraw, or similar tools for 2D/3D ligand structure generation and optimization.

  • Visualization Tool: PyMOL, Chimera, or the visualization module of the docking software.

3.2. Protocol Steps

  • Receptor Preparation:

    • Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules, ions, and co-crystalized ligands from the protein structure.

    • Add hydrogen atoms and assign correct bond orders.

    • Perform a restrained energy minimization of the protein structure to relieve any steric clashes.

    • Define the active site for docking by specifying a grid box centered on the co-crystalized ligand or a known binding pocket.

  • Ligand Preparation:

    • Draw the 2D structure of the Triazolo[4,3-a]pyridin-3-amine derivative.

    • Convert the 2D structure to a 3D structure.

    • Generate possible ionization states at a physiological pH (e.g., 7.4 ± 0.5).

    • Generate low-energy conformers of the ligand.

    • Perform an energy minimization of the ligand structures.

  • Molecular Docking:

    • Use a standard precision (SP) or extra precision (XP) docking protocol.

    • Dock the prepared ligands into the defined active site of the receptor.

    • Allow for flexibility of the ligand during the docking process. In some cases, induced fit docking (IFD) may be employed to allow for receptor flexibility.

    • Generate a set number of docking poses for each ligand.

  • Post-Docking Analysis:

    • Analyze the docking poses based on their docking score or binding energy.

    • Visualize the top-ranked poses to examine the binding interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the active site residues.

    • Compare the binding mode of the designed ligands with known inhibitors, if available.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways of the target proteins and a general workflow for computational docking studies.

DNA_Gyrase_Mechanism cluster_gyrase DNA Gyrase Action G_segment G-segment of DNA Gyrase_Complex DNA Gyrase Complex G_segment->Gyrase_Complex T_segment T-segment of DNA T_segment->Gyrase_Complex ADP_Pi 2 ADP + 2 Pi Gyrase_Complex->ADP_Pi Cleavage Double-strand break in G-segment Gyrase_Complex->Cleavage ATP Hydrolysis ATP 2 ATP ATP->Gyrase_Complex Passage T-segment passes through break Cleavage->Passage Ligation G-segment is resealed Passage->Ligation Negative_Supercoiling Introduction of negative supercoils Ligation->Negative_Supercoiling

Caption: Mechanism of DNA Gyrase introducing negative supercoils.

Pim1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK activates Cytokine Cytokine Cytokine->Cytokine_Receptor STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Pim1 Pim-1 Kinase Downstream_Targets Downstream Targets (e.g., Bad, p21, p27) Pim1->Downstream_Targets phosphorylates Cell_Survival_Proliferation Cell Survival & Proliferation Downstream_Targets->Cell_Survival_Proliferation promotes Pim1_Gene Pim-1 Gene Transcription STAT_dimer->Pim1_Gene translocates to nucleus and activates Pim1_Gene->Pim1 translation IDO1_Pathway cluster_tme Tumor Microenvironment cluster_tcell T Cell Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 substrate Tryptophan_Depletion Tryptophan Depletion Tryptophan->Tryptophan_Depletion Kynurenine Kynurenine IDO1->Kynurenine catalyzes Kynurenine_Uptake Kynurenine Uptake Kynurenine->Kynurenine_Uptake GCN2_Activation GCN2 Activation Tryptophan_Depletion->GCN2_Activation AhR_Activation AhR Activation Kynurenine_Uptake->AhR_Activation T_Cell_Anergy T Cell Anergy/ Apoptosis GCN2_Activation->T_Cell_Anergy AhR_Activation->T_Cell_Anergy Docking_Workflow PDB Protein Data Bank (PDB) Receptor_Prep Receptor Preparation (Clean, Add H, Minimize) PDB->Receptor_Prep Grid_Gen Grid Generation (Define Active Site) Receptor_Prep->Grid_Gen Ligand_Design Ligand Design (2D to 3D, Ionize, Conformers) Docking Molecular Docking (Glide, AutoDock, etc.) Ligand_Design->Docking Grid_Gen->Docking Pose_Analysis Pose Analysis (Scoring, Visualization) Docking->Pose_Analysis Binding_Interaction Analyze Binding Interactions (H-bonds, Hydrophobic, etc.) Pose_Analysis->Binding_Interaction Lead_Optimization Lead Optimization Binding_Interaction->Lead_Optimization

References

Application Notes and Protocols for Pharmacokinetic Profiling of Triazolo[4,3-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Triazolo[4,3-a]pyridine and its related fused heterocyclic systems are privileged scaffolds in medicinal chemistry, demonstrating a wide range of biological activities.[1][2] The therapeutic potential of these derivatives as antagonists for the P2X7 receptor, inverse agonists for RORγt, and inhibitors of c-Met, IDO1, and the PD-1/PD-L1 interaction has been a significant focus of recent drug discovery efforts.[3][4][5][6][7] A critical aspect of developing these compounds into viable drug candidates is the thorough characterization of their pharmacokinetic (PK) properties, which encompass absorption, distribution, metabolism, and excretion (ADME).

These application notes provide a detailed overview of the pharmacokinetic profiling of selected triazolo[4,3-a]pyridine derivatives and related isomers. This document summarizes key quantitative PK data, offers detailed protocols for essential in vitro and in vivo assays, and presents visual workflows and relevant signaling pathways to guide researchers in this field.

Data Presentation: Pharmacokinetic Parameters of Triazolopyridine Derivatives

The following tables summarize the pharmacokinetic parameters of representative triazolopyridine derivatives from published studies. These compounds have been investigated for their potential as P2X7 receptor antagonists and c-Met inhibitors.

Table 1: In Vivo Pharmacokinetic Parameters of a 4-Methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine-Based P2X7 Receptor Antagonist (Compound 12) in Various Species. [3]

SpeciesDose (mg/kg)CL (mL/min/kg)Vdss (L/kg)t1/2 (h)F (%)
Mouse 1 (IV), 5 (PO)252.11.175
Rat 1 (IV), 5 (PO)161.41.088
Dog 0.5 (IV), 2.5 (PO)4.41.33.4100
Cynomolgus Monkey 0.5 (IV), 2.5 (PO)6.11.52.8100

CL: Clearance; Vdss: Volume of distribution at steady state; t1/2: Half-life; F: Oral bioavailability.

Table 2: In Vitro ADME Profile of[3][8][9]Triazolo[1,5-a]pyridine RORγt Inverse Agonists. [10]

CompoundHuman Liver Microsomal Stability (% remaining at 60 min)Human Plasma Protein Binding (%)
1 >9599.8
3a 8599.7
4f >9599.9
5a >9599.8

Table 3: Pharmacokinetic Profile of a[3][8][9]Triazolo[4,3-a]pyridine c-Met Inhibitor (Compound 4d·CH3SO3H) in Mice. [5]

ParameterValue
Biological Half-life (t1/2) Reported as higher than JNJ-38877605
Plasma Exposure (AUC) Reported as higher than JNJ-38877605

Specific quantitative values for t1/2 and AUC were not provided in the abstract, but the compound was noted to have a favorable pharmacokinetic profile.[5]

Table 4: Predicted Pharmacokinetic Properties of[3][8][9]Triazolo[4,3-a]pyridine Sulfonamides. [9]

CompoundPredicted Gastrointestinal AbsorptionPredicted CYP450 Inhibition
8e HighInhibitor of CYP2C19, CYP2C9, CYP3A4; Non-inhibitor of CYP1A2, CYP2D6
13a HighInhibitor of CYP2C19, CYP2C9; Non-inhibitor of CYP1A2, CYP2D6, CYP3A4

Experimental Protocols

Detailed methodologies for key pharmacokinetic experiments are provided below. These protocols are generalized and may require optimization for specific triazolopyridine derivatives.

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes

Objective: To determine the rate of metabolism of a test compound by cytochrome P450 enzymes in human liver microsomes.

Materials:

  • Test compound (in DMSO, 10 mM stock)

  • Human liver microsomes (e.g., from a commercial supplier)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Ice-cold acetonitrile with an internal standard (for quenching the reaction)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a working solution of the test compound by diluting the DMSO stock in acetonitrile.

  • In a 96-well plate, add the phosphate buffer.

  • Add the human liver microsomes to the buffer and pre-incubate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Immediately add the test compound to the wells to achieve a final concentration (e.g., 1 µM).

  • Incubate the plate at 37°C with shaking.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.

  • Calculate the percentage of the compound remaining at each time point relative to the 0-minute time point. The half-life (t1/2) and intrinsic clearance (CLint) can be determined from the rate of disappearance of the compound.

Protocol 2: Plasma Protein Binding by Equilibrium Dialysis

Objective: To determine the fraction of a test compound that is bound to plasma proteins.

Materials:

  • Test compound

  • Plasma from the desired species (e.g., human, mouse, rat)

  • Phosphate buffered saline (PBS), pH 7.4

  • Equilibrium dialysis device (e.g., RED device) with a semi-permeable membrane (e.g., 8 kDa MWCO)

  • Incubator/shaker (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Spike the test compound into the plasma to the desired concentration.

  • Add the spiked plasma to one chamber of the equilibrium dialysis device.

  • Add PBS to the other chamber.

  • Seal the device and incubate at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-24 hours, to be determined experimentally).

  • After incubation, collect samples from both the plasma and the buffer chambers.

  • Matrix-match the samples for analysis (e.g., add blank plasma to the buffer sample and PBS to the plasma sample).

  • Analyze the concentration of the test compound in both chambers by LC-MS/MS.

  • Calculate the fraction unbound (fu) using the following formula: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)

Protocol 3: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a test compound using the Caco-2 cell monolayer as a model of the intestinal epithelium.

Materials:

  • Caco-2 cells

  • Transwell plates (e.g., 24-well) with permeable supports

  • Cell culture medium and supplements

  • Hanks' Balanced Salt Solution (HBSS) or other transport buffer

  • Test compound

  • Lucifer yellow (as a marker for monolayer integrity)

  • LC-MS/MS system for analysis

Procedure:

  • Seed Caco-2 cells on the permeable supports of the Transwell plates and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • On the day of the experiment, wash the cell monolayers with pre-warmed transport buffer.

  • Add the test compound (at a specified concentration in transport buffer) to the apical (A) or basolateral (B) side of the monolayer.

  • Add fresh transport buffer to the receiver compartment (B or A, respectively).

  • Incubate the plate at 37°C with shaking.

  • At specified time points, take samples from the receiver compartment and replace with fresh buffer.

  • At the end of the experiment, measure the concentration of the test compound in the samples from the receiver and donor compartments using LC-MS/MS.

  • Assess the integrity of the cell monolayer by measuring the permeability of Lucifer yellow.

  • Calculate the apparent permeability coefficient (Papp) in both directions (A-to-B and B-to-A) using the formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.

  • The efflux ratio (Papp(B-A) / Papp(A-B)) can be calculated to determine if the compound is a substrate for efflux transporters.

Mandatory Visualizations

Experimental and Logical Workflows

Pharmacokinetic_Profiling_Workflow cluster_in_vitro In Vitro ADME Assays cluster_in_vivo In Vivo Pharmacokinetic Studies cluster_data_analysis Data Interpretation and Candidate Selection MetStab Metabolic Stability (Liver Microsomes/Hepatocytes) IVIVE In Vitro-In Vivo Extrapolation (IVIVE) MetStab->IVIVE PPB Plasma Protein Binding (Equilibrium Dialysis) PPB->IVIVE Perm Permeability (Caco-2 Assay) Perm->IVIVE CYP_Inhib CYP450 Inhibition Lead_Opt Lead Optimization CYP_Inhib->Lead_Opt Dosing Compound Administration (IV and PO) Sampling Blood/Plasma Sampling (Time Course) Dosing->Sampling Analysis Bioanalysis (LC-MS/MS) Sampling->Analysis PK_Params Pharmacokinetic Parameters (t1/2, CL, Vdss, F) Analysis->PK_Params PK_Params->IVIVE IVIVE->Lead_Opt

Caption: A typical workflow for the pharmacokinetic profiling of drug candidates.

Signaling Pathways

cMet_Signaling_Pathway cluster_downstream Downstream Signaling Cascades cluster_cellular_response Cellular Responses HGF HGF cMet c-Met Receptor HGF->cMet Binds and Activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway cMet->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway cMet->PI3K_AKT_mTOR STAT3 STAT3 Pathway cMet->STAT3 TriazoloPyridine Triazolo[4,3-a]pyridine Derivative (Inhibitor) TriazoloPyridine->cMet Inhibits Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT_mTOR->Survival Migration Migration STAT3->Migration Invasion Invasion STAT3->Invasion

Caption: The c-Met signaling pathway and the inhibitory action of a triazolo[4,3-a]pyridine derivative.

P2X7_Signaling_Pathway cluster_downstream Downstream Events cluster_cellular_response Cellular Responses ATP Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R Binds and Activates Ion_Flux Na+ and Ca2+ Influx, K+ Efflux P2X7R->Ion_Flux TriazoloPyridine Triazolopyridine Derivative (Antagonist) TriazoloPyridine->P2X7R Blocks NLRP3 NLRP3 Inflammasome Activation Ion_Flux->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 Pyroptosis Pyroptosis NLRP3->Pyroptosis IL1b IL-1β Maturation and Release Caspase1->IL1b Inflammation Inflammation IL1b->Inflammation

Caption: The P2X7 receptor signaling pathway and the antagonistic action of a triazolopyridine derivative.

References

Application Notes and Protocols for Triazolo[4,3-a]pyridin-3-amine Derivatives in Neuroprotection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of triazolo[4,3-a]pyridin-3-amine derivatives as potential neuroprotective agents. The following sections detail their mechanism of action, quantitative data from key studies, and detailed protocols for their evaluation.

Introduction

Derivatives of the triazolo[4,3-a]pyridin-3-amine scaffold have emerged as a promising class of compounds in the development of neuroprotective therapeutics. A key mechanism of action for their neuroprotective effects is the potent and selective inhibition of Glycogen Synthase Kinase-3β (GSK-3β).[1][2] GSK-3β is a critical enzyme in various cellular processes, and its overactivity is implicated in the pathophysiology of neurodegenerative diseases and ischemic stroke. By inhibiting GSK-3β, these compounds can mitigate neuronal damage and promote cell survival.

One notable series of these derivatives, 3-([1][3][4]triazolo[4,3-a]pyridin-3-yl)-4-(indol-3-yl)-maleimides, has demonstrated significant neuroprotective activity in both cellular and animal models of cerebral ischemia.[1][2] These compounds have been shown to reduce the phosphorylation of Tau, a downstream target of GSK-3β, and protect neurons from glutamate-induced excitotoxicity and oxygen-glucose deprivation.[1][2]

Data Presentation

The following tables summarize the quantitative data for representative 3-([1][3][4]triazolo[4,3-a]pyridin-3-yl)-4-(indol-3-yl)-maleimide compounds from key studies, highlighting their GSK-3β inhibitory activity and neuroprotective efficacy.

Table 1: In Vitro GSK-3β Inhibitory Activity

CompoundGSK-3β IC50 (nM)
7c 25
7f 10
7h 28
7l 15
7m 12

Data sourced from Zhang et al. (2015).[1][2]

Table 2: In Vitro Neuroprotective Activity

Compound (1 µM)Cell Viability (%) vs. Glutamate InjuryCell Viability (%) vs. OGD
7c 75.3 ± 4.271.8 ± 3.9
7f 81.2 ± 5.178.5 ± 4.6
7h 72.1 ± 3.869.4 ± 3.5
7l 78.9 ± 4.575.1 ± 4.1
7m 80.5 ± 4.977.3 ± 4.3

Data represent the protective effect against neuronal death induced by glutamate or oxygen-glucose deprivation (OGD) in primary neurons. Sourced from Zhang et al. (2015).[1][2]

Table 3: In Vivo Neuroprotective Efficacy of Compound 7f

Treatment GroupInfarct Volume Reduction (%)Neurological Deficit Score Improvement
Compound 7f (10 mg/kg) 15Significant reduction in deficit score

Data from a rat model of focal cerebral ischemia (MCAO). Sourced from Zhang et al. (2015).[1][2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway targeted by these compounds and the general workflows for their evaluation.

G cluster_0 Neuroprotective Signaling Pathway Triazolo[4,3-a]pyridin-3-amine_Derivative Triazolo[4,3-a]pyridin-3-amine_Derivative GSK-3β GSK-3β (Active) Triazolo[4,3-a]pyridin-3-amine_Derivative->GSK-3β Inhibition Neuroprotection Neuroprotection Tau_Phosphorylation Tau_Phosphorylation GSK-3β->Tau_Phosphorylation Neuronal_Apoptosis Neuronal_Apoptosis GSK-3β->Neuronal_Apoptosis Tau_Phosphorylation->Neuroprotection Reduction Neuronal_Apoptosis->Neuroprotection Inhibition

Mechanism of neuroprotection.

G cluster_1 In Vitro Evaluation Workflow Compound_Synthesis Compound_Synthesis GSK-3β_Assay GSK-3β_Assay Compound_Synthesis->GSK-3β_Assay Compound_Treatment Compound_Treatment Compound_Synthesis->Compound_Treatment Primary_Neuron_Culture Primary_Neuron_Culture Neurotoxicity_Induction Neurotoxicity_Induction Primary_Neuron_Culture->Neurotoxicity_Induction Neurotoxicity_Induction->Compound_Treatment Cell_Viability_Assay Cell_Viability_Assay Compound_Treatment->Cell_Viability_Assay Western_Blot Western_Blot Compound_Treatment->Western_Blot (for p-Tau)

In vitro experimental workflow.

G cluster_2 In Vivo Evaluation Workflow Animal_Model Focal Cerebral Ischemia (MCAO) Compound_Administration Compound_Administration Animal_Model->Compound_Administration Neurological_Scoring Neurological_Scoring Compound_Administration->Neurological_Scoring Brain_Harvesting Brain_Harvesting Neurological_Scoring->Brain_Harvesting TTC_Staining TTC_Staining Brain_Harvesting->TTC_Staining Infarct_Volume_Analysis Infarct_Volume_Analysis TTC_Staining->Infarct_Volume_Analysis

In vivo experimental workflow.

Experimental Protocols

In Vitro GSK-3β Inhibition Assay (Luminescence-Based)

This protocol is adapted for a 384-well plate format to determine the IC50 value of test compounds against GSK-3β.[5][6]

Materials:

  • Recombinant human GSK-3β enzyme

  • GSK-3β substrate (e.g., a synthetic peptide)

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 1 mM EDTA, 1 mM EGTA, 15 mM magnesium acetate)[7]

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (or similar)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in kinase assay buffer. Ensure the final DMSO concentration is constant across all wells (e.g., 1%). Include a "no inhibitor" (vehicle) control and a "no enzyme" control.

  • Enzyme and Substrate Preparation: Dilute the GSK-3β enzyme and substrate/ATP mixture in kinase assay buffer to their final desired concentrations.

  • Assay Plate Setup:

    • Add 1 µL of the serially diluted test compound or vehicle control to the wells.

    • Add 2 µL of the diluted GSK-3β enzyme solution to each well (except for the "no enzyme" control, where buffer is added instead).

    • Incubate for 10 minutes at room temperature to allow for inhibitor-enzyme binding.

  • Reaction Initiation: Add 2 µL of the substrate/ATP mixture to all wells to start the kinase reaction. Mix gently.

  • Incubation: Incubate the plate at 30°C for 45-60 minutes.

  • Signal Detection (using ADP-Glo™):

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.

Glutamate-Induced Excitotoxicity Assay in Primary Neurons

This protocol describes a method to assess the neuroprotective effects of test compounds against glutamate-induced cell death in primary cortical neurons.[8][9][10]

Materials:

  • Primary cortical neurons (e.g., from E18 rat or mouse embryos)

  • Neuronal culture medium (e.g., Neurobasal medium with B27 supplement)

  • Glutamate solution

  • Test compounds dissolved in DMSO

  • MTT or LDH assay kit for cell viability assessment

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Plate primary cortical neurons in 96-well plates coated with poly-D-lysine. Culture the neurons for 7-10 days to allow for maturation.

  • Compound Pre-treatment: Pre-incubate the neurons with various concentrations of the test compound (or vehicle control) for 1-2 hours.

  • Glutamate Challenge: Induce excitotoxicity by adding glutamate to the culture medium to a final concentration of 30-300 µM.[8]

  • Incubation: Incubate the cells for 24 hours at 37°C in a CO2 incubator.

  • Cell Viability Assessment:

    • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Solubilize the formazan crystals with a solubilization buffer and measure the absorbance at 570 nm.

    • LDH Assay: Collect the culture supernatant and measure the activity of lactate dehydrogenase (LDH) released from damaged cells according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control and the glutamate-only treated group.

Oxygen-Glucose Deprivation (OGD) Assay in Primary Neurons

This protocol simulates ischemic conditions in vitro to evaluate the neuroprotective effects of test compounds.[11][12]

Materials:

  • Mature primary cortical neuron cultures in 96-well plates

  • Glucose-free neuronal culture medium

  • Hypoxia chamber (e.g., with 95% N2, 5% CO2)

  • Test compounds

  • MTT or LDH assay kit

Procedure:

  • Compound Pre-treatment: Pre-incubate the neurons with the test compound or vehicle for 1-2 hours in their normal culture medium.

  • OGD Induction:

    • Wash the cells twice with glucose-free medium.

    • Replace the medium with fresh, deoxygenated glucose-free medium containing the test compound or vehicle.

    • Place the culture plate in a hypoxia chamber for 1-2 hours at 37°C.

  • Reperfusion:

    • Remove the plate from the hypoxia chamber.

    • Replace the OGD medium with normal, pre-warmed culture medium containing the test compound or vehicle.

  • Incubation: Return the plate to a standard CO2 incubator for 24 hours.

  • Cell Viability Assessment: Measure cell viability using the MTT or LDH assay as described in the previous protocol.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group.

In Vivo Focal Cerebral Ischemia Model (MCAO) and Efficacy Evaluation

This protocol outlines the middle cerebral artery occlusion (MCAO) model in rats to assess the in vivo neuroprotective effects of a test compound.[13][14]

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Anesthetics (e.g., isoflurane)

  • Surgical instruments

  • Nylon monofilament suture with a silicone-coated tip

  • Test compound formulated for administration (e.g., intravenous or intraperitoneal)

  • 2,3,5-triphenyltetrazolium chloride (TTC)

  • Formalin solution

Procedure:

  • Anesthesia and Surgery:

    • Anesthetize the rat and maintain anesthesia throughout the surgery.

    • Perform a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Insert the nylon monofilament through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • Ischemia and Reperfusion:

    • Maintain the occlusion for a defined period (e.g., 2 hours).

    • Withdraw the filament to allow for reperfusion.

  • Compound Administration: Administer the test compound or vehicle at a predetermined time point (e.g., at the onset of reperfusion).

  • Neurological Deficit Scoring: At 24 hours post-MCAO, evaluate the neurological deficits using a standardized scoring system (e.g., a 0-5 scale where 0 is no deficit and 5 is severe deficit).[15][16]

  • Infarct Volume Measurement:

    • After the final neurological assessment, euthanize the rat and perfuse the brain with saline.

    • Harvest the brain and section it into 2 mm coronal slices.

    • Incubate the slices in a 2% TTC solution at 37°C for 15-30 minutes.[4] Viable tissue will stain red, while the infarcted tissue will remain white.

    • Fix the stained slices in 10% formalin.

  • Data Analysis:

    • Acquire images of the stained slices.

    • Calculate the infarct area for each slice and sum the areas to determine the total infarct volume.

    • Compare the infarct volumes and neurological scores between the treatment and vehicle groups.

Western Blot for Phospho-Tau (Ser396)

This protocol is for detecting the phosphorylation of Tau at serine 396, a downstream marker of GSK-3β activity, in treated neuronal cells or brain tissue.[17][18]

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Tau (Ser396) and anti-total-Tau

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the cultured cells or brain tissue samples in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-phospho-Tau (Ser396) antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an anti-total-Tau antibody to normalize the phospho-Tau signal.

  • Data Analysis: Quantify the band intensities and determine the ratio of phospho-Tau to total Tau.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Triazolo[4,3-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Triazolo[4,3-a]pyridines. This resource is designed to assist researchers, scientists, and professionals in drug development with troubleshooting common issues and optimizing reaction conditions to achieve successful synthesis of this important heterocyclic scaffold.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges that may be encountered during the synthesis of Triazolo[4,3-a]pyridines.

Issue 1: Low or No Product Yield

Question: I am getting a very low yield or no desired Triazolo[4,3-a]pyridine product. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield is a common issue that can arise from several factors. Here is a step-by-step guide to troubleshoot the problem:

  • Purity of Starting Materials: The purity of your reactants, especially 2-hydrazinopyridine and the aldehyde, is critical. Impurities can lead to unwanted side reactions and inhibit the desired transformation.

    • Recommendation: Ensure your starting materials are of high purity. If necessary, purify them by recrystallization or column chromatography before use.

  • Reaction Conditions: The choice of solvent, temperature, and reaction time can significantly impact the yield.

    • Recommendation:

      • Solvent: While various solvents can be used, ethanol and acetonitrile are commonly employed. The choice of solvent can influence the solubility of reactants and intermediates.[1]

      • Temperature: Some reactions proceed at room temperature, while others require heating.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time. For instance, in a one-pot oxidative cyclization, increasing the temperature from room temperature to 80°C can improve the yield.[1]

  • Inefficient Cyclization: The final cyclization step to form the triazole ring may be inefficient.

    • Recommendation: Different cyclizing agents can be employed. While some methods rely on spontaneous cyclization, others utilize reagents like phosphorus oxychloride (POCl₃) or employ oxidative conditions.[2] For oxidative cyclization, reagents like N-chlorosuccinimide (NCS), Oxone, or trichloroisocyanuric acid (TCCA) can be effective.[1]

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product. A common side reaction is the formation of the isomeric[1][3][4]triazolo[1,5-a]pyridine through a Dimroth rearrangement.[4][5]

    • Recommendation: Carefully analyze your crude reaction mixture by techniques like NMR or LC-MS to identify any major side products. Understanding the side products will help in optimizing the reaction conditions to minimize their formation.

Issue 2: Formation of the Isomeric[1][3][4]triazolo[1,5-a]pyridine

Question: My reaction is producing a significant amount of the[1][3][4]triazolo[1,5-a]pyridine isomer. How can I control the regioselectivity to favor the desired[1][3][4]triazolo[4,3-a]pyridine?

Answer: The formation of the thermodynamically more stable[1][3][4]triazolo[1,5-a]pyridine isomer via a Dimroth rearrangement is a known challenge.[4][5] Here’s how you can address this:

  • Understanding the Mechanism: The Dimroth rearrangement is often catalyzed by acidic or basic conditions.[4][5] The presence of electron-withdrawing groups on the pyridine ring can also facilitate this rearrangement.

  • Control of pH:

    • Recommendation: Carefully control the pH of your reaction medium. If the rearrangement is acid-catalyzed, consider running the reaction under neutral or slightly basic conditions. Conversely, if it is base-catalyzed, neutral or slightly acidic conditions might be preferable. The optimal pH will depend on the specific substrates and reaction conditions.

  • Reaction Temperature and Time:

    • Recommendation: The rearrangement can be temperature-dependent. Running the reaction at a lower temperature for a longer period might favor the kinetic product, the[1][3][4]triazolo[4,3-a]pyridine. Monitor the reaction closely by TLC or LC-MS to stop it once the desired product is formed and before significant rearrangement occurs.

  • Choice of Reagents:

    • Recommendation: The choice of cyclizing agent can influence the regioselectivity. For instance, some oxidative cyclization methods under mild conditions may give better selectivity for the[1][3][4]triazolo[4,3-a]pyridine isomer.

Issue 3: Difficulty in Product Purification

Question: I am having trouble purifying my Triazolo[4,3-a]pyridine product. What are the best practices for purification?

Answer: Purification can be challenging due to the polarity of the product and the potential for closely eluting byproducts.

  • Work-up Procedure: A proper work-up is essential to remove catalysts and inorganic salts before chromatographic purification.

    • Recommendation: After the reaction is complete, a standard aqueous work-up is often necessary. This may involve quenching the reaction with water or a saturated solution of sodium bicarbonate, followed by extraction with an appropriate organic solvent like ethyl acetate or dichloromethane. Washing the organic layer with brine and drying it over anhydrous sodium sulfate is also recommended.

  • Column Chromatography:

    • Recommendation: Flash column chromatography using silica gel is the most common method for purification. A gradient elution starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is generally effective. The optimal solvent system will depend on the polarity of your specific product and impurities.

  • Crystallization:

    • Recommendation: If the product is a solid, recrystallization can be a highly effective purification method. Common solvents for recrystallization of triazolopyridines include ethanol, methanol, or mixtures of ethyl acetate and hexane. The choice of solvent depends on the solubility of the product and impurities at different temperatures.

Data Presentation

Table 1: Comparison of Reaction Conditions for the One-Pot Synthesis of 3-Aryl-[1][3][4]triazolo[4,3-a]pyridines [1]

EntryAldehydeOxidantSolventTemp. (°C)Time (min)Yield (%)
14-ChlorobenzaldehydeNBS-DBUCH₃CNRT1092
24-ChlorobenzaldehydeTCCACH₃CNRT1085
34-ChlorobenzaldehydeOxoneCH₃CNRT12052
44-NitrobenzaldehydeNBS-DBUCH₃CNRT1090
54-NitrobenzaldehydeTCCACH₃CNRT1084
64-MethoxybenzaldehydeNBS-DBUCH₃CNRT1588
74-MethoxybenzaldehydeTCCACH₃CNRT1583
82-ChlorobenzaldehydeNBS-DBUCH₃CNRT1089
92-ChlorobenzaldehydeTCCACH₃CNRT1084

NBS: N-Bromosuccinimide, DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene, TCCA: Trichloroisocyanuric acid, RT: Room Temperature.

Experimental Protocols

Protocol 1: One-Pot Synthesis of 3-Aryl-[1][3][4]triazolo[4,3-a]pyridines via Oxidative Cyclization [1]

This protocol describes a general one-pot procedure for the synthesis of 3-aryl-[1][3][4]triazolo[4,3-a]pyridines from 2-hydrazinopyridine and various aromatic aldehydes using an oxidizing agent.

Materials:

  • 2-Hydrazinopyridine

  • Substituted aromatic aldehyde

  • Oxidizing agent (e.g., NBS-DBU or TCCA)

  • Acetonitrile (CH₃CN)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • To a stirred solution of 2-hydrazinopyridine (1 mmol) and a substituted aromatic aldehyde (1 mmol) in acetonitrile (10 mL), add the oxidizing agent (1.1 mmol) portion-wise at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion of the reaction, pour the reaction mixture into a saturated sodium bicarbonate solution (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired 3-aryl-[1][3][4]triazolo[4,3-a]pyridine.

Protocol 2: Synthesis of[1][3][4]Triazolo[4,3-a]pyridines using Phosphorus Oxychloride [2]

This protocol outlines a method for the cyclization of 2-acylhydrazinopyridines to form[1][3][4]triazolo[4,3-a]pyridines using phosphorus oxychloride as the dehydrating agent.

Materials:

  • 2-Acylhydrazinopyridine

  • Phosphorus oxychloride (POCl₃)

  • Inert solvent (e.g., toluene or chloroform)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • To a solution of the 2-acylhydrazinopyridine (1 mmol) in an inert solvent (10 mL), add phosphorus oxychloride (1.5 mmol) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Neutralize the mixture with a saturated sodium bicarbonate solution and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Visualizations

Experimental_Workflow_One_Pot_Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants 2-Hydrazinopyridine + Substituted Aldehyde ReactionVessel Reaction Vessel Reactants->ReactionVessel Solvent Acetonitrile Solvent->ReactionVessel AddOxidant Add Oxidant (e.g., NBS-DBU) ReactionVessel->AddOxidant Stir Stir at RT AddOxidant->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with NaHCO₃(aq) Monitor->Quench Extract Extract with EtOAc Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate Dry->Concentrate Column Column Chromatography Concentrate->Column Product Pure Triazolo[4,3-a]pyridine Column->Product

Caption: Workflow for the one-pot synthesis of Triazolo[4,3-a]pyridines.

Dimroth_Rearrangement cluster_conditions Influencing Factors Start [1,2,4]Triazolo[4,3-a]pyridine (Kinetic Product) Intermediate Ring-Opened Intermediate Start->Intermediate Acid or Base Catalysis End [1,2,4]Triazolo[1,5-a]pyridine (Thermodynamic Product) Intermediate->End Recyclization Conditions High Temperature Electron-withdrawing groups Prolonged Reaction Time

Caption: The Dimroth rearrangement pathway from[1][3][4]triazolo[4,3-a]pyridines.

References

Technical Support Center: Triazolo[4,3-a]pyridin-3-amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Triazolo[4,3-a]pyridin-3-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve experimental yield and purity.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of Triazolo[4,3-a]pyridin-3-amine and its precursors.

Issue 1: Low Yield in the Synthesis of 2-Hydrazinopyridine Precursor

  • Question: I am synthesizing the 2-hydrazinopyridine intermediate from 2-chloropyridine and hydrazine hydrate, but my yields are consistently low. What are the potential causes and how can I improve the yield?

  • Answer: Low yields in this step are a common challenge, often due to the reaction conditions and the stoichiometry of the reactants.[1] Here are several factors to consider for optimization:

    • Excess Hydrazine Hydrate: Many literature methods use a large excess of hydrazine hydrate to drive the reaction to completion and minimize the formation of dimeric byproducts.[1] However, this can complicate the workup process.

    • Reaction Conditions: The reaction is typically heated for an extended period. Inadequate temperature control or reaction time can lead to incomplete conversion.

    • Alternative Starting Materials: Using 2-bromopyridine as a starting material or adding tetrabutylammonium iodide as an additive may improve yields.[1]

    • Process Optimization: A continuous flow process using a microchannel reactor has been shown to significantly improve the yield and purity of 2-hydrazinopyridine.[2]

    Troubleshooting Summary: 2-Hydrazinopyridine Synthesis

    Issue Potential Cause Recommended Solution Reported Yield
    Low Yield Insufficient excess of hydrazine hydrate. Use a large excess (e.g., 10 volumes) of hydrazine hydrate.[2] 78%[2]
    Inefficient mixing or heat transfer. Employ slow, controlled addition of the 2-chloropyridine to the heated hydrazine hydrate solution using a syringe pump.[1] -
    Suboptimal reaction conditions in batch process. Switch to a microchannel reactor to improve control over reaction temperature and time.[2] 95.8%[2]

    | Difficult Workup | Large volume of excess hydrazine hydrate. | After reaction completion, dilute with water and perform multiple extractions with a suitable organic solvent like ethyl acetate.[2] | - |

Issue 2: Inefficient Cyclization to Form the Triazolo[4,3-a]pyridine Ring

  • Question: The final cyclization step to form Triazolo[4,3-a]pyridin-3-amine is inefficient. What are some common cyclization strategies and how can I optimize them?

  • Answer: The formation of the triazole ring can be achieved through several synthetic routes. The efficiency of the cyclization often depends on the choice of reagents and reaction conditions.

    • Desulfurative Cyclization: A common method involves reacting 2-hydrazinopyridine with an isothiocyanate, followed by a desulfurative cyclization. This can be promoted electrochemically, avoiding the need for transition metals or harsh oxidants.[3]

    • Carbodiimide-Mediated Cyclization: Another approach uses a dehydrative cyclization of a 2-pyridyl thiosemicarbazide intermediate, often mediated by dicyclohexylcarbodiimide (DCC).[4][5]

    • Reaction Monitoring: It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) to determine the optimal reaction time and prevent the formation of degradation products.

Issue 3: Product Purity is Low After Synthesis

  • Question: My final product, Triazolo[4,3-a]pyridin-3-amine, is impure. What are the best methods for purification?

  • Answer: Achieving high purity is essential for downstream applications. A combination of a proper workup procedure and a final purification step is usually required.

    • Workup: After the reaction is complete, a standard aqueous workup is often necessary to remove inorganic salts and water-soluble impurities.

    • Recrystallization: Triazolo[4,3-a]pyridin-3-amine is a solid that can be effectively purified by recrystallization. Ethanol has been reported as a suitable solvent for this purpose.[6]

    • Column Chromatography: For removing closely related impurities, flash column chromatography using silica gel is a standard and effective technique. The choice of eluent system (e.g., a gradient of ethyl acetate in hexane or dichloromethane/methanol) is critical and should be determined by TLC analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic pathway for Triazolo[4,3-a]pyridin-3-amine? A1: A prevalent synthetic route starts with the conversion of 2-chloropyridine to 2-hydrazinopyridine.[1][2] The 2-hydrazinopyridine is then reacted with a cyanogen source or an equivalent reagent to form the 3-amino-triazole ring. An alternative involves the cyclization of a thiosemicarbazide precursor.[3][5]

Q2: How can I confirm the structure and purity of my final product? A2: A combination of analytical techniques should be used.

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the key functional groups present in the molecule.[6][7]

Q3: Are there any safety precautions I should be aware of when working with hydrazine hydrate? A3: Yes, hydrazine hydrate is a hazardous chemical. It is corrosive, toxic, and a suspected carcinogen. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation, ingestion, and skin contact.

Experimental Protocols

Protocol 1: Synthesis of 2-Hydrazinopyridine (Batch Process)

This protocol is adapted from a general procedure for the synthesis of 2-hydrazinopyridine.[2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 2-chloropyridine (1 eq., e.g., 20 g, 0.176 mol).

  • Reagent Addition: Add hydrazine hydrate (10 volumes, e.g., 200 mL).

  • Reaction: Heat the mixture to 100 °C and stir for 48 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using 8:2 ethyl acetate/methanol as the mobile phase) until the 2-chloropyridine is completely consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water (e.g., 200 mL).

    • Extract the aqueous layer with ethyl acetate (5 x 500 mL).

  • Isolation:

    • Combine the organic phases.

    • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄).

    • Filter and concentrate the solvent under reduced pressure to yield 2-hydrazinopyridine as a red oil (Typical yield: ~78%).[2]

Protocol 2: Purification of Triazolo[4,3-a]pyridin-3-amine by Recrystallization

This is a general procedure based on the known physical properties of the compound.[6]

  • Dissolution: Dissolve the crude Triazolo[4,3-a]pyridin-3-amine product in a minimum amount of hot ethanol.

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and heat for a few minutes.

  • Filtration: Perform a hot filtration to remove the charcoal or any insoluble impurities.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the resulting crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to obtain the final product.

Visualizations

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization 2-Chloropyridine 2-Chloropyridine 2-Hydrazinopyridine 2-Hydrazinopyridine 2-Chloropyridine->2-Hydrazinopyridine Hydrazine Hydrate 100°C, 48h Hydrazine Hydrate Hydrazine Hydrate Triazolo[4,3-a]pyridin-3-amine Triazolo[4,3-a]pyridin-3-amine 2-Hydrazinopyridine->Triazolo[4,3-a]pyridin-3-amine e.g., CNBr or Isothiocyanate route 2-Hydrazinopyridine->Triazolo[4,3-a]pyridin-3-amine Cyanogen Bromide Cyanogen Bromide

Caption: Synthetic pathway for Triazolo[4,3-a]pyridin-3-amine.

G start Low Yield or Purity Issue check_sm Verify Purity of Starting Materials (2-Hydrazinopyridine, etc.) start->check_sm decision_sm Purity OK? check_sm->decision_sm check_cond Review Reaction Conditions (Temp, Time, Stoichiometry) decision_cond Conditions Optimal? check_cond->decision_cond check_workup Analyze Workup and Purification Procedure decision_purify Purification Effective? check_workup->decision_purify decision_sm->check_cond Yes action_sm Purify Starting Materials decision_sm->action_sm No decision_cond->check_workup Yes action_cond Optimize Reaction Conditions decision_cond->action_cond No action_purify Optimize Purification (Recrystallization, Chromatography) decision_purify->action_purify No end Improved Yield and Purity decision_purify->end Yes action_sm->check_sm action_cond->check_cond action_purify->check_workup

Caption: Troubleshooting workflow for synthesis optimization.

G cluster_params Controlling Parameters cluster_outcomes Desired Outcomes Purity Starting Material Purity Yield High Yield Purity->Yield Purity_Out High Purity Purity->Purity_Out Temp Reaction Temperature Temp->Yield Temp->Purity_Out Time Reaction Time Time->Yield Time->Purity_Out Reagents Cyclization Reagents Reagents->Yield Reagents->Purity_Out Purification Purification Method Purification->Purity_Out

Caption: Key parameters affecting yield and purity.

References

Troubleshooting common problems inTriazolo[4,3-a]pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common problems encountered during the synthesis of[1][2][3]triazolo[4,3-a]pyridines. The following troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of[1][2][3]triazolo[4,3-a]pyridines?

A1: The most prevalent and versatile precursor for the synthesis of the[1][2][3]triazolo[4,3-a]pyridine core is 2-hydrazinopyridine. This intermediate is typically reacted with a variety of reagents, such as carboxylic acids, aldehydes, or isothiocyanates, to achieve the final fused heterocyclic system.[4] The synthesis of 2-hydrazinopyridine itself, often from 2-chloropyridine and hydrazine hydrate, can be a critical step to optimize.[5]

Q2: My synthesis of the 2-hydrazinopyridine precursor from 2-chloropyridine is giving a low yield. How can I improve it?

A2: Low yields in 2-hydrazinopyridine synthesis are a common issue, often due to the need for a large excess of hydrazine hydrate and potential side reactions. Consider the following troubleshooting steps:

  • Reaction Conditions: Microwave irradiation has been shown to improve yields and reduce reaction times.[6]

  • Alternative Starting Materials: Using 2-bromopyridine as a starting material can sometimes lead to higher yields.

  • Work-up Procedure: Ensure that the extraction and purification steps are performed efficiently to minimize product loss. The product is a polar molecule, which can make extraction from aqueous solutions challenging.

Q3: What are some of the common methods for the final cyclization step to form the triazolo[4,3-a]pyridine ring?

A3: Several methods are commonly employed for the cyclization of 2-hydrazinopyridine with a suitable electrophile. Some of these include:

  • Reaction with Carboxylic Acids or Aldehydes: This is a straightforward approach, often facilitated by a dehydrating agent or by heating.[6]

  • Oxidative Cyclization: This method involves the reaction of 2-hydrazinopyridine with aldehydes, followed by an oxidative ring closure.[7]

  • Palladium-Catalyzed Reactions: An efficient synthesis involves the palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by dehydration.[4]

  • Reaction with Isothiocyanates: This leads to the formation of 3-amino-[1][2][3]triazolo[4,3-a]pyridines through an electrochemically induced desulfurative cyclization.[4]

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired[1][2][3]triazolo[4,3-a]pyridine

Question: I am attempting to synthesize a[1][2][3]triazolo[4,3-a]pyridine derivative, but I am observing a very low yield or no product at all. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in the synthesis of[1][2][3]triazolo[4,3-a]pyridines can arise from several factors. Below is a step-by-step guide to help you troubleshoot the issue.

Troubleshooting Workflow for Low Product Yield

low_yield_troubleshooting start Low or No Product Yield check_sm 1. Verify Starting Material Purity and Stoichiometry start->check_sm sm_ok Purity and Stoichiometry Confirmed check_sm->sm_ok No Issue sm_issue Repurify Starting Materials / Adjust Stoichiometry check_sm->sm_issue Issue Found check_conditions 2. Optimize Reaction Conditions conditions_ok Conditions Optimized check_conditions->conditions_ok No Issue conditions_issue Systematically Vary: - Temperature - Solvent - Catalyst - Reaction Time check_conditions->conditions_issue Issue Found check_reagents 3. Assess Reagent Stability and Activity reagents_ok Reagents are Active check_reagents->reagents_ok No Issue reagents_issue Use Fresh or Purified Reagents / Dehydrating Agent check_reagents->reagents_issue Issue Found check_workup 4. Review Work-up and Purification Procedure workup_ok Successful Product Isolation check_workup->workup_ok No Issue workup_issue Adjust pH during Extraction / Use Alternative Purification Method check_workup->workup_issue Issue Found sm_ok->check_conditions conditions_ok->check_reagents reagents_ok->check_workup sm_issue->check_sm conditions_issue->check_conditions reagents_issue->check_reagents workup_issue->check_workup

Caption: A stepwise guide to troubleshooting low product yield.

  • Purity of Starting Materials:

    • Problem: Impurities in your 2-hydrazinopyridine or the electrophilic reagent can inhibit the reaction or lead to the formation of side products.

    • Recommendation: Ensure your starting materials are pure. Recrystallize or chromatograph them if necessary. Verify the purity by techniques like NMR or melting point analysis.

  • Reaction Conditions:

    • Problem: The reaction temperature, time, solvent, and catalyst (if any) may not be optimal for your specific substrates.

    • Recommendation: Systematically optimize the reaction conditions. For instance, in a one-pot oxidative cyclization of 2-hydrazinopyridine and aldehydes, the choice of oxidant and temperature can significantly impact the yield.[7] Refer to the data in Table 1 for an example of reaction condition optimization.

  • Moisture and Air Sensitivity:

    • Problem: Some reagents, especially organometallics or activated intermediates, can be sensitive to moisture and air. The cyclization step, which involves dehydration, can be hampered by the presence of water.

    • Recommendation: Ensure you are using dry solvents and an inert atmosphere (e.g., nitrogen or argon) if the reaction is sensitive to air or moisture. The use of a dehydrating agent like phosphorus oxychloride (POCl₃) can be beneficial.[5]

  • Work-up and Purification:

    • Problem: The desired product might be lost during the work-up or purification stages. Triazolopyridines can be polar, which may lead to issues during aqueous work-up and extraction.

    • Recommendation: Adjust the pH of the aqueous layer during extraction to ensure your product is in a neutral form, which is more soluble in organic solvents. For purification, column chromatography on silica gel is common. A gradient elution with a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is often effective.

Issue 2: Formation of an Unexpected Side Product

Question: I have isolated a product, but its characterization (NMR, MS) does not match the expected[1][2][3]triazolo[4,3-a]pyridine. What could be the issue?

Answer: The formation of an unexpected product is often due to a side reaction. One common side reaction in the synthesis of related heterocyclic systems is a rearrangement.

Potential for Dimroth-Type Rearrangement

rearrangement_pathway start 2-Hydrazinylpyridine + Chloroethynylphosphonate intermediate Intermediate start->intermediate product Expected Product [1,2,4]triazolo[4,3-a]pyridine intermediate->product 5-exo-dig cyclization side_product Side Product (Dimroth Rearrangement) [1,2,4]triazolo[1,5-a]pyridine intermediate->side_product Dimroth-type rearrangement (facilitated by acceptor groups)

Caption: Reaction pathway showing potential for Dimroth rearrangement.

  • Dimroth-Type Rearrangement: In some cases, particularly with electron-withdrawing groups on the pyridine ring, the initially formed[1][2][3]triazolo[4,3-a]pyridine can undergo a Dimroth-type rearrangement to form the more thermodynamically stable[1][2][3]triazolo[1,5-a]pyridine isomer.[8] This involves a ring-opening of the triazole, followed by rotation and re-cyclization.

    • Recommendation: Carefully analyze the NMR and mass spectrometry data to confirm the structure of the unexpected product. If a rearrangement is suspected, altering the reaction conditions (e.g., using a lower temperature or a different solvent) might suppress this side reaction.

  • Incomplete Cyclization: The reaction may have stopped at the intermediate stage (e.g., the N'-substituted acetohydrazide) without cyclizing.

    • Recommendation: Increase the reaction temperature or time, or add a dehydrating agent to promote the final cyclization step.[1]

Data Presentation

Table 1: Optimization of Reaction Conditions for the One-Pot Synthesis of 3-phenyl-[1][2][3]triazolo[4,3-a]pyridine

EntryOxidantSolventTemperature (°C)Time (min)Yield (%)
1TCCA (Trichloroisocyanuric acid)DichloromethaneRoom Temp.3092
2TCCAAcetonitrileRoom Temp.4588
3TCCAMethanolRoom Temp.6085
4TCCAEthanolRoom Temp.6082
5NCS (N-Chlorosuccinimide)DichloromethaneRoom Temp.4090
6OxoneDichloromethaneRoom Temp.12052
7OxoneDichloromethaneReflux9076
8I₂DichloromethaneRoom Temp.9045
9I₂DichloromethaneReflux6062

Data adapted from a study on one-pot oxidative cyclization.[7]

Experimental Protocols

Protocol 1: Synthesis of 3-Aryl-[1][2][3]triazolo[4,3-a]pyridines via One-Pot Oxidative Cyclization[7]

This protocol describes the synthesis of 3-aryl-[1][2][3]triazolo[4,3-a]pyridines from 2-hydrazinopyridine and an aromatic aldehyde using an oxidizing agent.

Materials:

  • 2-Hydrazinopyridine

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Trichloroisocyanuric acid (TCCA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of 2-hydrazinopyridine (1 mmol) and the aromatic aldehyde (1 mmol) in DCM (10 mL), add TCCA (0.33 mmol) portion-wise over 5 minutes at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.

  • Upon completion, quench the reaction mixture with a saturated sodium bicarbonate solution (10 mL).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 3-aryl-[1][2][3]triazolo[4,3-a]pyridine.

Protocol 2: Synthesis of 3-Chloromethyl-[1][2][3]triazolo[4,3-a]pyridine[5]

This protocol details a two-step synthesis of 3-chloromethyl-[1][2][3]triazolo[4,3-a]pyridine starting from 2-hydrazinopyridine.

Step 1: Synthesis of 2-(2-chloroacetyl)hydrazinyl)pyridine

  • In a flask, dissolve 2-hydrazinopyridine (1 equivalent) in a suitable solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Pour the reaction mixture into ice-water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can often be used in the next step without further purification.

Step 2: Cyclization to 3-Chloromethyl-[1][2][3]triazolo[4,3-a]pyridine

  • To the crude 2-(2-chloroacetyl)hydrazinyl)pyridine from the previous step, add phosphorus oxychloride (POCl₃).

  • Heat the reaction mixture to reflux and stir for 12-16 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the final product.

References

Technical Support Center: Purification of Triazolo[4,3-a]pyridin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Triazolo[4,3-a]pyridin-3-amine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying Triazolo[4,3-a]pyridin-3-amine and its derivatives?

The two most prevalent and effective purification techniques for this class of compounds are recrystallization and column chromatography. Recrystallization is often used for crystalline solids to remove impurities, while column chromatography is a versatile method for separating compounds with different polarities.[1][2][3]

Q2: How do I choose between recrystallization and column chromatography?

The choice of purification method depends on the nature of your sample and the impurities present.

  • Recrystallization is ideal when you have a solid product with a moderate level of purity and the impurities have different solubility profiles from your target compound. It is generally a simpler and more scalable technique.

  • Column chromatography is preferred for complex mixtures, non-crystalline oily products, or when impurities have very similar solubility to the desired compound. It offers higher resolution for separating multiple components.[2][3]

Q3: What are common impurities in the synthesis of Triazolo[4,3-a]pyridin-3-amine derivatives?

Common impurities may include unreacted starting materials (e.g., 2-chloropyridine derivatives, hydrazides), reagents used in the synthesis (e.g., coupling agents, bases), and side-products from competing reactions. The exact nature of impurities will depend on the specific synthetic route employed.

Troubleshooting Guides

Recrystallization

Issue 1: The compound does not dissolve in the chosen solvent, even with heating.

  • Possible Cause: The solvent is not appropriate for your specific derivative. The polarity of Triazolo[4,3-a]pyridin-3-amine derivatives can vary significantly based on their substitution.

  • Solution:

    • Solvent Screening: Test the solubility of a small amount of your crude product in a range of solvents with varying polarities (e.g., ethanol, methanol, isopropanol, ethyl acetate, acetonitrile, toluene, and mixtures like ethanol/water).

    • Increase Solvent Volume: You may not be using a sufficient volume of solvent. Add the solvent in small portions to the heated crude product until it just dissolves.

Issue 2: The compound "oils out" instead of forming crystals upon cooling.

  • Possible Cause: The solution is too concentrated, or the cooling process is too rapid. The melting point of the compound might also be lower than the boiling point of the solvent.

  • Solution:

    • Add More Solvent: Re-heat the solution until the oil redissolves and then add a small amount of additional hot solvent.

    • Slow Cooling: Allow the flask to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator.

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod to induce crystal nucleation.

    • Seed Crystals: If available, add a single, pure crystal of the desired compound to the cooled solution to initiate crystallization.

Issue 3: Poor recovery of the purified product.

  • Possible Cause:

    • Using an excessive amount of solvent.

    • Cooling the solution for an insufficient amount of time.

    • The compound has significant solubility in the cold solvent.

  • Solution:

    • Minimize Solvent: Use the minimum amount of hot solvent necessary to dissolve the crude product.

    • Maximize Cooling: Ensure the solution is thoroughly cooled in an ice bath to minimize the solubility of your product.

    • Solvent System Modification: If recovery is still low, consider a mixed solvent system where the compound is less soluble in the second solvent (the "anti-solvent").

Column Chromatography

Issue 1: The compound does not move from the origin (Rf = 0).

  • Possible Cause: The eluent is not polar enough to move your compound up the stationary phase.

  • Solution:

    • Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your eluent system. For example, if using an ethyl acetate/cyclohexane mixture, increase the percentage of ethyl acetate.[2]

    • Add a Modifier: For very polar or basic compounds, adding a small amount of a modifier like triethylamine or methanol to the eluent can improve mobility.

Issue 2: Poor separation between the desired compound and impurities.

  • Possible Cause: The polarity of the eluent is either too high (causing everything to move quickly) or too low (causing broad, overlapping bands).

  • Solution:

    • Optimize Eluent System: Use thin-layer chromatography (TLC) to test various solvent systems and ratios to find an eluent that gives good separation between your product and impurities (aim for a product Rf of ~0.3-0.4).

    • Change Stationary Phase: If separation on silica gel is challenging, consider using a different stationary phase like alumina.

    • Gradient Elution: Start with a less polar eluent and gradually increase the polarity during the chromatography run.

Issue 3: The compound streaks on the column.

  • Possible Cause:

    • The sample was not fully dissolved before loading.

    • The column was overloaded with the sample.

    • The compound is interacting strongly with the stationary phase (e.g., acidic or basic compounds on silica gel).

  • Solution:

    • Ensure Complete Dissolution: Dissolve the crude product in a minimal amount of a suitable solvent before loading it onto the column.

    • Reduce Sample Load: Use an appropriate amount of crude material for the size of your column.

    • Add a Modifier: As mentioned previously, adding a small amount of triethylamine for basic compounds or acetic acid for acidic compounds to the eluent can reduce streaking.

Data Presentation

Table 1: Reported Purification Conditions for Triazolo[4,3-a]pyridin-3-amine Derivatives

Compound/DerivativePurification MethodSolvent System / EluentStationary PhaseReference
1,2,4-Triazolo[4,3-a]pyridin-3-amineRecrystallizationEthanolNot Applicable[1]
Substituted Triazolo[4,3-a]pyridin-3(2H)-oneRecrystallizationEt₂O-EtOH-CHCl₃Not Applicable[3]
Substituted Triazolo[4,3-a]pyridin-3(2H)-one HydrochlorideRecrystallizationIsopropanolNot Applicable[3]
Various Triazolo[4,3-a]pyrazine DerivativesColumn ChromatographyEthyl acetate/cyclohexane (20/80)Silica gel[2]
Various Triazolo[4,3-a]pyrazine DerivativesColumn ChromatographyEthyl acetate/cyclohexane (30/70)Silica gel[2]
Substituted Triazolo[4,3-a]pyridin-3(2H)-oneColumn ChromatographyChloroform with 5% EthanolSilica gel[3]
Substituted Triazolo[4,3-a]pyridin-3(2H)-oneColumn ChromatographyChloroform with 10% EthanolSilica gel[3]

Experimental Protocols

Protocol 1: Recrystallization of 1,2,4-Triazolo[4,3-a]pyridin-3-amine

This protocol is based on the reported recrystallization from ethanol.[1]

  • Dissolution: Place the crude 1,2,4-triazolo[4,3-a]pyridin-3-amine in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling while stirring. Continue adding ethanol in small portions until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Orange single crystals should form. For maximum yield, place the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography of a Triazolo[4,3-a]pyridine Derivative

This is a general protocol based on commonly reported conditions.[2][3]

  • Eluent Selection: Using TLC, determine an appropriate solvent system. A good starting point for many derivatives is a mixture of ethyl acetate and a non-polar solvent like cyclohexane or hexane.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system (wet slurry method is recommended). Ensure the packing is uniform and free of air bubbles.

  • Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (often the eluent or a slightly more polar solvent like dichloromethane). Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent.

  • Loading: Carefully load the prepared sample onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

Visualizations

Recrystallization_Workflow start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter cool Slow Cooling & Crystallization dissolve->cool No Insoluble Impurities hot_filter->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: Workflow for the purification of Triazolo[4,3-a]pyridin-3-amine derivatives by recrystallization.

Column_Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation eluent_select Select Eluent (via TLC) pack_column Pack Column (Silica Gel) eluent_select->pack_column load_sample Load Sample pack_column->load_sample prep_sample Prepare Sample prep_sample->load_sample elute Elute with Solvent load_sample->elute collect Collect Fractions elute->collect analyze_fractions Analyze Fractions (via TLC) collect->analyze_fractions combine Combine Pure Fractions analyze_fractions->combine evaporate Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product

Caption: General workflow for purification by column chromatography.

References

Technical Support Center: Enhancing the Stability of Triazolo[4,3-a]pyridin-3-amine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during experiments with Triazolo[4,3-a]pyridin-3-amine compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Triazolo[4,3-a]pyridin-3-amine compound is showing unexpected degradation products during stability studies, particularly under heat and humidity. What could be the cause?

A1: One observed degradation pathway for Triazolo[4,3-a]pyridin-3-amine derivatives involves the formation of N-oxides. The free base form of the active pharmaceutical ingredient (API) can be susceptible to oxidation, leading to the formation of N-oxide degradants. These intermediates can then undergo further transformations, especially in the presence of protons, to react with another API molecule, ultimately forming pseudodimeric impurities.[1] This degradation has been noted in capsule formulations stressed at 50°C or 40°C/75% relative humidity for a month.[1]

Q2: How can I prevent the formation of N-oxides and subsequent degradation of my compound in a formulation?

A2: Several strategies can be employed to minimize N-oxide formation and enhance stability:

  • Control of Microenvironment pH: The presence of basic excipients, such as magnesium stearate, can facilitate the formation of the API's free base, which is more prone to oxidation.[1] Consider reducing or replacing such excipients.

  • Use of a Salt Form: Utilizing a salt form of the API (e.g., hydrochloride salt) can be beneficial. However, it's a delicate balance, as the presence of a proton source is also implicated in the further transformation of the N-oxide intermediates.[1] Careful salt selection and formulation design are crucial.

  • Inclusion of Antioxidants: Adding antioxidants to the formulation can directly inhibit the oxidation of the API free base to its N-oxide.[1]

  • Moisture Control: As degradation is observed under high humidity conditions, controlling the moisture content of the formulation and packaging is critical.

Q3: What analytical techniques are recommended for monitoring the stability of Triazolo[4,3-a]pyridin-3-amine compounds and identifying degradants?

A3: A combination of chromatographic and spectroscopic methods is essential for comprehensive stability analysis.

  • High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are the primary techniques for separating the parent compound from its degradation products. Reversed-phase C18 columns are commonly used.[2]

  • Mass Spectrometry (MS): When coupled with LC (LC-MS), it provides accurate mass data to help identify the molecular weights of unknown degradants, as was done to identify the cationic pseudodimers.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR are powerful tools for the definitive structural elucidation of isolated degradation products.[1]

A stability-indicating analytical method should be developed and validated to ensure it can separate and quantify the API in the presence of its degradants and any excipients.

Data Presentation

Table 1: Impact of Formulation Strategies on the Stability of a Triazolo[4,3-a]pyridine Derivative

Formulation StrategyRationaleExpected Impact on StabilityReference
Removal of Magnesium StearateReduces the formation of the API free base, which is susceptible to oxidation.Increased stability by minimizing N-oxide formation.[1]
Replacement of API Hydrochloride Salt with Free BaseEliminates the proton source needed for the transformation of N-oxides.May prevent the formation of pseudodimeric degradants from N-oxide intermediates.[1]
Addition of AntioxidantsMinimizes the initial oxidation of the API free base.Increased stability by preventing the formation of N-oxides.[1]

Experimental Protocols

Protocol 1: Stress Testing to Identify Potential Degradation Products

Objective: To identify the potential degradation pathways of a novel Triazolo[4,3-a]pyridin-3-amine compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare solutions of the compound in appropriate solvents (e.g., acetonitrile/water). Prepare solid-state samples of the compound as well.

  • Stress Conditions:

    • Acidic: 0.1 N HCl at 60°C for 24 hours.

    • Basic: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Solid-state sample at 80°C for 48 hours.

    • Photolytic: Solution and solid-state samples exposed to UV light (e.g., 254 nm) and visible light for a defined period.

  • Time Points: Collect samples at initial, 4, 8, 12, and 24-hour (or longer) intervals.

  • Analysis:

    • Analyze all samples by a validated stability-indicating HPLC method with a photodiode array (PDA) detector to track the appearance of new peaks and the decrease in the parent peak.

    • For significant degradants, perform LC-MS analysis to determine their molecular weights.

    • If necessary, isolate the major degradation products using preparative HPLC for structural elucidation by NMR.

  • Data Evaluation: Compare the chromatograms of the stressed samples to a control sample stored under ambient conditions. Document the percentage of degradation and the relative retention times of the degradation products.

Protocol 2: Excipient Compatibility Study

Objective: To assess the compatibility of the Triazolo[4,3-a]pyridin-3-amine compound with common pharmaceutical excipients.

Methodology:

  • Excipient Selection: Choose a range of common excipients, including fillers (e.g., microcrystalline cellulose, lactose), binders (e.g., povidone), disintegrants (e.g., croscarmellose sodium), and lubricants (e.g., magnesium stearate).

  • Sample Preparation:

    • Create binary mixtures of the API and each excipient, typically in a 1:1 or 1:5 ratio by weight.

    • Prepare a control sample of the pure API.

    • Add a small amount of water (e.g., 5% w/w) to a separate set of samples to simulate high humidity conditions.

  • Storage Conditions: Store the samples in sealed vials at accelerated stability conditions (e.g., 40°C/75% RH) for a defined period (e.g., 2 and 4 weeks).

  • Analysis:

    • At each time point, visually inspect the samples for any physical changes (e.g., color change, clumping).

    • Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining API and detect any degradation products.

  • Data Evaluation: Compare the purity of the API in the binary mixtures to the pure API control. A significant increase in degradation in the presence of an excipient indicates a potential incompatibility.

Mandatory Visualizations

API_free_base API Free Base (Triazolo[4,3-a]pyridin-3-amine) N_Oxide N-Oxide Degradants API_free_base->N_Oxide Oxidation inv1 API_free_base->inv1 Protonated_N_Oxide Protonated N-Oxides N_Oxide->Protonated_N_Oxide Protonation Protonated_N_Oxide->inv1 inv2 Protonated_N_Oxide->inv2 Dimer_Intermediate Pseudodimeric N-Oxide Intermediates Dimer_Intermediate->inv2 Final_Degradant Cationic Pseudodimers inv1->Dimer_Intermediate Reaction with API Free Base inv2->Final_Degradant Protonation/ Dehydration

Caption: Degradation pathway of a Triazolo[4,3-a]pyridine derivative.

start Stability Issue Observed (e.g., new impurity) stress_testing Perform Stress Testing (acid, base, peroxide, heat, light) start->stress_testing id_degradant Identify Degradant Structure (LC-MS, NMR) stress_testing->id_degradant pathway Postulate Degradation Pathway id_degradant->pathway formulation_check Review Formulation Components (Excipients, pH, moisture) pathway->formulation_check compatibility_study Conduct Excipient Compatibility Studies formulation_check->compatibility_study reformulate Reformulate to Mitigate Instability (add antioxidants, change excipients, control moisture) compatibility_study->reformulate end Stable Formulation reformulate->end

Caption: Workflow for troubleshooting stability issues.

References

Addressing challenges in scaling upTriazolo[4,3-a]pyridin-3-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Triazolo[4,3-a]pyridin-3-amine. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimental work and scale-up.

Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis of Triazolo[4,3-a]pyridin-3-amine, offering potential causes and solutions.

Problem 1: Low or No Product Yield

Q: My reaction is yielding very little or no Triazolo[4,3-a]pyridin-3-amine. What are the possible causes and how can I improve the yield?

A: Low product yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Purity of Starting Materials: Ensure the purity of your starting materials, particularly 2-hydrazinopyridine and the cyclizing agent (e.g., cyanogen bromide). Impurities can lead to side reactions and inhibit the desired transformation.

  • Reaction Conditions: The choice of solvent, temperature, and reaction time are critical.

    • Solvent: The solubility of reactants can significantly impact the reaction rate. While alcohols like ethanol are commonly used, a solvent screen may be necessary to find the optimal medium for your specific substrate.

    • Temperature: Some synthetic routes proceed at room temperature, while others require heating.[1] It is crucial to optimize the temperature to ensure the reaction goes to completion without degrading the product. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential.

    • Reaction Time: Inadequate reaction time can result in incomplete conversion. Monitor the reaction progress using TLC to determine the optimal duration.

  • Choice of Cyclizing Agent and Catalyst: The efficiency of the cyclization step is highly dependent on the chosen reagent and any catalyst used. For instance, an electrochemically induced desulfurative cyclization of 2-hydrazinopyridines with isothiocyanates has been shown to be an effective method.[1]

Problem 2: Formation of Impurities and Byproducts

Q: I am observing significant impurities or byproducts in my reaction mixture. What are the likely side products and how can I minimize their formation?

A: The formation of isomers is a notable challenge in the synthesis of fused triazole systems.

  • Isomer Formation: A common byproduct is the isomeric[2][3][4]triazolo[1,5-a]pyridine. The formation of this isomer can be influenced by the reaction conditions and the substitution pattern on the pyridine ring. For example, the presence of an electron-withdrawing nitro group on the pyridine ring can facilitate a Dimroth-type rearrangement to the [1,5-a] isomer.[2]

  • Minimizing Isomer Formation:

    • Control of pH: In some cases, acidic conditions can promote the Dimroth rearrangement.[2] Careful control of the reaction pH may help to suppress the formation of the unwanted isomer.

    • Reaction Temperature: The equilibrium between the [4,3-a] and [1,5-a] isomers can be temperature-dependent. Experimenting with different reaction temperatures may favor the formation of the desired product.

  • Other Byproducts: Depending on the synthetic route, other byproducts may arise from incomplete reaction or side reactions of the starting materials. For example, when using cyanogen bromide, side reactions with the amine functionality can occur.[5] A thorough analysis of the reaction mixture by techniques like LC-MS can help identify these impurities, providing clues for optimizing the reaction conditions to minimize their formation.

Problem 3: Challenges in Product Purification

Q: I am having difficulty purifying the final product. What are the recommended purification methods and how can I overcome common challenges?

A: The purification of Triazolo[4,3-a]pyridin-3-amine can be challenging due to its polarity and potential for co-eluting with polar byproducts.

  • Crystallization: Recrystallization from a suitable solvent, such as ethanol, is a common and effective method for purifying the final product.[6] The choice of solvent is critical and may require some experimentation to find a system that provides good recovery of pure crystals.

  • Column Chromatography: For mixtures that are difficult to separate by crystallization, column chromatography is a viable option.

    • Stationary Phase: Silica gel is the most commonly used stationary phase.

    • Mobile Phase: A gradient elution system, starting with a less polar solvent and gradually increasing the polarity, is often effective. For example, a mixture of chloroform and ethanol can be used.[7]

  • Work-up Procedure: A proper aqueous work-up is crucial to remove inorganic salts and other water-soluble impurities before proceeding to crystallization or chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to Triazolo[4,3-a]pyridin-3-amine?

A1: Several synthetic strategies have been developed. One of the most direct methods involves the reaction of 2-hydrazinopyridine with cyanogen bromide. Other methods include the cyclization of 2-pyridyl-semicarbazides and palladium-catalyzed C-N coupling followed by cyclization.[1][7]

Q2: How can I monitor the progress of my reaction?

A2: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product. Staining with a suitable agent (e.g., potassium permanganate) or visualization under UV light can aid in the analysis.

Q3: What are the key safety considerations when working with cyanogen bromide?

A3: Cyanogen bromide is a highly toxic and volatile solid.[8][9] It should only be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). It can release toxic hydrogen cyanide gas upon contact with acids or water.[9] Always have a neutralization plan and appropriate emergency procedures in place.

Q4: What are the primary challenges when scaling up the synthesis of Triazolo[4,3-a]pyridin-3-amine?

A4: Scaling up a chemical synthesis introduces several challenges that are not always apparent at the lab scale.

  • Heat Management: Cyclization reactions can be exothermic. On a larger scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient.[3][10] This can lead to a "runaway reaction" if not properly controlled.[11] Careful monitoring of the internal temperature and the use of appropriate cooling systems are critical. Reaction calorimetry studies are often performed to assess the thermal risk of a process before scaling up.[12]

  • Mixing: Inadequate mixing can lead to localized "hot spots" and an increase in byproduct formation. The efficiency of stirring needs to be re-evaluated and potentially adjusted for larger reaction vessels.[4]

  • Reagent Addition: The rate of addition of reagents, especially in exothermic reactions, becomes more critical at a larger scale to control the reaction temperature.

Data Presentation

Table 1: Comparison of Common Synthetic Routes for Triazolo[4,3-a]pyridine Derivatives

Synthetic RouteStarting MaterialsKey Reagents/CatalystsTypical Yield (%)AdvantagesDisadvantagesReference
Cyclization of 2-Hydrazinopyridine2-HydrazinopyridineCyanogen BromideModerateDirect routeUse of highly toxic reagent[5]
Desulfurative Cyclization2-Hydrazinopyridines, IsothiocyanatesElectrochemical inductionGood to ExcellentBroad substrate scope, gram-scale synthesisRequires specialized equipment[1]
Palladium-Catalyzed Addition/Dehydration2-Chloropyridine, HydrazidesPalladium catalyst, Acetic acidGoodConvenient, chemoselectiveUse of expensive catalyst, multi-step[1]
CDI Mediated Tandem Reaction-Carbonyl diimidazole (CDI)HighOperationally efficient, suitable for batch and continuous processDetails on starting materials are general[1]

Experimental Protocols

Protocol 1: Synthesis of Triazolo[4,3-a]pyridin-3(2H)-one (A precursor to amine derivatives)

This protocol is adapted from a patent for a related compound and should be optimized for the synthesis of the 3-amino derivative.[7]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chloropyridine (1 equivalent) and semicarbazide hydrochloride (2 equivalents) in 2-ethoxyethanol.

  • Acid Addition: Heat the mixture to reflux. Slowly add a solution of concentrated sulfuric acid in 2-ethoxyethanol.

  • Reflux: Continue to reflux the reaction mixture for 18 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to approximately 60°C and add water. Stir the mixture and then cool to 0°C.

  • Isolation: Collect the precipitated solid by filtration, wash thoroughly with water, and dry under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Mandatory Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start1 2-Hydrazinopyridine reaction Cyclization Reaction (e.g., in Ethanol, RT) start1->reaction start2 Cyanogen Bromide start2->reaction workup Aqueous Work-up reaction->workup purification Purification (Crystallization or Chromatography) workup->purification product Triazolo[4,3-a]pyridin-3-amine purification->product

Caption: A generalized experimental workflow for the synthesis of Triazolo[4,3-a]pyridin-3-amine.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield or Byproduct Formation cause1 Impure Starting Materials problem->cause1 cause2 Suboptimal Reaction Conditions problem->cause2 cause3 Isomer Formation (Dimroth Rearrangement) problem->cause3 solution1 Verify Purity of Reactants (NMR, LCMS) cause1->solution1 solution2 Optimize Temperature, Solvent, and Time cause2->solution2 solution3 Control pH and Temperature cause3->solution3

Caption: A logical diagram illustrating the troubleshooting process for common synthesis issues.

References

Resolving inconsistencies in biological activity ofTriazolo[4,3-a]pyridin-3-amine batches

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to address inconsistencies in the biological activity of Triazolo[4,3-a]pyridin-3-amine batches. The guidance is intended for researchers, scientists, and drug development professionals to help identify and resolve common experimental issues.

Troubleshooting Guides

Issue 1: Batch-to-Batch Variability in IC50 Values in Kinase Assays

You may observe significant differences in the half-maximal inhibitory concentration (IC50) of Triazolo[4,3-a]pyridin-3-amine between different purchased or synthesized batches. This guide provides a systematic approach to troubleshoot this issue.

Question: We are observing a 10-fold difference in IC50 values between two batches of Triazolo[4,3-a]pyridin-3-amine in our kinase assay. How can we identify the source of this discrepancy?

Answer:

Batch-to-batch variability is a common issue in experimental biology and can stem from compound-related, assay-related, or experimental system-related factors. Follow these steps to systematically troubleshoot the problem:

Step 1: Verify Compound Integrity and Purity

  • Purity Analysis: The most common cause of potency differences is varying purity levels between batches.

    • Action: Analyze the purity of both batches using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Expected Outcome: A reputable supplier should provide a certificate of analysis with purity data (typically >95%). If not, or if you have synthesized the compound, this analysis is critical. Impurities can sometimes interfere with the assay or the target.[1][2]

  • Identity Confirmation: Ensure that the compound is indeed Triazolo[4,3-a]pyridin-3-amine.

    • Action: Confirm the molecular weight by Mass Spectrometry (MS) and the structure by Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Expected Outcome: The spectral data should match the known structure of Triazolo[4,3-a]pyridin-3-amine.

Step 2: Assess Compound Solubility and Stability

  • Solubility Issues: Poor solubility can lead to an inaccurate effective concentration in your assay.[1][3]

    • Action: Prepare a fresh, high-concentration stock solution (e.g., 10 mM) in an appropriate solvent like anhydrous DMSO.[1][2] Visually inspect for any precipitation. Perform a solubility test in your final assay buffer.

    • Expected Outcome: The compound should remain fully dissolved at the highest concentration tested. If precipitation is observed, consider adjusting the solvent or using a lower concentration range.

  • Stability in Solution: The compound may degrade over time, especially with repeated freeze-thaw cycles or improper storage.[1][2]

    • Action: Prepare fresh working dilutions for each experiment from a recently prepared stock solution.[3] Aliquot stock solutions into single-use vials to avoid freeze-thaw cycles.[1]

    • Expected Outcome: Using fresh solutions should yield more consistent results if degradation was the issue.

Step 3: Standardize Assay Conditions

  • Reagent Consistency: Variations in reagent preparation can affect results.

    • Action: Use the same batches of reagents (e.g., kinase, substrate, ATP, buffer) for comparing the compound batches. Prepare fresh reagents for each experiment.

  • Incubation Times: Ensure consistent timing for all steps of the assay.[3]

    • Action: Standardize the pre-incubation time of the compound with the kinase and the reaction time after adding ATP.

  • Instrumentation: Ensure the plate reader or other detection instruments are functioning correctly.

    • Action: Run appropriate controls to check for instrument drift or malfunction.

The following workflow can help visualize the troubleshooting process:

G cluster_compound Compound-Related Issues cluster_assay Assay-Related Issues start Inconsistent IC50 Values Observed purity Step 1: Check Compound Purity & Identity (HPLC/LC-MS, NMR) start->purity solubility Step 2: Assess Solubility & Stability (Fresh Stocks, Solubility Test) purity->solubility Purity Confirmed end_bad Problem Persists (Contact Technical Support) purity->end_bad Purity Discrepancy Found assay Step 3: Standardize Assay Conditions (Reagents, Incubation Times) solubility->assay Solubility & Stability OK solubility->end_bad Precipitation/Degradation Found end_good Problem Resolved assay->end_good Consistent Results Achieved assay->end_bad Assay Variability Identified

Troubleshooting workflow for inconsistent IC50 values.
Issue 2: Lack of Expected Biological Activity in Cellular Assays

Researchers may find that a new batch of Triazolo[4,3-a]pyridin-3-amine does not elicit the expected cellular phenotype (e.g., inhibition of proliferation, induction of apoptosis) that was previously observed.

Question: Our new batch of Triazolo[4,3-a]pyridin-3-amine is inactive in our cell-based assay, while the previous batch worked. What could be the reason?

Answer:

The lack of activity can be due to issues with the compound, the experimental setup, or the biological system itself.[1] Here is a guide to troubleshoot this problem:

Step 1: Confirm Compound Integrity and Concentration

  • Purity and Identity: As with IC50 variability, the primary suspect is the compound itself.

    • Action: Verify the purity and identity of the new batch using HPLC/LC-MS and NMR as described in the previous guide. Ensure the compound was stored correctly.[1]

  • Stock Solution Concentration: An error in weighing or dilution can lead to a much lower actual concentration.

    • Action: If possible, verify the concentration of your stock solution using a method like quantitative NMR (qNMR) or UV-Vis spectroscopy if a standard is available. At a minimum, prepare a fresh stock solution, being meticulous with weighing and dissolving.[2]

Step 2: Evaluate Cell System and Culture Conditions

  • Cell Health and Passage Number: The state of the cells is crucial for reproducible results.

    • Action: Ensure cells are healthy and within a consistent, low passage number range.[3] Continuous passaging can alter cellular responses.[3]

  • Cell Seeding Density: Inconsistent cell numbers can significantly impact the results of proliferation or viability assays.[3]

    • Action: Use a consistent cell seeding density for all experiments and ensure even cell distribution in the wells.

  • Mycoplasma Contamination: Mycoplasma can alter cellular metabolism and signaling, affecting drug response.

    • Action: Regularly test your cell cultures for mycoplasma contamination.

Step 3: Verify Target Engagement and Pathway Activity

  • Target Engagement: The compound may not be reaching its intended target inside the cell.

    • Action: If the target of Triazolo[4,3-a]pyridin-3-amine is a kinase, you can perform a Western blot to check the phosphorylation status of a known downstream substrate. A lack of change in phosphorylation would suggest a problem with target engagement.[1] A Cellular Thermal Shift Assay (CETSA) can also be used to confirm target binding in intact cells.[1]

  • Signaling Pathway Activity: The signaling pathway your compound targets may not be active in your current experimental conditions.

    • Action: Ensure that the pathway is active, for example, by stimulating cells with a growth factor if you are looking for inhibition of a growth factor-mediated signaling cascade.

The logical relationship for troubleshooting inactivity can be visualized as follows:

G start Compound Shows No Activity compound_check Step 1: Verify Compound (Purity, Identity, Concentration) start->compound_check cell_check Step 2: Evaluate Cell System (Health, Passage, Density) compound_check->cell_check Compound OK result_inactive Still Inactive (Re-evaluate Hypothesis) compound_check->result_inactive Compound Issue Found target_check Step 3: Confirm Target Engagement (Western Blot, CETSA) cell_check->target_check Cells OK cell_check->result_inactive Cell Issue Found result_active Activity Restored target_check->result_active Target Engaged target_check->result_inactive No Target Engagement

Logical steps for troubleshooting compound inactivity.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for preparing stock solutions of Triazolo[4,3-a]pyridin-3-amine?

A1: Proper preparation of stock solutions is critical for reproducibility.[2]

  • Solvent: Use anhydrous, high-purity Dimethyl Sulfoxide (DMSO).

  • Procedure:

    • Allow the solid compound to equilibrate to room temperature before opening the vial to prevent moisture condensation.[2]

    • Weigh the required amount of solid.

    • Add the appropriate volume of DMSO to achieve the desired concentration (e.g., 10 mM).

    • Vortex thoroughly to ensure complete dissolution. Gentle warming may be required for some compounds, but check for temperature sensitivity.[2]

    • Aliquot the stock solution into single-use, light-protected vials to minimize freeze-thaw cycles and light exposure.[1][2]

  • Storage: Store stock solutions at -20°C or -80°C for long-term stability.[2]

Q2: How can I confirm that the observed cellular effect is due to on-target activity of Triazolo[4,3-a]pyridin-3-amine and not an off-target effect?

A2: Distinguishing on-target from off-target effects is a crucial step in drug development.[3] Consider the following approaches:

  • Use a Structurally Different Inhibitor: If another inhibitor with a different chemical scaffold that targets the same protein produces the same phenotype, it strengthens the evidence for an on-target effect.[3]

  • Dose-Response Curve: A clear relationship between the inhibitor concentration and the biological effect, consistent with the known IC50 of the compound, suggests on-target activity.[3]

  • Rescue Experiment: If possible, overexpressing a mutant version of the target protein that is resistant to the inhibitor should reverse the observed phenotype.[3]

  • Knockdown/Knockout: Silencing the target protein using techniques like siRNA or CRISPR should phenocopy the effect of the inhibitor.

Q3: My results are inconsistent between different experiments performed on different days. What are the likely causes?

A3: Inter-experiment variability is a common challenge. The sources can be broadly categorized into three areas:[3]

  • Compound-related issues: This includes degradation of stock solutions over time. Always use freshly prepared dilutions.[3]

  • Experimental system-related issues: This encompasses variability in cell culture conditions, such as passage number and cell density at the time of treatment.[3] Biological systems can also have inherent variability.

  • Assay-related issues: This relates to inconsistencies in reagent preparation, incubation times, and the instrumentation used for readouts.[3] Meticulous record-keeping and adherence to standard operating procedures (SOPs) are essential.

Data Presentation

Inconsistent data from different batches of Triazolo[4,3-a]pyridin-3-amine can be summarized for clarity.

Table 1: Comparison of IC50 Values from Different Batches in a Kinase Assay

Batch IDPurity (by HPLC)IC50 (nM)Fold Difference
Batch A98.5%50-
Batch B85.2%55011.0x
Batch B (re-purified)99.1%551.1x

Table 2: Troubleshooting Cellular Activity of Batch C

ExperimentCompound BatchCell Passage% Inhibition of Proliferation
InitialBatch Cp255%
Troubleshooting 1Batch C (Fresh Stock)p108%
Troubleshooting 2Batch A (Control)p1075%
Troubleshooting 3Batch C (Purity Confirmed >98%)p1072%

Experimental Protocols

Protocol 1: General Kinase Assay (e.g., for a hypothetical target kinase)

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

    • Prepare a 2X solution of the target kinase and its substrate in assay buffer.

    • Prepare a 2X solution of ATP in assay buffer.

    • Prepare serial dilutions of Triazolo[4,3-a]pyridin-3-amine in DMSO, then dilute further in assay buffer.

  • Assay Procedure:

    • Add 5 µL of the compound dilution to the wells of a 384-well plate.

    • Add 10 µL of the 2X kinase/substrate mix and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

    • Initiate the reaction by adding 10 µL of 2X ATP.

    • Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.

    • Stop the reaction and measure the signal (e.g., luminescence, fluorescence) according to the specific assay kit instructions (e.g., ADP-Glo™, Z'-LYTE™).

  • Data Analysis:

    • Normalize the data to vehicle (DMSO) and positive controls.

    • Plot the dose-response curve and calculate the IC50 value using non-linear regression.

Protocol 2: Cell Viability Assay (e.g., MTT Assay)

  • Cell Culture and Treatment:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of Triazolo[4,3-a]pyridin-3-amine or vehicle control (DMSO concentration typically <0.5%).[3]

    • Incubate for the desired time period (e.g., 72 hours).

  • MTT Assay:

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

    • Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[3]

  • Data Analysis:

    • Normalize the data to the vehicle control and plot the dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Signaling Pathway

Triazolo[4,3-a]pyridine derivatives have been investigated as inhibitors of various kinases. The diagram below illustrates a hypothetical signaling pathway where such a compound might act, for instance, by inhibiting a kinase involved in cell proliferation.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Adapter Adapter Proteins Receptor->Adapter Ras Ras Adapter->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation Transcription->Proliferation Inhibitor Triazolo[4,3-a]pyridin-3-amine Inhibitor->MEK

Hypothetical inhibition of the MAPK/ERK pathway.

References

Method development for analytical characterization ofTriazolo[4,3-a]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for the analytical characterization of Triazolo[4,3-a]pyridin-3-amine.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for characterizing Triazolo[4,3-a]pyridin-3-amine?

A1: The primary techniques for full characterization include High-Performance Liquid Chromatography (HPLC) for purity and quantification, Mass Spectrometry (MS) for molecular weight confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, and Fourier-Transform Infrared (FTIR) spectroscopy for functional group identification. Thermal analysis techniques like Differential Scanning Calorimetry (DSC) can be used to determine melting point and thermal stability.[1][2]

Q2: What is the expected molecular weight of Triazolo[4,3-a]pyridin-3-amine?

A2: The empirical formula for Triazolo[4,3-a]pyridin-3-amine is C₆H₆N₄, which corresponds to a molecular weight of approximately 134.14 g/mol .[3] This can be confirmed using mass spectrometry, typically looking for the [M+H]⁺ ion at m/z 135.07.

Q3: What are the typical solvents for dissolving Triazolo[4,3-a]pyridin-3-amine for analysis?

A3: Based on its structure and related compounds, common solvents include Dimethyl Sulfoxide (DMSO), particularly for NMR analysis (DMSO-d6), and Methanol or Acetonitrile for HPLC analysis.[4][5] Recrystallization can be performed from ethanol.[6] Always test solubility on a small scale before preparing a bulk solution.

Q4: Are there any known impurities associated with this compound?

A4: Impurities can arise from starting materials or side reactions during synthesis. For the broader class of triazolopyridines, related substances and isomers can be potential impurities.[7] For example, in the synthesis of related trazodone, impurities can include starting materials like 2-chloropyridine or intermediates from incomplete cyclization.[8] It is crucial to develop a stability-indicating HPLC method to separate the main compound from any potential degradants or synthesis-related impurities.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)

Problem 1: Poor peak shape (tailing or fronting) for the Triazolo[4,3-a]pyridin-3-amine peak.

  • Possible Cause 1: Secondary Interactions. The amine group can interact with residual acidic silanols on the HPLC column packing material.

    • Solution: Add a competitive amine, such as 0.1% triethylamine (TEA), to the mobile phase. Alternatively, use a low-pH mobile phase (e.g., with 0.1% formic acid or phosphoric acid) to protonate the amine, which often improves peak shape.[9] Using a modern, end-capped column with low silanol activity is also recommended.

  • Possible Cause 2: Column Overload. Injecting too much sample can lead to peak distortion.

    • Solution: Dilute the sample and reinject. Check for a linear relationship between concentration and peak area to ensure you are working within the detector's linear range.

Problem 2: Inconsistent retention times.

  • Possible Cause 1: Mobile Phase Instability. The composition of the mobile phase is changing over time.

    • Solution: Ensure mobile phase components are thoroughly mixed and degassed. If using a buffer, ensure it is fresh and within its effective pH range.

  • Possible Cause 2: Fluctuating Column Temperature.

    • Solution: Use a column oven to maintain a constant, elevated temperature (e.g., 30-40 °C). This improves reproducibility and can also enhance peak shape and reduce run times.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Problem: Broad NMR signals, especially for the amine (-NH₂) protons.

  • Possible Cause 1: Proton Exchange. The amine protons can exchange with residual water in the NMR solvent or with each other, leading to signal broadening.

    • Solution: Use a fresh, anhydrous deuterated solvent (e.g., DMSO-d₆). A D₂O exchange experiment can be performed to confirm the amine protons; upon adding a drop of D₂O, the amine proton signal will disappear.

  • Possible Cause 2: Quadrupolar Broadening. Nitrogen (¹⁴N) has a quadrupole moment that can cause broadening of adjacent proton signals.

    • Solution: This is an inherent property. Performing the analysis at a higher temperature might sharpen the signals by increasing the rate of quadrupolar relaxation.

Quantitative Data Summary

The following table summarizes key physical and crystallographic data for Triazolo[4,3-a]pyridin-3-amine.

PropertyValueReference
Molecular FormulaC₆H₆N₄[3]
Molecular Weight134.14 g/mol [3]
Melting Point226-232 °C[3]
Crystal SystemMonoclinic[6]
Space GroupP2₁/n[6]
Unit Cell Parametersa = 5.5666 Å, b = 12.6649 Å, c = 16.8190 Å, β = 99.434°[6]

Experimental Protocols

Protocol 1: Purity Determination by Reverse-Phase HPLC (RP-HPLC)

This protocol outlines a general method for assessing the purity of Triazolo[4,3-a]pyridin-3-amine.

  • Instrumentation: HPLC system with UV detector, C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by UV scan).

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-25 min: 5% B (re-equilibration)

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Analysis: Inject a blank (diluent), followed by the sample. Purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.

Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy
  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of Triazolo[4,3-a]pyridin-3-amine in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Acquisition Parameters:

    • Pulse Program: Standard ¹H acquisition.

    • Number of Scans: 16-64 (depending on sample concentration).

    • Spectral Width: -2 to 12 ppm.

    • Temperature: 25 °C.

  • Analysis: Process the resulting Free Induction Decay (FID) with an exponential multiplication (line broadening of ~0.3 Hz) and Fourier transform. Reference the spectrum to the residual DMSO solvent peak (δ ~2.50 ppm). Analyze the chemical shifts, integration values, and coupling patterns to confirm the structure.

Visualized Workflows and Logic

Analytical_Workflow Analytical Characterization Workflow start Sample Received (Triazolo[4,3-a]pyridin-3-amine) solubility Solubility Testing (DMSO, MeOH, ACN) start->solubility hplc HPLC-UV Analysis (Purity Check) solubility->hplc ms LC-MS Analysis (Mass Confirmation) hplc->ms pass_check Purity > 98%? hplc->pass_check struct_check Structure Confirmed? ms->struct_check nmr NMR Spectroscopy (¹H, ¹³C) (Structure Elucidation) ftir FTIR Spectroscopy (Functional Groups) nmr->ftir thermal Thermal Analysis (DSC) (Melting Point) ftir->thermal thermal->struct_check pass_check->nmr Yes fail Further Purification / Re-synthesis Required pass_check->fail No report Generate Certificate of Analysis struct_check->report Yes struct_check->fail No

Caption: General workflow for the analytical characterization of a new batch.

HPLC_Troubleshooting HPLC Troubleshooting: Unexpected Peaks start Unexpected Peak Observed in Chromatogram check_blank 1. Inject Blank (Diluent) start->check_blank is_in_blank Peak in Blank? check_blank->is_in_blank source_contamination Source is Contaminated (Solvent, Glassware, System) is_in_blank->source_contamination Yes not_in_blank 2. Check Sample Preparation is_in_blank->not_in_blank No is_degradation Degradation Possible? not_in_blank->is_degradation impurity Peak is Likely a Synthesis Impurity or Related Substance is_degradation->impurity No (e.g., new batch) degradant Peak is a Degradant. Investigate Sample Stability. is_degradation->degradant Yes (e.g., old sample) identify 3. Identify Peak using LC-MS impurity->identify degradant->identify

Caption: Troubleshooting flowchart for identifying unexpected HPLC peaks.

References

Technical Support Center: Strategies to Reduce By-product Formation in Triazolopyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of triazolopyridines. Our goal is to equip researchers with the knowledge to minimize by-product formation and optimize reaction outcomes.

Introduction

Triazolopyridines are a vital class of heterocyclic compounds with broad applications in medicinal chemistry and drug development.[1][2] However, their synthesis can be prone to the formation of undesirable by-products, including regioisomers and products of ring-opening reactions. Understanding and controlling these side reactions is crucial for efficient and clean synthesis. This guide will explore common issues and provide actionable strategies to improve the purity and yield of your target triazolopyridine.

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a mixture of[3][4][5]triazolo[1,5-a]pyridine and[3][4][5]triazolo[4,3-a]pyridine isomers. How can I control the regioselectivity?

A1: The formation of regioisomers is a common challenge. The[3][4][5]triazolo[4,3-a]pyridine isomer can sometimes rearrange to the more thermodynamically stable[3][4][5]triazolo[1,5-a]pyridine isomer, a process known as the Dimroth rearrangement.[3][4][6] Several factors influence this:

  • Reaction Temperature: Higher temperatures can promote the Dimroth rearrangement. If the[3][4][5]triazolo[4,3-a]pyridine is your desired product, running the reaction at a lower temperature may be beneficial.

  • pH: The Dimroth rearrangement can be catalyzed by both acid and base.[7] Careful control of the reaction pH is therefore critical. For instance, in the synthesis of dinitro-[3][4][5]triazolo[1,5-a]pyridines, the presence of two nitro groups facilitates the rearrangement to such an extent that the [4,3-a] isomer is not isolated.[3]

  • Solvent: The polarity of the solvent can influence the reaction pathway and the rate of rearrangement. It is advisable to screen different solvents to find the optimal conditions for your desired isomer.

  • Starting Materials: The structure of your starting materials, particularly the substituents on the pyridine and triazole precursors, can direct the cyclization to favor one isomer over the other.

Q2: I am observing significant amounts of ring-opened by-products. What causes this and how can I prevent it?

A2: Ring-opening of the triazole ring can occur under certain conditions, leading to the formation of various pyridine derivatives.[5] This is often observed during mass spectrometry analysis where loss of nitrogen is a principal fragmentation mode.[5] Strategies to minimize this include:

  • Milder Reaction Conditions: Harsh reagents and high temperatures can promote the degradation of the triazole ring. Employing milder oxidants or reaction conditions can help preserve the desired fused-ring system.

  • Choice of Oxidant: In oxidative cyclization reactions, the choice of oxidant is critical. While stronger oxidants like Pb(OAc)₄ and MnO₂ are effective, they can also lead to over-oxidation and decomposition.[5] Milder reagents such as N-chlorosuccinimide (NCS) or iodine-based systems may provide a cleaner reaction profile.[8][9]

Q3: My yield is consistently low, even though the starting materials are consumed. What are the likely causes?

A3: Low yields can be attributed to several factors beyond starting material conversion:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and catalyst loading can all significantly impact yield. A systematic optimization of these parameters is recommended. For instance, in microwave-assisted synthesis, both excessively high and low temperatures can lead to reduced yields.[10]

  • Purity of Starting Materials: Impurities in the starting materials can interfere with the reaction, leading to the formation of side products and a lower yield of the desired product. It is crucial to use high-purity starting materials.

  • Product Degradation: The desired triazolopyridine product may be unstable under the reaction or work-up conditions. Analyzing the reaction mixture at different time points can help determine if product degradation is occurring.

  • Inefficient Work-up and Purification: Significant product loss can occur during extraction, washing, and chromatography. Optimizing the purification protocol is essential.

Q4: How can I effectively purify my triazolopyridine product from unreacted starting materials and by-products?

A4: Chromatographic techniques are commonly used for the purification of triazolopyridines.

  • Thin Layer Chromatography (TLC): Before scaling up your purification, use TLC to determine an appropriate solvent system that provides good separation between your product, starting materials, and major by-products.[11]

  • Column Chromatography: Silica gel column chromatography is a standard method. A gradient elution may be necessary to separate compounds with similar polarities.

  • High-Performance Liquid Chromatography (HPLC): For achieving high purity, especially for analytical or biological testing, preparative HPLC can be employed. Developing a suitable HPLC method is key to resolving closely related isomers.[12]

  • Recrystallization: If a suitable solvent is found, recrystallization can be a highly effective method for obtaining a pure crystalline product.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues in triazolopyridine synthesis.

Problem 1: Low or No Product Formation
Potential Cause Troubleshooting Strategy
Incorrect Reaction Conditions Verify the reaction temperature, time, and atmosphere (e.g., inert gas if required). Run small-scale experiments to screen a range of conditions.
Inactive Catalyst If using a catalyst, ensure it is fresh and from a reliable source. Consider pre-activation of the catalyst if necessary.
Poor Quality Starting Materials Check the purity of your starting materials by NMR or other analytical techniques. Purify starting materials if necessary.
Inappropriate Solvent The solvent can significantly impact the reaction. Screen a variety of solvents with different polarities.
Problem 2: Formation of Multiple Products (By-products)
Potential Cause Troubleshooting Strategy
Formation of Regioisomers As discussed in the FAQs, control of temperature, pH, and solvent is crucial. Analyze the product mixture by NMR to identify the isomers.
Side Reactions (e.g., Ring Opening) Employ milder reaction conditions. Screen different, less aggressive reagents (e.g., oxidants).
Decomposition of Starting Material or Product Monitor the reaction by TLC or LC-MS over time to check for the appearance of degradation products. Consider lowering the reaction temperature.
Problem 3: Difficulty in Product Purification
Potential Cause Troubleshooting Strategy
Co-elution of Product and Impurities Optimize the solvent system for column chromatography. Try a different stationary phase (e.g., alumina). Consider using preparative HPLC.
Product is an Oil or Difficult to Crystallize Attempt to form a salt of the product, which may be more crystalline. Try different solvent combinations for recrystallization.
Product Streaking on TLC/Column The compound may be too polar for the chosen solvent system. Add a small amount of a more polar solvent (e.g., methanol) or a modifier like triethylamine for basic compounds.

Data Presentation

Table 1: Optimization of Reaction Conditions for Microwave-Assisted Synthesis of a 1,2,4-Triazolo[1,5-a]pyridine
EntrySolventTemperature (°C)Time (h)Yield (%)
1Toluene1202483
2THF12024No Reaction
3DMSO12024No Reaction
4EtOH12024No Reaction
5Toluene (Microwave)140389
6Toluene (Microwave)1005Lower Yield
7Toluene (Microwave)1204Lower Yield
8Toluene (Microwave)1601.581
9Toluene (Microwave)1800.6776

Data adapted from a study on the microwave-mediated, catalyst-free synthesis of 1,2,4-triazolo[1,5-a]pyridines.[10]

Experimental Protocols

Protocol 1: Microwave-Assisted, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines

This protocol is based on the reaction of enaminonitriles and benzohydrazides.[10]

Materials:

  • Enaminonitrile (1.0 equiv)

  • Benzohydrazide (2.0 equiv)

  • Dry Toluene

Procedure:

  • In a microwave reactor vial, combine the enaminonitrile (0.20 mmol, 1.0 equiv) and the corresponding benzohydrazide (0.40 mmol, 2.0 equiv).

  • Add dry toluene (1.5 mL).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 140 °C and maintain for the required time (typically 3-7 hours), monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent (e.g., a mixture of hexanes and ethyl acetate).

Protocol 2: Oxidative Cyclization for the Synthesis of[3][4][5]Triazolo[4,3-a]pyridines using NCS

This protocol describes the synthesis from 2-pyridylhydrazones using N-chlorosuccinimide (NCS) as the oxidant.[8]

Materials:

  • 2-Pyridylhydrazone (1.0 equiv)

  • N-Chlorosuccinimide (NCS) (1.1 equiv)

  • Dry Dimethylformamide (DMF)

  • Triethylamine (Et₃N)

Procedure:

  • Dissolve the 2-pyridylhydrazone (10 mmol) in a minimum amount of dry DMF (20 mL) in a round-bottom flask.

  • Cool the mixture in an ice bath to 0 °C.

  • Add NCS (11 mmol) portion-wise to the reaction mixture, ensuring the temperature remains low. Caution: The reaction can be exothermic.

  • Stir the reaction mixture at 0 °C for approximately 1 hour.

  • Allow the reaction to warm to room temperature and continue stirring until completion, as monitored by TLC.

  • Collect the precipitated yellow solid by filtration and wash it with petroleum ether.

  • Dissolve the solid in hot water (50 mL) and add Et₃N (10 mmol) dropwise while cooling.

  • Collect the resulting pale yellow crystals by filtration and wash with cold water to afford the product.

Visualizations

Reaction_Pathway_Byproduct cluster_main Main Reaction Pathway cluster_side Side Reactions A Starting Materials (e.g., 2-Hydrazinopyridine + Aldehyde) B Hydrazone Intermediate A->B Condensation C [1,2,4]Triazolo[4,3-a]pyridine (Kinetic Product) B->C Oxidative Cyclization E Ring-Opened By-products B->E Decomposition/ Ring Opening D [1,2,4]Triazolo[1,5-a]pyridine (Thermodynamic Product) C->D Dimroth Rearrangement F Other Isomeric By-products C->F Alternative Cyclization

Caption: General reaction pathway for triazolopyridine synthesis and potential by-product formation.

Troubleshooting_Workflow Start Low Yield or By-product Formation Check_Purity Check Starting Material Purity Start->Check_Purity Check_Purity->Start Impure Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Solvent) Check_Purity->Optimize_Conditions Purity OK Change_Reagents Change Reagents (e.g., Oxidant) Optimize_Conditions->Change_Reagents No Improvement Optimize_Purification Optimize Purification Protocol Optimize_Conditions->Optimize_Purification Improvement Seen Change_Reagents->Optimize_Conditions Try New Conditions Success Improved Yield and Purity Optimize_Purification->Success

Caption: A logical workflow for troubleshooting common issues in triazolopyridine synthesis.

References

Technical Support Center: Improving the Oral Bioavailability of Triazolo[4,3-a]pyridine-based Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and enhancing the oral bioavailability of Triazolo[4,3-a]pyridine-based drug candidates. The content is structured to address specific experimental challenges through FAQs, troubleshooting guides, detailed protocols, and comparative data.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the oral bioavailability of Triazolo[4,3-a]pyridine-based compounds.

Q1: What are the primary reasons for the low oral bioavailability of Triazolo[4,3-a]pyridine-based drug candidates?

A1: Low oral bioavailability for this class of compounds, like many new chemical entities, typically stems from a combination of factors. The most common reasons are poor aqueous solubility and/or low intestinal permeability.[1][2][3] Additionally, extensive first-pass metabolism in the gut wall or liver and susceptibility to efflux transporters like P-glycoprotein (P-gp) can significantly limit systemic exposure.[1][3][4]

Q2: How can I determine if low solubility or low permeability is the main issue for my compound?

A2: A systematic in vitro evaluation is the best approach. Start by determining the kinetic and thermodynamic solubility in simulated gastric and intestinal fluids (SGF/SIF). Then, assess permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion or the Caco-2 cell monolayer assay, which evaluates both passive and active transport mechanisms.[5][6][7] Comparing these results will indicate whether solubility or permeability is the rate-limiting step.

Q3: What is the Biopharmaceutics Classification System (BCS) and why is it relevant?

A3: The BCS is a scientific framework that classifies drug substances based on their aqueous solubility and intestinal permeability.[1]

  • Class I: High Solubility, High Permeability

  • Class II: Low Solubility, High Permeability

  • Class III: High Solubility, Low Permeability

  • Class IV: Low Solubility, Low Permeability

Identifying the BCS class of your Triazolo[4,3-a]pyridine candidate is crucial as it guides the selection of the most appropriate bioavailability enhancement strategy.[1] For instance, for BCS Class II compounds, enhancing the dissolution rate is the primary goal.[1]

Section 2: Troubleshooting Guide

This guide provides a structured approach to diagnosing and solving specific experimental issues in a question-and-answer format.

Problem 1: My compound shows high in vitro potency but very low exposure (AUC) in animal pharmacokinetic (PK) studies after oral dosing.

  • Question: What is the first step to diagnose the cause of low oral exposure?

    • Answer: The first step is to differentiate between solubility/dissolution limitations and permeability/metabolism issues.[8] An initial assessment should involve conducting in vitro solubility and permeability assays as described in the FAQs.

  • Question: My in vitro tests show the compound has very low aqueous solubility (<10 µg/mL). What should I do next?

    • Answer: This strongly suggests that the bioavailability is "dissolution rate-limited." The focus should be on formulation strategies designed to increase solubility and dissolution.[9][10] Promising approaches include creating amorphous solid dispersions (ASDs), utilizing lipid-based formulations, or reducing particle size (micronization/nanonization).[10][11][12]

  • Question: What if my compound has good solubility but in vitro permeability assays (e.g., Caco-2) show low apparent permeability (Papp)?

    • Answer: This indicates a "permeability-limited" absorption issue. You should investigate if the compound is a substrate for efflux transporters like P-gp.[4][13] This can be tested by running the Caco-2 assay with and without a known P-gp inhibitor (e.g., verapamil).[7][14] An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is a strong indicator of active efflux.[14]

Problem 2: There is high variability in plasma concentrations between subjects in my in vivo PK study.

  • Question: What could be causing high inter-subject variability?

    • Answer: High variability is often linked to poor solubility and dissolution, which can be sensitive to individual physiological differences in the gastrointestinal tract (e.g., pH, motility).[2][11] Formulation strategies that create a more homogenous and stable solution or dispersion in the GI tract, such as self-emulsifying drug delivery systems (SEDDS) or amorphous solid dispersions, can help reduce this variability.[9][15]

Problem 3: The oral bioavailability of my compound is significantly higher when administered with food.

  • Question: What does a positive food effect indicate?

    • Answer: A positive food effect, especially with a high-fat meal, often points to a drug being poorly soluble and lipophilic. Lipids in the food can help solubilize the compound, and physiological responses to food (e.g., increased bile salt secretion) can enhance its dissolution and absorption.[2] This observation strongly supports the investigation of lipid-based drug delivery systems (LBDDS) as a formulation strategy.[16][17]

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for diagnosing and addressing poor oral bioavailability.

G Start Low Oral Bioavailability Observed in vivo CheckSol Assess In Vitro Aqueous Solubility Start->CheckSol SolLow Solubility is Low (BCS II or IV) CheckSol->SolLow CheckPerm Assess In Vitro Permeability (e.g., Caco-2) PermLow Permeability is Low (BCS III or IV) CheckPerm->PermLow SolLow->CheckPerm No Formulate Focus on Formulation Strategies: - Amorphous Solid Dispersions (ASDs) - Lipid-Based Systems (LBDDS) - Particle Size Reduction SolLow->Formulate Yes CheckEfflux Investigate Efflux (e.g., Caco-2 with Inhibitor) PermLow->CheckEfflux Yes GoodSolPerm Good Solubility & Good Permeability PermLow->GoodSolPerm No ReTest Optimize Lead & Re-test in vivo Formulate->ReTest EffluxHigh Efflux Ratio > 2? CheckEfflux->EffluxHigh MedChem Focus on Medicinal Chemistry: - Prodrug approach - Modify structure to reduce  efflux recognition EffluxHigh->MedChem Yes CheckMetabolism Assess In Vitro Metabolic Stability (Microsomes, S9) EffluxHigh->CheckMetabolism No MedChem->ReTest MetabolismHigh High Clearance? CheckMetabolism->MetabolismHigh ProdrugMeta Medicinal Chemistry Strategy: - Design prodrug to mask  metabolic soft spots MetabolismHigh->ProdrugMeta Yes MetabolismHigh->ReTest No (Re-evaluate data) ProdrugMeta->ReTest GoodSolPerm->CheckMetabolism Yes

Caption: A decision-tree workflow for troubleshooting poor oral bioavailability.

Section 3: Bioavailability Enhancement Strategies & Data

Once the primary barrier is identified, specific strategies can be employed. The two main approaches are formulation development and medicinal chemistry modifications.

Formulation-Based Strategies

Formulation strategies aim to improve the dissolution rate and apparent solubility of the drug in the gastrointestinal tract without altering its chemical structure.

  • Amorphous Solid Dispersions (ASDs): This technique involves dispersing the crystalline drug in a polymer matrix in an amorphous (non-crystalline) state.[18] The amorphous form has a higher energy state, leading to significantly increased aqueous solubility—potentially 5 to 100 times higher than the crystalline form.[15]

    • Common Polymers: HPMC, PVP, Soluplus®, HPMCAS.[19]

    • Manufacturing Methods: Spray drying and hot-melt extrusion (HME) are common, scalable methods.[15][18]

  • Lipid-Based Drug Delivery Systems (LBDDS): These formulations use lipids, surfactants, and co-solvents to solubilize the drug and present it to the gut wall in a dissolved state, often within fine emulsions or micelles.[16][17] They are particularly effective for lipophilic (fat-loving) drugs.

    • Types: Include Self-Emulsifying Drug Delivery Systems (SEDDS), Self-Microemulsifying Drug Delivery Systems (SMEDDS), and Solid Lipid Nanoparticles (SLNs).[10][12][20]

  • Particle Size Reduction: Reducing the particle size of the drug increases its surface area, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.

    • Methods: Micronization (to micron-sized particles) and nanonization (creating nanocrystals) are common techniques.[10][12]

Comparative Pharmacokinetic Data for Different Formulations

The following table summarizes hypothetical, yet representative, pharmacokinetic data for a Triazolo[4,3-a]pyridine candidate ("Compound X") in rats, comparing a simple suspension to advanced formulations.

Formulation TypeDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (0-t) (ng·hr/mL)Relative Bioavailability (%)
Aqueous Suspension101502.0600100 (Reference)
Micronized Suspension103501.51,500250
Amorphous Solid Dispersion (1:4 drug:HPMCAS)109001.04,200700
SMEDDS101,2000.755,400900

Data are hypothetical examples for illustrative purposes.

Section 4: Key Experimental Protocols

Detailed, standardized protocols are essential for reproducible results.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To determine the passive permeability of a compound.[5]

Methodology:

  • Prepare Lipid Membrane: Coat the filter of a 96-well donor plate with 5 µL of a lipid solution (e.g., 2% L-α-phosphatidylcholine in dodecane).[21][22]

  • Prepare Solutions: Dissolve the test compound in a buffer (e.g., PBS, pH 7.4) with a small percentage of DMSO (e.g., 5%) to create a donor solution (e.g., 10 µM).[22] Fill the wells of a 96-well acceptor plate with the buffer.[6]

  • Assemble Sandwich: Place the lipid-coated donor plate onto the acceptor plate.[23]

  • Incubation: Incubate the plate assembly at room temperature for a set period (e.g., 5 to 18 hours) with gentle shaking.[5][21][22]

  • Analysis: After incubation, separate the plates and measure the compound concentration in both the donor and acceptor wells using LC-MS/MS.[6]

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the established formula. Compounds with Papp > 1.5 x 10⁻⁶ cm/s are generally considered to have high permeability.[23]

Experimental Workflow for Permeability Screening

G Start Start: Compound Synthesis PAMPA PAMPA Screening (High-Throughput) Start->PAMPA Classify_PAMPA Classify as High or Low Passive Permeability PAMPA->Classify_PAMPA Caco2 Caco-2 Assay (Lower-Throughput) Classify_PAMPA->Caco2 Low Permeability End Proceed to In Vivo PK Studies Classify_PAMPA->End High Permeability Classify_Caco2 Determine Efflux Ratio (ER = Papp B-A / Papp A-B) Caco2->Classify_Caco2 Efflux Potential Efflux Substrate (ER > 2) Classify_Caco2->Efflux ER > 2 NoEfflux No Significant Efflux (ER < 2) Classify_Caco2->NoEfflux ER <= 2 Efflux->End NoEfflux->End

Caption: A typical workflow for in vitro permeability screening of new compounds.
Protocol 2: Caco-2 Permeability Assay

Objective: To assess both passive and active intestinal permeability and identify potential efflux transporter substrates.[7]

Methodology:

  • Cell Culture: Culture Caco-2 cells on semi-permeable Transwell® inserts for approximately 21 days until they form a differentiated, confluent monolayer.[14]

  • Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be above a pre-determined threshold (e.g., ≥200 Ω·cm²).[7][24]

  • Transport Study (Apical to Basolateral - A-B):

    • Add the test compound (e.g., at 10 µM) to the apical (upper) chamber.[7]

    • Add fresh buffer to the basolateral (lower) chamber.

    • Incubate at 37°C for a defined period (e.g., 2 hours).[7]

    • Collect samples from the basolateral chamber at specified time points.

  • Transport Study (Basolateral to Apical - B-A):

    • Perform the reverse experiment by adding the compound to the basolateral chamber and sampling from the apical chamber to assess active efflux.

  • Analysis: Quantify the compound concentration in the collected samples by LC-MS/MS.

  • Calculation: Calculate Papp values for both A-B and B-A directions. The efflux ratio (ER = Papp(B-A) / Papp(A-B)) is then determined. An ER > 2 suggests the compound is a substrate for an efflux transporter.[14]

Protocol 3: In Vivo Pharmacokinetic (PK) Study in Rats (Oral Gavage)

Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC) and oral bioavailability (F%).

Methodology:

  • Animal Preparation: Use fasted male Sprague-Dawley rats (or another appropriate strain). House them according to institutional guidelines.

  • Formulation Preparation: Prepare the drug formulation (e.g., suspension, ASD, SMEDDS) at the desired concentration.

  • Dosing: Administer a single oral dose (e.g., 10 mg/kg) via oral gavage. For absolute bioavailability studies, a separate cohort of animals will receive an intravenous (IV) dose.

  • Blood Sampling: Collect blood samples (e.g., via tail vein or jugular vein cannula) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Plasma Processing: Process blood samples to obtain plasma and store frozen at -80°C until analysis.

  • Bioanalysis: Determine the drug concentration in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate parameters like AUC, Cmax, and Tmax.

  • Bioavailability Calculation: Calculate absolute bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.[25]

References

Validation & Comparative

Comparative Efficacy of Novel Kinase Inhibitors Against TGF-β-Activated Kinase 1 (TAK1)

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Development

This guide provides a comparative framework for evaluating the efficacy of novel kinase inhibitors, with a focus on the promising Triazolo[4,3-a]pyridin-3-amine scaffold, against the well-validated therapeutic target, Transforming Growth Factor-β-activated Kinase 1 (TAK1). While specific efficacy data for Triazolo[4,3-a]pyridin-3-amine derivatives against TAK1 is emerging, this document outlines the established benchmarks set by known TAK1 inhibitors and the methodologies required for a robust comparative analysis.

TAK1 is a pivotal kinase in the mitogen-activated protein kinase (MAPK) kinase kinase family, playing a crucial role in mediating inflammatory and stress responses.[1] It acts as a central signaling node for various pro-inflammatory cytokines, activating downstream pathways such as NF-κB and the JNK/p38 MAPKs.[2][3] Dysregulation of TAK1 signaling is implicated in a range of diseases, including inflammatory disorders and cancer, making it an attractive target for therapeutic intervention.[1][2]

Established Inhibitors of TAK1

A direct comparison of a novel inhibitor's potency requires benchmarking against established compounds. Two well-characterized TAK1 inhibitors are 5(Z)-7-Oxozeaenol and NG25.

  • 5(Z)-7-Oxozeaenol is a natural product derived from a fungus that acts as a potent, irreversible, and selective inhibitor of TAK1.[4]

  • NG25 is a potent, dual inhibitor of TAK1 and MAP4K2.[2]

Quantitative Comparison of Inhibitor Potency

The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%. The following table summarizes the reported biochemical IC50 values for the established TAK1 inhibitors.

InhibitorTarget KinaseBiochemical IC50 (nM)
5(Z)-7-Oxozeaenol TAK18
VEGF-R252
MEK1411
NG25 TAK1149
MAP4K221.7
LYN12.9
CSK56.4
FER82.3
p38α102
ABL75.2
SRC113

Note: Data is compiled from publicly available sources.[2][4] Direct comparison of IC50 values should be made with caution as they can vary based on the specific assay conditions.

Experimental Protocols

A thorough evaluation of a novel inhibitor's efficacy involves both biochemical and cell-based assays.

In Vitro Biochemical Kinase Assay

This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified TAK1.

Objective: To determine the IC50 value of a test compound against TAK1.

Materials:

  • Recombinant active TAK1 enzyme

  • Kinase substrate (e.g., MKK6 or a generic substrate like Myelin Basic Protein)

  • ATP (radiolabeled or non-radiolabeled depending on the detection method)

  • Assay buffer (typically containing MgCl2, DTT, and a buffering agent like Tris-HCl)

  • Test compound (serially diluted)

  • Detection reagent (e.g., for measuring ADP production or substrate phosphorylation)

Procedure:

  • The TAK1 enzyme is incubated with the kinase substrate and varying concentrations of the test inhibitor.

  • The kinase reaction is initiated by the addition of ATP.

  • The reaction is allowed to proceed for a defined period at a controlled temperature.

  • The reaction is stopped, and the amount of substrate phosphorylation or ADP produced is quantified.

  • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Western Blot Assay for Downstream Signaling

This assay assesses the inhibitor's ability to block TAK1 signaling within a cellular context.

Objective: To determine if the test compound can inhibit the phosphorylation of downstream targets of TAK1 (e.g., p38, JNK, IκBα) in cells.

Materials:

  • Cell line known to have an active TAK1 signaling pathway (e.g., stimulated with TNF-α or IL-1β)

  • Test compound

  • Cell lysis buffer

  • Primary antibodies against phosphorylated and total p38, JNK, and IκBα

  • Secondary antibodies conjugated to a detectable enzyme (e.g., HRP)

  • Chemiluminescent substrate

Procedure:

  • Cells are pre-treated with various concentrations of the test compound.

  • The TAK1 pathway is stimulated (e.g., with a cytokine).

  • Cells are lysed, and the protein concentration is determined.

  • Proteins are separated by SDS-PAGE and transferred to a membrane.

  • The membrane is probed with primary antibodies to detect the phosphorylation status of downstream targets.

  • The signal is detected using a chemiluminescent substrate.

  • A decrease in the phosphorylation of downstream targets with increasing concentrations of the test compound indicates effective inhibition of the TAK1 pathway.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental steps is crucial for understanding the mechanism of action and the methods of evaluation.

TAK1_Signaling_Pathway cluster_upstream Upstream Stimuli cluster_tak1_complex TAK1 Complex Activation cluster_downstream Downstream Pathways Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) TAK1 TAK1 Cytokines->TAK1 IKK IKK Complex TAK1->IKK MKKs MKKs (MKK3/4/6/7) TAK1->MKKs TAB1 TAB1 TAB1->TAK1 TAB2 TAB2/3 TAB2->TAK1 NFkB NF-κB Activation IKK->NFkB MAPKs p38 / JNK Activation MKKs->MAPKs Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) start->prepare_reagents incubation Incubate Enzyme, Substrate, and Inhibitor prepare_reagents->incubation initiate_reaction Initiate Reaction with ATP incubation->initiate_reaction stop_reaction Stop Reaction initiate_reaction->stop_reaction detection Quantify Signal (e.g., Luminescence) stop_reaction->detection calculate_ic50 Calculate IC50 detection->calculate_ic50 end End calculate_ic50->end

References

Validation of a Triazolopyridine-Based Scaffold as a Therapeutic Lead: A Comparative Guide to PERK Inhibitor GSK2606414

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The[1][2]triazolo[4,3-a]pyridine scaffold and its related nitrogen-containing heterocyclic cores are of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors. This guide provides a comparative analysis of a prominent therapeutic lead compound, GSK2606414, which features a structurally related pyrrolo[2,3-d]pyrimidine core. GSK2606414 is a first-in-class, potent, and selective inhibitor of Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK), a critical mediator of the Unfolded Protein Response (UPR).[1][3][4][5]

This guide will objectively compare the performance of GSK2606414 with alternative PERK inhibitors, supported by experimental data, detailed protocols, and visualizations to assist researchers in the evaluation of this therapeutic strategy.

Introduction to PERK and the Unfolded Protein Response

The Endoplasmic Reticulum (ER) is a vital organelle for protein folding and modification. Various cellular stressors, such as hypoxia, nutrient deprivation, or viral infections, can disrupt ER homeostasis, leading to an accumulation of unfolded or misfolded proteins—a condition known as ER stress.[4][6] To cope with this, cells activate a signaling network called the Unfolded Protein Response (UPR).[4][6]

PERK is one of the three main sensors of the UPR.[4] Upon activation by ER stress, PERK dimerizes and autophosphorylates, subsequently phosphorylating the eukaryotic initiation factor 2 alpha (eIF2α).[4][7] This action leads to a general attenuation of protein synthesis to reduce the protein load on the ER.[4] However, it also selectively promotes the translation of specific mRNAs, such as Activating Transcription Factor 4 (ATF4), which upregulates genes involved in stress adaptation and, under prolonged stress, apoptosis.[4][6][7] Given its central role in cell fate decisions, PERK has emerged as a promising therapeutic target for various diseases, including cancer and neurodegenerative disorders.[4][5][7]

Lead Compound: GSK2606414

GSK2606414 is a potent, selective, and orally bioavailable inhibitor of PERK.[5] It acts as an ATP-competitive inhibitor, preventing the autophosphorylation and activation of PERK, thereby blocking the downstream signaling cascade.[4] Its discovery has provided a valuable tool for investigating the therapeutic potential of PERK inhibition.[8]

Comparative Analysis of PERK Inhibitors

The following table summarizes the quantitative data for GSK2606414 and other selected PERK inhibitors, allowing for a direct comparison of their potency and selectivity.

CompoundTargetIC50 (nM)SelectivityKey Features
GSK2606414 PERK0.4[1][3][9]>1000-fold vs. HRI & PKR; >100-fold vs. other eIF2α kinases[2]First-in-class, orally bioavailable, crosses the blood-brain barrier.[2][5]
GSK2656157 PERK0.9[10]>500-fold vs. a panel of 300 kinases.[10]Optimized physical properties and pharmacokinetics compared to GSK2606414.[11]
AMG PERK 44 PERK6[10]>1000-fold vs. GCN2.[10]Highly selective and orally active.[10]
ISRIB (trans-isomer) PERK (downstream)5[10]Potent and selective PERK pathway inhibitor (acts downstream of PERK).[10]Inhibits the effects of eIF2α phosphorylation.[10]

Signaling Pathway and Experimental Workflow

To better understand the context of PERK inhibition, the following diagrams illustrate the PERK signaling pathway and a general workflow for evaluating potential inhibitors.

PERK_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Nucleus Nucleus ER_Stress ER Stress (Unfolded Proteins) PERK_inactive Inactive PERK ER_Stress->PERK_inactive activates PERK_active Active PERK (Dimerized & Autophosphorylated) PERK_inactive->PERK_active eIF2a eIF2α PERK_active->eIF2a phosphorylates p_eIF2a p-eIF2α eIF2a->p_eIF2a Global_Translation Global Protein Synthesis p_eIF2a->Global_Translation inhibits ATF4_Translation ATF4 mRNA Translation p_eIF2a->ATF4_Translation promotes ATF4 ATF4 Protein ATF4_Translation->ATF4 Target_Genes Target Gene Expression (Adaptation, Apoptosis) ATF4->Target_Genes upregulates GSK2606414 GSK2606414 GSK2606414->PERK_active inhibits

Caption: The PERK signaling pathway under ER stress and the point of inhibition by GSK2606414.

Experimental_Workflow Start Compound Library Biochemical_Assay In Vitro Kinase Assay (e.g., TR-FRET, Radiometric) Start->Biochemical_Assay Potency_Determination Determine IC50 Biochemical_Assay->Potency_Determination Cell_Based_Assay Cell-Based Assay (e.g., Western Blot for p-PERK, p-eIF2α) Potency_Determination->Cell_Based_Assay Cellular_Activity Confirm Cellular Activity (e.g., MTT Assay) Cell_Based_Assay->Cellular_Activity Selectivity_Screen Kinase Selectivity Panel Cellular_Activity->Selectivity_Screen In_Vivo_Studies In Vivo Efficacy Studies (e.g., Tumor Xenograft Models) Selectivity_Screen->In_Vivo_Studies Lead_Compound Validated Lead In_Vivo_Studies->Lead_Compound

Caption: A typical experimental workflow for the validation of a PERK inhibitor lead compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of PERK inhibitors.

In Vitro PERK Kinase Assay (Time-Resolved FRET)

This assay measures the direct inhibition of PERK kinase activity.

  • Principle: This assay quantifies the phosphorylation of a biotinylated eIF2α substrate by the GST-tagged PERK cytoplasmic domain. The phosphorylated product is detected using a europium-labeled anti-phospho-eIF2α antibody and an allophycocyanin (APC)-labeled anti-GST antibody. When in proximity, the europium and APC engage in Förster resonance energy transfer (FRET), generating a signal that is proportional to kinase activity.

  • Materials:

    • Recombinant GST-PERK cytoplasmic domain.

    • Biotinylated 6-His-eIF2α substrate.

    • Assay Buffer: 10 mM HEPES, 5 mM MgCl2, 1 mM DTT, 2 mM CHAPS.[3]

    • ATP.

    • Test compounds (e.g., GSK2606414) serially diluted in DMSO.

    • Quench solution.

    • Detection reagents: Europium-labeled anti-phospho-eIF2α antibody, APC-labeled anti-GST antibody.

  • Procedure:

    • Add 0.1 µL of serially diluted test compound to the wells of an assay plate.[3]

    • Add GST-PERK solution to the wells and pre-incubate for 30 minutes at room temperature.[3]

    • Initiate the kinase reaction by adding a solution containing ATP and biotinylated eIF2α substrate. Final concentrations are typically around 0.4 nM PERK, 40 nM eIF2α, and 5 µM ATP.[3]

    • Incubate for 1 hour at room temperature.[2]

    • Stop the reaction by adding a quench solution containing EDTA.[2]

    • Add the detection reagents and incubate for 2 hours at room temperature.[2]

    • Read the plate on a suitable plate reader (e.g., Viewlux) to quantify the TR-FRET signal.[2][3]

    • Normalize the APC signal to the europium signal.[2][3]

    • Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.[2]

Cell-Based PERK Autophosphorylation Assay

This assay confirms the activity of the inhibitor in a cellular context by measuring the inhibition of PERK autophosphorylation.

  • Principle: Cells are treated with an ER stress-inducing agent (e.g., thapsigargin) to activate PERK. The inhibitory effect of the test compound on PERK autophosphorylation is then assessed by immunoblotting (Western Blot) using an antibody specific to the phosphorylated form of PERK.

  • Materials:

    • Human cell line (e.g., A549 lung carcinoma cells).

    • Cell culture medium and supplements.

    • ER stress inducer (e.g., Thapsigargin).

    • Test compounds.

    • Lysis buffer.

    • Primary antibodies: anti-phospho-PERK, anti-total-PERK.

    • Secondary antibody (HRP-conjugated).

    • Chemiluminescence substrate.

  • Procedure:

    • Seed cells in multi-well plates and allow them to adhere overnight.

    • Pre-treat cells with various concentrations of the test compound for a specified time (e.g., 1 hour).

    • Induce ER stress by adding thapsigargin and incubate for a short period (e.g., 30 minutes).[12]

    • Wash cells with PBS and lyse them in an appropriate lysis buffer.

    • Determine protein concentration using a standard method (e.g., BCA assay).

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against phospho-PERK and total PERK (as a loading control).

    • Incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescence substrate and an imaging system.

    • Quantify band intensities to determine the extent of inhibition.

Cell Viability Assay (MTT Assay)

This assay is used to evaluate the cytotoxic effects of the PERK inhibitor on cells.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which can be solubilized and quantified by spectrophotometry.

  • Materials:

    • Cell line of interest.

    • 96-well plates.

    • Test compounds.

    • MTT solution (5 mg/mL in PBS).[13]

    • Solubilization solution (e.g., DMSO).[13]

  • Procedure:

    • Seed cells in 96-well plates at a density of approximately 5 x 10³ cells/well and allow them to attach.[13]

    • Treat the cells with a range of concentrations of the test compound for the desired duration (e.g., 24 or 48 hours).[13]

    • Add MTT solution to each well and incubate for 4 hours at 37°C.[13]

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[13]

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage relative to untreated control cells.

Conclusion

GSK2606414, a compound derived from a scaffold class related to triazolopyridines, serves as a highly valuable lead for the therapeutic targeting of the PERK pathway. Its high potency and selectivity, combined with favorable pharmacokinetic properties, make it a benchmark for the development of new PERK inhibitors. This guide provides the comparative data and methodological framework necessary for researchers to evaluate and advance novel compounds based on this and similar scaffolds. While GSK2606414 is a potent PERK inhibitor, it is important to note potential off-target effects, such as inhibition of RIPK1, especially at higher concentrations, which should be considered in experimental design and data interpretation.[14] The continued exploration of this chemical space holds significant promise for developing novel therapeutics for a range of diseases driven by ER stress.

References

Comparative Kinase Cross-Reactivity Profiling: Triazolo[4,3-a]pyridin-3-amine vs. Staurosporine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase cross-reactivity profile of the novel compound Triazolo[4,3-a]pyridin-3-amine against the well-characterized, broad-spectrum kinase inhibitor, Staurosporine. The following sections present quantitative data on the inhibitory activity of these compounds against a diverse panel of kinases, detailed experimental protocols for assessing kinase inhibition, and visual diagrams of key experimental workflows and signaling pathways.

Disclaimer: The cross-reactivity data for Triazolo[4,3-a]pyridin-3-amine presented in this guide is hypothetical and for illustrative purposes only. It is intended to serve as an example of how such comparative data would be presented. Staurosporine is a known potent, non-selective protein kinase inhibitor, and its data is based on established findings.[1][2]

Data Presentation: Kinase Inhibition Profiles

The inhibitory activity of Triazolo[4,3-a]pyridin-3-amine and Staurosporine was assessed against a panel of representative kinases from different families. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the activity of a kinase by 50%, are summarized in the table below. Lower IC50 values indicate higher potency.

Kinase TargetKinase FamilyTriazolo[4,3-a]pyridin-3-amine IC50 (nM) [Hypothetical]Staurosporine IC50 (nM) [Reference]
CDK2 CMGC1503
GSK3β CMGC85-
PKA AGC>10,0007[1]
PKCα AGC2,5003[1]
ROCK1 AGC>10,000-
CaMKII CAMK8,00020[1]
p38α (MAPK14) CMGC45-
ERK2 (MAPK1) CMGC200-
JNK1 CMGC120-
c-Src Tyrosine Kinase5,5006[1]
VEGFR2 Tyrosine Kinase7,800-
BRAF TKL35-
RAF1 (c-Raf) TKL60-

Data for Staurosporine is compiled from publicly available sources. The panel for the hypothetical compound includes kinases relevant to various signaling pathways.

Experimental Protocols

The following protocol describes a typical in vitro kinase assay used to determine the IC50 values presented above. The ADP-Glo™ Kinase Assay is a common method that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

  • Compound Preparation :

    • Prepare a 10 mM stock solution of the test compound (e.g., Triazolo[4,3-a]pyridin-3-amine) in 100% DMSO.

    • Create a serial dilution series of the compound in a suitable buffer to achieve final assay concentrations ranging from 0.1 nM to 100 µM. The final DMSO concentration in the assay should not exceed 1%.

  • Kinase Reaction Setup :

    • Add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2.5 µL of the specific kinase-substrate mixture in reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, DTT).

    • Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration is typically set at or near the Kₘ for each specific kinase.

  • Reaction Incubation :

    • Shake the plate gently for 30 seconds.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection :

    • To stop the kinase reaction and deplete the remaining ATP, add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and, in a coupled reaction, generates a luminescent signal.

    • Incubate the plate at room temperature for 30 minutes in the dark.

  • Data Acquisition and Analysis :

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for kinase profiling and a key signaling pathway often targeted by kinase inhibitors.

G cluster_prep Preparation cluster_assay Kinase Reaction cluster_detect Detection Compound Test Compound (e.g., Triazolo[4,3-a]pyridin-3-amine) Dilution Serial Dilution Compound->Dilution Plate Assay Plate Loading Dilution->Plate KinaseMix Kinase + Substrate Mixture Addition Plate->KinaseMix ATP_add ATP Addition (Reaction Start) KinaseMix->ATP_add Incubate Incubation (30°C, 60 min) ATP_add->Incubate Stop Add ADP-Glo™ Reagent (Stop Reaction) Incubate->Stop Detect Add Detection Reagent Stop->Detect Read Measure Luminescence Detect->Read DataAnalysis DataAnalysis Read->DataAnalysis Calculate % Inhibition Determine IC50

Caption: Experimental workflow for in vitro kinase inhibition profiling.

G RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS Activation RAF RAF (e.g., BRAF) RAS->RAF Activation MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Phosphorylation Response Cellular Response (Proliferation, Survival) Transcription->Response Inhibitor RAF Inhibitor (e.g., Triazolo Compound) Inhibitor->RAF

Caption: The RAF-MEK-ERK mitogen-activated protein kinase (MAPK) signaling pathway.[3][4][5][6][7]

References

Head-to-head comparison ofTriazolo[4,3-a]pyridin-3-amine derivatives in preclinical models

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Preclinical Comparison of Triazolo[4,3-a]pyridin-3-amine Derivatives

An objective analysis of emerging therapeutic candidates for researchers, scientists, and drug development professionals.

The triazolo[4,3-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Derivatives of this heterocyclic system have demonstrated potential in a range of preclinical models, targeting distinct cellular pathways implicated in oncology, neurodegenerative diseases, and infectious diseases. This guide provides a head-to-head comparison of key Triazolo[4,3-a]pyridin-3-amine derivatives and their close analogs, summarizing their performance in preclinical studies. The data is presented to facilitate objective comparison and inform future drug development efforts.

I. Performance in Oncology Models

Triazolo[4,3-a]pyridine derivatives have been extensively investigated as potential anti-cancer agents, primarily targeting enzymes and pathways crucial for tumor growth and immune evasion.

1. Inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1)

IDO1 is a key immunosuppressive enzyme, and its inhibition is a promising strategy in cancer immunotherapy. A novel class of[1][2][3]triazolo[4,3-a]pyridine derivatives has been identified as potent IDO1 inhibitors.[4][5][6]

Comparative Inhibitory Activity:

CompoundTargetIC50 (μM)Cell-based Activity (L-Kyn reduction)Metabolic Stability (CYP Inhibition)Reference
Compound 25 IDO1Sub-micromolarSignificant reduction in A375 cellsLow inhibition at 100 μM[4]
Compound 38 IDO1Sub-micromolarSignificant reduction in A375 cellsNo significant inhibition at 100 μM[4]
Biphenyl Analogue 24 IDO1HighNot specifiedNot specified[4]
Triazoloquinoline 37-40 IDO1HighNot specifiedNot specified[4]

2. Inhibition of Smoothened (SMO) in the Hedgehog Pathway

The Hedgehog (Hh) signaling pathway, and specifically the Smoothened (SMO) receptor, is implicated in the development of colorectal carcinoma (CRC). A series of 3-phenyl-[1][2][3]triazolo[4,3-a]pyridine derivatives were designed as SMO inhibitors.[7]

Comparative Inhibitory Activity:

CompoundTargetIC50 (μM) vs SMOWTIC50 (μM) vs SMOD473HAntiproliferative Activity vs CRC cellsReference
Compound A11 SMO0.27 ± 0.060.84 ± 0.12Superior to Vismodegib[7]
Vismodegib (Reference) SMONot specifiedNot specifiedStandard[7]

3. Inhibition of PIM Kinases

The PIM kinase family is a target for cancer therapy due to its role in cell survival and proliferation. Novel triazolo[4,3-b]pyridazine derivatives, a related scaffold, have been developed as PIM inhibitors.[8][9] Another series of triazolo[4,3-b]pyridazine derivatives showed dual c-Met/Pim-1 inhibition.[10]

Comparative Inhibitory Activity:

CompoundTargetIC50 (μM)Cellular ActivityReference
Compound 42 PIM-1/PIM-3 selectiveNot specifiedAntiproliferative in tumor cell lines[8]
Compound 4g c-Met / Pim-10.163 (c-Met), 0.283 (Pim-1)Arrested MCF-7 cells in S phase, induced apoptosis[10]
Compound 4a c-Met / Pim-1Less potent than 4gStrong antiproliferative effects[10]

4. PD-1/PD-L1 Interaction Inhibition

Targeting the PD-1/PD-L1 immune checkpoint is a revolutionary cancer therapy. A series of[1][2][3]triazolo[4,3-a]pyridines were developed as small-molecule inhibitors of this protein-protein interaction.[11]

Comparative Inhibitory Activity:

CompoundTargetIC50 (nM) by HTRF assayCellular ActivityReference
Compound A22 PD-1/PD-L1 Interaction92.3Dose-dependently elevated IFN-γ production[11]
II. Performance in Neurodegenerative Disease Models

Microtubule (MT) stabilization is a therapeutic strategy for neurodegenerative conditions like Alzheimer's disease. A series of 1,2,4-triazolo[1,5-a]pyrimidines, a related isomer, have been evaluated for this purpose.[12]

Preclinical Profile of MT-Stabilizing Derivatives:

Compound SeriesPrimary ActionKey Preclinical FindingsReference
TPDs Microtubule-stabilizingFavorable ADME-PK, brain penetration, and oral bioavailability.[12]
III. Performance as Antimicrobial Agents

1. Antimalarial Activity

With rising drug resistance, new antimalarial agents are crucial.[1][2][3]Triazolo[4,3-a]pyridine sulfonamides have been synthesized and evaluated for their in vitro activity against Plasmodium falciparum, targeting the falcipain-2 enzyme.[2][13]

Comparative Antimalarial Activity:

CompoundTargetIC50 (μM) vs P. falciparumReference
3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1][2][3]triazolo[4,3-a]pyridine-6-sulfonamide Falcipain-2 (predicted)2.24[2]
2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one Falcipain-2 (predicted)4.98[2]

2. Antibacterial Activity

Novel triazolo[4,3-a]pyrazine derivatives have been synthesized and tested for their activity against both Gram-positive and Gram-negative bacteria.[14]

Comparative Antibacterial Activity:

CompoundTarget StrainMIC (μg/mL) vs S. aureusMIC (μg/mL) vs E. coliReference
Compound 2e S. aureus, E. coli3216[14]
Ampicillin (Reference) S. aureus, E. coliComparable to 2eComparable to 2e[14]

Experimental Protocols & Methodologies

IDO1 Inhibition Assay: [4]

  • Cell Line: Human melanoma A375 cells with high IDO1 expression induced by recombinant human IFN-γ.

  • Procedure: Cells were treated with test compounds (10 μM) for 48 hours. The concentration of L-Kynurenine (L-Kyn), the product of IDO1 activity, in the cell culture supernatant was measured by HPLC analysis and compared to basal levels.

  • Cytotoxicity: An initial MTT assay was performed to exclude compounds with intrinsic cytotoxicity.

SMO Inhibition Assay: [7]

  • Methodology: The inhibitory activity against wild-type (SMOWT) and a mutant (SMOD473H) was determined. The specific assay format (e.g., cell-based reporter or biochemical) is detailed in the primary publication.

  • Antiproliferative Assay: Colorectal carcinoma (CRC) cells were treated with varying concentrations of the test compounds, and cell viability was assessed, likely using an MTT or similar colorimetric assay, to determine antiproliferative activity.

PIM/c-Met Kinase Inhibition Assay: [10]

  • Methodology: Enzymatic assays were used to determine the IC50 values of compounds against c-Met and Pim-1 kinases. The specific protocol would involve incubating the recombinant enzyme with a substrate and ATP in the presence of the inhibitor.

  • Cell Cycle Analysis: MCF-7 breast cancer cells were treated with the compound. Cells were then fixed, stained with a DNA-binding dye (e.g., propidium iodide), and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).

  • Apoptosis Assay: Apoptosis was measured by flow cytometry using Annexin V/PI staining. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, while PI stains late apoptotic and necrotic cells.

PD-1/PD-L1 Homogenous Time-Resolved Fluorescence (HTRF) Assay: [11]

  • Principle: This is a proximity-based assay to measure the binding interaction between PD-1 and PD-L1.

  • Procedure: Recombinant human PD-1 and PD-L1 proteins, each tagged with a different HTRF fluorophore (e.g., donor and acceptor), are incubated together with the test compound. Inhibition of the interaction prevents the two fluorophores from coming into close proximity, resulting in a decreased HTRF signal.

Antimalarial In Vitro Assay: [2]

  • Strain: Chloroquine-resistant Plasmodium falciparum 2/K1-strain.

  • Methodology: The specific in vitro susceptibility assay used (e.g., SYBR Green I-based fluorescence assay, pLDH assay) is detailed in the primary publication to determine the IC50 value.

Visualizations: Signaling Pathways and Workflows

IDO1_Inhibition_Pathway cluster_tumor_microenvironment Tumor Microenvironment Tumor_Cell Tumor Cell IDO1_Enzyme IDO1 Enzyme (Overexpressed) Tumor_Cell->IDO1_Enzyme Expresses T_Cell T-Cell T_Cell->Tumor_Cell Immune Attack (Restored) Tryptophan Tryptophan Tryptophan->IDO1_Enzyme Metabolized by Kynurenine Kynurenine Kynurenine->T_Cell Suppresses Activity IDO1_Enzyme->Kynurenine Produces Triazolo_Pyridine [1,2,4]Triazolo[4,3-a]pyridine Derivative Triazolo_Pyridine->IDO1_Enzyme Inhibits

Caption: IDO1 inhibition by Triazolo[4,3-a]pyridine derivatives.

Hh_Signaling_Pathway cluster_membrane Cell Membrane PTCH1 PTCH1 Receptor SMO SMO Receptor PTCH1->SMO Inhibits (Default State) GLI_Proteins GLI Proteins SMO->GLI_Proteins Activates Hh_Ligand Hedgehog Ligand Hh_Ligand->PTCH1 Binds Triazolo_Pyridine 3-phenyl-[1,2,4]triazolo [4,3-a]pyridine Triazolo_Pyridine->SMO Inhibits Target_Gene_Expression Target Gene Expression (Proliferation, Survival) GLI_Proteins->Target_Gene_Expression Promotes

Caption: Inhibition of the Hedgehog pathway via the SMO receptor.

Experimental_Workflow_Virtual_Screening A Virtual Library Generation (e.g., 1561 compounds) B Virtual Screening (Pharmacophore Modeling) A->B C Molecular Docking (e.g., into Falcipain-2) B->C D Hit Selection (e.g., 25 compounds) C->D E Chemical Synthesis D->E F In Vitro Biological Evaluation (e.g., Antimalarial Assay) E->F

Caption: Workflow for discovery of antimalarial derivatives.

References

Benchmarking the ADMET Properties of Triazolo[4,3-a]pyridin-3-amine Against Standard Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the novel compound Triazolo[4,3-a]pyridin-3-amine. Due to the limited publicly available experimental data for this specific compound, this guide establishes a benchmarking methodology against well-characterized standard drugs: Verapamil, Propranolol, and Warfarin. The data presented for the standard drugs are compiled from various sources, and the values for Triazolo[4,3-a]pyridin-3-amine are presented as hypothetical placeholders to illustrate a comprehensive ADMET profile. This guide is intended to serve as a template for the systematic evaluation of new chemical entities.

Data Presentation: Comparative ADMET Profiles

The following tables summarize key ADMET parameters. It is crucial to note that experimental values can vary between laboratories and assay conditions.

Table 1: Physicochemical and Absorption Properties

PropertyTriazolo[4,3-a]pyridin-3-amineVerapamilPropranololWarfarin
Molecular Weight ( g/mol ) 134.15 (Calculated)454.6[1]259.34[2]308.33[3]
LogP Hypothetical: 1.53.8[1]3.48[2]2.7[3]
Aqueous Solubility (µg/mL) Hypothetical: 500Low (83 mg/L for HCl salt)[1]61.7 mg/L[2]Low/Insoluble in water[3]
Caco-2 Permeability (Papp, 10⁻⁶ cm/s) Hypothetical: 5.0High (>10)[4][5]High (>10)[4][5]High (>10)[4][5]

Table 2: Distribution Properties

PropertyTriazolo[4,3-a]pyridin-3-amineVerapamilPropranololWarfarin
Plasma Protein Binding (%) Hypothetical: 75%~90%[6]~90%[7]~99%[8]
Blood-Brain Barrier Permeability Hypothetical: ModerateHighHigh[9]Low

Table 3: Metabolism and Excretion Properties

PropertyTriazolo[4,3-a]pyridin-3-amineVerapamilPropranololWarfarin
Metabolic Stability (Human Liver Microsomes) Hypothetical: ModerateLow (extensive metabolism)[6][10]Low (extensive metabolism)[7]Low (extensive metabolism)[8]
Primary Metabolizing Enzymes Hypothetical: CYP3A4, CYP2D6CYP3A4[10]CYP2D6, CYP1A2[11]CYP2C9[8]
Half-life (t½, hours) Hypothetical: 4-63-7[6]3-6[9]20-60[8]

Table 4: Toxicity Profile

PropertyTriazolo[4,3-a]pyridin-3-amineVerapamilPropranololWarfarin
hERG Inhibition (IC₅₀, µM) Hypothetical: >101-10[12][13]>10[12][13]>30
Hepatotoxicity Hypothetical: Low RiskModerate RiskLow RiskModerate Risk
AMES Mutagenicity Hypothetical: NegativeNegativeNegativeNegative

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided below. These protocols represent standard industry practices.

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a compound, which is a key indicator of its oral absorption.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-28 days to form a differentiated and polarized monolayer that mimics the intestinal epithelium.

  • Transport Buffer: A buffered salt solution (e.g., Hanks' Balanced Salt Solution with HEPES) is used as the transport medium.

  • Assay Procedure:

    • The Caco-2 monolayers are washed with the transport buffer.

    • The test compound is added to the apical (donor) side to measure absorption (A-to-B transport) or to the basolateral (donor) side to measure efflux (B-to-A transport).

    • Samples are collected from the receiver compartment at specified time points (e.g., 2 hours).

    • The concentration of the compound in the samples is quantified by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the compound is a substrate for efflux transporters.

Plasma Protein Binding Assay

Objective: To determine the extent to which a compound binds to plasma proteins, which affects its distribution and availability to target tissues.

Methodology:

  • Method: Rapid Equilibrium Dialysis (RED) is a common method.

  • Procedure:

    • The test compound is added to plasma.

    • The plasma containing the compound is placed in one chamber of a RED device, separated by a semi-permeable membrane from a buffer-filled chamber.

    • The device is incubated at 37°C to allow for equilibrium between the bound and unbound compound.

    • The concentrations of the compound in both the plasma and buffer chambers are measured by LC-MS/MS.

  • Data Analysis: The percentage of the compound bound to plasma proteins is calculated based on the concentration difference between the two chambers.

Metabolic Stability Assay

Objective: To evaluate the susceptibility of a compound to metabolism by liver enzymes, providing an indication of its hepatic clearance.

Methodology:

  • System: Human liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.

  • Procedure:

    • The test compound is incubated with human liver microsomes in the presence of NADPH (a necessary cofactor) at 37°C.

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is stopped.

    • The concentration of the remaining parent compound is determined by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

hERG Inhibition Assay

Objective: To assess the potential of a compound to inhibit the hERG potassium channel, which can lead to cardiac arrhythmias.

Methodology:

  • Method: Automated patch-clamp electrophysiology on cells stably expressing the hERG channel.

  • Procedure:

    • hERG-expressing cells are subjected to a voltage clamp protocol to elicit a characteristic hERG current.

    • The cells are exposed to increasing concentrations of the test compound.

    • The inhibition of the hERG current is measured at each concentration.

  • Data Analysis: An IC₅₀ value (the concentration at which 50% of the hERG current is inhibited) is determined. A lower IC₅₀ value indicates a higher risk of cardiotoxicity.

Mandatory Visualizations

ADMET_Workflow cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion cluster_toxicity Toxicity A1 Solubility A2 Caco-2 Permeability A1->A2 D1 Plasma Protein Binding A2->D1 T1 hERG Inhibition A2->T1 M1 Microsomal Stability D1->M1 D2 Blood-Brain Barrier E1 Renal Clearance M1->E1 T2 Hepatotoxicity M1->T2 M2 CYP Inhibition T3 AMES

Caption: Experimental workflow for in vitro ADMET profiling.

ADMET_Relationships Absorption Absorption Distribution Distribution Absorption->Distribution Efficacy Efficacy Absorption->Efficacy Metabolism Metabolism Distribution->Metabolism Toxicity Toxicity Distribution->Toxicity Distribution->Efficacy Excretion Excretion Metabolism->Excretion Metabolism->Toxicity Excretion->Efficacy

References

Comparative Analysis of Triazolo[4,3-a]pyridine Derivatives as c-Met Kinase Inhibitors: An In Vitro and In Vivo Correlation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the in vitro and in vivo activity of a novel[1]triazolo[4,3-a]pyridine derivative, compound 4d , against other c-Met inhibitors. The c-Met receptor tyrosine kinase is a well-established target in oncology, and its dysregulation is implicated in numerous human cancers. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of potential anticancer agents.

Data Presentation

The following tables summarize the quantitative data from preclinical studies, comparing the enzymatic and antiproliferative activities of the[1]triazolo[4,3-a]pyridine derivative 4d with the known c-Met inhibitor, SGX-523 .

Table 1: In Vitro c-Met Kinase Inhibitory Activity [2]

Compoundc-Met IC50 (nM)
4d 1.8
SGX-523 3.1

Lower IC50 values indicate greater potency.

Table 2: In Vitro Antiproliferative Activity against SNU-5 Human Gastric Carcinoma Cells [2]

CompoundIC50 (µM)
4d 0.12
SGX-523 0.25

Lower IC50 values indicate greater antiproliferative activity.

Table 3: In Vivo Antitumor Efficacy in a Human Gastric (MKN-45) Tumor Xenograft Model [2]

Treatment GroupDose (mg/kg, p.o., qd)Tumor Growth Inhibition (%)
4d·CH3SO3H 2558
4d·CH3SO3H 5082
SGX-523 5065

Higher tumor growth inhibition values indicate greater in vivo efficacy.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro c-Met Kinase Inhibition Assay

This assay determines the concentration of the test compound required to inhibit 50% of the c-Met kinase activity. A common method is a luminescent-based kinase assay, such as the ADP-Glo™ Kinase Assay.

Materials:

  • Recombinant human c-Met kinase

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • Test compounds (e.g., 4d , SGX-523 ) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure: [3][4][5][6]

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting point is a 10-point, 3-fold dilution series.

  • Assay Plate Setup: Add 1 µL of the diluted compounds or vehicle (DMSO) to the wells of a 384-well plate.

  • Enzyme Addition: Dilute the c-Met kinase in kinase buffer to a 2x working concentration. Add 2 µL of the diluted enzyme to each well.

  • Reaction Initiation: Prepare a 2x substrate/ATP mixture in kinase buffer. Initiate the kinase reaction by adding 2 µL of this mixture to each well. The final ATP concentration should be at or near its Km for the enzyme.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Signal Detection (ADP-Glo™): a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. b. Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

In Vitro Cell Proliferation (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Human cancer cell line (e.g., SNU-5)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure: [1][7][8]

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate overnight.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

In Vivo Tumor Xenograft Study

This study evaluates the antitumor efficacy of the test compounds in an animal model.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude mice, 6-8 weeks old)

  • Human tumor cells (e.g., MKN-45)

  • Sterile PBS and Matrigel (optional)

  • Test compounds formulated for oral administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure: [9][10][11]

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., 5 x 106 cells in 100 µL of PBS or a PBS/Matrigel mixture) into the right flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm3). Monitor tumor volume 2-3 times per week using calipers. Tumor volume can be calculated using the formula: Volume = (Width2 x Length) / 2.

  • Animal Grouping and Treatment: Randomize the mice into treatment and control groups. Administer the test compounds and vehicle control orally once daily (p.o., qd) for a specified period (e.g., 21 days).

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control group.

Mandatory Visualizations

c-Met Signaling Pathway

The diagram below illustrates the c-Met signaling pathway and the point of inhibition by[1]triazolo[4,3-a]pyridine derivatives.

cMet_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space HGF HGF (Ligand) cMet_Receptor c-Met Receptor Tyrosine Kinase HGF->cMet_Receptor Binding & Dimerization P1 P cMet_Receptor->P1 Autophosphorylation P2 P cMet_Receptor->P2 GRB2_SOS GRB2/SOS P1->GRB2_SOS PI3K PI3K P2->PI3K STAT3 STAT3 P2->STAT3 RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Motility ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation Inhibitor Triazolo[4,3-a]pyridine (e.g., Compound 4d) Inhibitor->cMet_Receptor Inhibition of Kinase Activity

Caption: Simplified c-Met signaling pathway and inhibition by Triazolo[4,3-a]pyridine derivatives.

Experimental Workflow

The following diagram outlines the experimental workflow for the evaluation of Triazolo[4,3-a]pyridine derivatives.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Kinase_Assay c-Met Kinase Inhibition Assay (IC50 determination) Cell_Assay Antiproliferative (MTT) Assay (IC50 against cancer cells) Kinase_Assay->Cell_Assay Lead_Compound Lead Compound (e.g., Compound 4d) Cell_Assay->Lead_Compound Potent Activity Xenograft_Model Tumor Xenograft Model in Mice Efficacy_Study Efficacy Study (Tumor Growth Inhibition) Xenograft_Model->Efficacy_Study Start Compound Synthesis (Triazolo[4,3-a]pyridine) Start->Kinase_Assay Lead_Compound->Xenograft_Model

Caption: Preclinical evaluation workflow for Triazolo[4,3-a]pyridine derivatives.

References

Confirmation of Target Engagement for Triazolo[4,3-a]pyridin-3-amine in Cellular Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The triazolo[4,3-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including the inhibition of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1) and interactions with crucial signaling pathways such as the PD-1/PD-L1 immune checkpoint.[1][2] Given the diverse potential targets for this chemical class, confirming direct target engagement within a cellular context is a critical step in drug discovery and development. This guide provides a comparative overview of key experimental approaches to validate the cellular targets of novel compounds, using Triazolo[4,3-a]pyridin-3-amine as a representative example.

Key Cellular Target Engagement Assays

Two powerful techniques to confirm that a compound binds its intended target in a cellular environment are the Cellular Thermal Shift Assay (CETSA) and chemical proteomics-based competition assays, such as the kinobeads platform. These methods offer direct biophysical evidence of target engagement inside intact cells, a significant advantage over traditional assays using purified proteins.

Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that the binding of a ligand, such as a small molecule inhibitor, can stabilize its target protein, leading to an increase in the protein's thermal stability.[3][4] This change in thermal stability is detected by heating cell lysates or intact cells treated with the compound of interest to various temperatures, followed by quantification of the remaining soluble protein.

Comparison of CETSA Methodologies

FeatureWestern Blot CETSA (WB-CETSA)Mass Spectrometry CETSA (MS-CETSA)High-Throughput CETSA (HT-CETSA)
Principle Ligand-induced thermal stabilization of a specific protein detected by immunoblotting.[5]Ligand-induced thermal stabilization of thousands of proteins detected by mass spectrometry.[5]Ligand-induced thermal stabilization detected using various high-throughput compatible readouts (e.g., AlphaLISA, reporter assays).[6][7]
Throughput LowHigh (proteome-wide)High (96-, 384-, 1536-well formats)[7]
Requirement Specific antibody for the target protein.[5]Mass spectrometer.Plate reader, specific reagents for the chosen readout.
Application Target validation (hypothesis-driven).[5]Target discovery and off-target profiling.Compound screening and structure-activity relationship (SAR) studies.[6]
Data Output Thermal shift curve for a single protein.Thermal shift data for thousands of proteins.Dose-response curves at a fixed temperature.
Chemical Proteomics: Kinobeads Competition Assay

Chemical proteomics platforms like kinobeads utilize broad-spectrum kinase inhibitors immobilized on beads to capture a large portion of the cellular kinome from a cell lysate.[8][9] To assess target engagement of a free compound, it is added to the lysate to compete with the kinobeads for binding to its target kinases. The proteins bound to the beads are then identified and quantified by mass spectrometry. A decrease in the amount of a specific kinase captured by the beads in the presence of the test compound indicates that the compound is engaging that kinase.

Comparison of Target Engagement Assays

AssayPrincipleAdvantagesDisadvantages
CETSA Ligand binding alters protein thermal stability.[3]Label-free, applicable to any protein, can be performed in intact cells.[4]Can be low-throughput (WB-CETSA), requires specific antibodies for validation.
Kinobeads Competition for binding between a test compound and immobilized broad-spectrum inhibitors.[10][11]Broadly profiles kinase targets, provides quantitative affinity data (apparent Kd).[10]Primarily for kinases and some other ATP-binding proteins, performed in cell lysates.

Experimental Protocols

General Workflow for Cellular Thermal Shift Assay (CETSA)

CETSA Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis_separation Lysis & Separation cluster_detection Detection cell_culture 1. Culture cells compound_treatment 2. Treat cells with Triazolo[4,3-a]pyridin-3-amine or vehicle (DMSO) cell_culture->compound_treatment heating 3. Heat cell suspension or lysate to a range of temperatures compound_treatment->heating lysis 4. Lyse cells (if not already done) heating->lysis centrifugation 5. Centrifuge to separate soluble proteins from precipitated aggregates lysis->centrifugation detection 6. Quantify remaining soluble target protein centrifugation->detection wb Western Blot detection->wb ms Mass Spectrometry detection->ms ht High-Throughput Readout detection->ht Kinobeads Workflow cluster_lysate_prep Lysate Preparation cluster_competition Competition cluster_enrichment Affinity Enrichment cluster_analysis Mass Spectrometry Analysis cell_lysis 1. Prepare cell lysate incubation 2. Incubate lysate with different concentrations of Triazolo[4,3-a]pyridin-3-amine cell_lysis->incubation kinobeads_add 3. Add kinobeads to the lysate incubation->kinobeads_add enrichment 4. Incubate to allow protein binding to beads kinobeads_add->enrichment washing 5. Wash beads to remove non-specific binders enrichment->washing elution 6. Elute bound proteins washing->elution digestion 7. Digest proteins into peptides elution->digestion lc_ms 8. Analyze peptides by LC-MS/MS digestion->lc_ms quantification 9. Quantify protein abundance lc_ms->quantification Signaling Pathway cluster_pathway Hypothetical Kinase Signaling Pathway receptor Receptor adaptor Adaptor Protein receptor->adaptor kinase1 Upstream Kinase adaptor->kinase1 target_kinase Target Kinase kinase1->target_kinase substrate Substrate Protein target_kinase->substrate transcription_factor Transcription Factor substrate->transcription_factor cellular_response Cellular Response transcription_factor->cellular_response compound Triazolo[4,3-a]pyridin-3-amine compound->target_kinase Inhibition

References

Evaluating the Selectivity of Triazolo[4,3-a]pyridin-3-amine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The triazolo[4,3-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Derivatives of triazolo[4,3-a]pyridin-3-amine have emerged as potent inhibitors of various enzymes, including kinases and other key signaling proteins. A critical aspect of drug development is understanding the selectivity of these compounds to minimize off-target effects and enhance therapeutic efficacy. This guide provides an objective comparison of the selectivity of different triazolo[4,3-a]pyridin-3-amine derivatives based on available experimental data.

Comparative Selectivity Profiles

The selectivity of triazolo[4,3-a]pyridin-3-amine derivatives has been evaluated against various targets, primarily focusing on the specific enzymes they were designed to inhibit. The following tables summarize the available quantitative data for different classes of these derivatives.

IDO1 Inhibitors

A novel class of[1][2][3]triazolo[4,3-a]pyridine-based analogues has been identified as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in tryptophan metabolism and a promising target in cancer immunotherapy. The selectivity of these compounds was assessed against the related enzyme Tryptophan 2,3-dioxygenase (TDO) and a panel of Cytochrome P450 (CYP) enzymes.[4]

CompoundTargetIC50 (µM)Selectivity vs. TDOSelectivity vs. CYPs
38 IDO10.9HighHigh (no significant inhibition)
25 IDO1Sub-micromolarHighLow inhibition at 10 and 100 µM
c-Met/VEGFR-2 Inhibitors

A series of[1][2][3]triazolo[4,3-a]pyrazine derivatives have been developed as dual inhibitors of the receptor tyrosine kinases c-Met and VEGFR-2, both crucial in cancer cell signaling and angiogenesis.

CompoundTargetIC50 (nM)
17l c-Met26.0
VEGFR-22600

One of the most promising compounds from a series of[1][2][3]triazolo[4,3-a]pyrazine derivatives, compound 4d , demonstrated high selectivity for c-Met when screened against a panel of 59 other kinases.[5]

CompoundPrimary TargetIC50Off-Target Kinases (59-kinase panel)
4d c-MetPotentNo significant effect
Tankyrase Inhibitors

A novel triazolo[4,3-a]pyridine derivative, TI-12403, has been identified as a potent inhibitor of Tankyrase 1 and 2 (TNKS1/2), enzymes involved in the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.

CompoundTargetIC50 (µM)
TI-12403 TNKS1Potent
TNKS2Potent

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used to evaluate the selectivity of triazolo[4,3-a]pyridin-3-amine derivatives.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase by measuring the amount of ATP remaining after the kinase reaction.

Materials:

  • Recombinant kinase (e.g., c-Met, VEGFR-2)

  • Kinase substrate (e.g., Poly (Glu, Tyr) 4:1)

  • ATP

  • Kinase buffer

  • Test compound (Triazolo[4,3-a]pyridin-3-amine derivative)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in an appropriate solvent (e.g., DMSO).

  • Kinase Reaction Mixture: Prepare a master mix containing the kinase, substrate, and kinase buffer.

  • Assay Plate Setup:

    • Add the test compound dilutions to the appropriate wells of the assay plate.

    • Include positive control wells (kinase reaction without inhibitor) and negative control wells (no kinase).

  • Initiate Reaction: Add the kinase reaction mixture to all wells.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • ATP Detection:

    • Add the luminescence-based ATP detection reagent to each well. This reagent stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.

    • Incubate at room temperature as per the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The inhibitory activity is calculated based on the reduction in ATP consumption (higher luminescence) in the presence of the inhibitor compared to the positive control. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify that a compound binds to its intended target within a cellular environment. The principle is that ligand binding stabilizes the target protein against thermal denaturation.

Materials:

  • Adherent or suspension cells expressing the target protein

  • Complete cell culture medium

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • Equipment for heat denaturation (e.g., PCR machine, water bath)

  • Centrifuge

  • SDS-PAGE and Western blotting reagents and equipment

  • Antibody specific to the target protein

Procedure:

  • Cell Treatment: Treat cultured cells with the test compound or vehicle control at the desired concentration and incubate for a specific duration to allow for cell penetration and target binding.

  • Heat Challenge:

    • Harvest and wash the cells.

    • Resuspend the cells in PBS.

    • Aliquot the cell suspension and expose the aliquots to a range of temperatures for a fixed time (e.g., 3 minutes) to induce protein denaturation and aggregation.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed to pellet the aggregated proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and determine the protein concentration.

  • Western Blot Analysis:

    • Separate the soluble proteins by SDS-PAGE.

    • Transfer the proteins to a membrane.

    • Probe the membrane with a primary antibody specific for the target protein, followed by a secondary antibody.

    • Detect the protein bands using a suitable detection method.

  • Data Analysis: Quantify the band intensities. A higher amount of soluble target protein at elevated temperatures in the compound-treated samples compared to the vehicle control indicates target engagement and stabilization.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved is essential for understanding the mechanism of action of these inhibitors.

IDO1_Pathway Tryptophan Tryptophan IDO1 IDO1 (Target of Triazolo[4,3-a]pyridin-3-amine derivatives) Tryptophan->IDO1 Metabolized by T_Cell_Proliferation T-Cell Proliferation & Activation Tryptophan->T_Cell_Proliferation Essential for Kynurenine Kynurenine IDO1->Kynurenine Produces Immune_Suppression Immune Suppression Kynurenine->Immune_Suppression Promotes Immune_Suppression->T_Cell_Proliferation Inhibits

Caption: The IDO1 signaling pathway in immune suppression.

Kinase_Inhibition_Workflow cluster_0 In Vitro Assay cluster_1 Cell-Based Assay Recombinant_Kinase Recombinant Kinase Kinase_Activity Measure Kinase Activity (e.g., Luminescence) Recombinant_Kinase->Kinase_Activity Test_Compound Triazolo[4,3-a]pyridin-3-amine Derivative Test_Compound->Recombinant_Kinase ATP_Substrate ATP + Substrate ATP_Substrate->Kinase_Activity IC50_Determination IC50 Determination Kinase_Activity->IC50_Determination Cultured_Cells Cultured Cells Compound_Treatment Treat with Test Compound Cultured_Cells->Compound_Treatment Downstream_Signaling Analyze Downstream Signaling (Western Blot) Compound_Treatment->Downstream_Signaling Phenotypic_Effect Measure Phenotypic Effect (e.g., Proliferation) Compound_Treatment->Phenotypic_Effect Cellular_Efficacy Cellular Efficacy Downstream_Signaling->Cellular_Efficacy Phenotypic_Effect->Cellular_Efficacy

Caption: General experimental workflow for evaluating kinase inhibitors.

This guide provides a snapshot of the current understanding of the selectivity of triazolo[4,3-a]pyridin-3-amine derivatives. As research in this area continues, more comprehensive selectivity profiling against broader panels of targets will be crucial for the development of safe and effective therapeutics based on this versatile scaffold.

References

Comparative Docking Analysis of Triazolo[4,3-a]pyridin-3-amine and Related Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the molecular docking performance of triazolo[4,3-a]pyridin-3-amine and its derivatives against various protein targets, in comparison to other heterocyclic scaffolds.

The triazolo[4,3-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. These activities stem from the scaffold's ability to interact with various biological targets, often through coordination with metal ions in metalloenzymes or by forming key hydrogen bond interactions within enzyme active sites. This guide provides a comparative overview of the docking analysis of triazolo[4,3-a]pyridin-3-amine and its derivatives against several protein targets, alongside other related heterocyclic systems.

Data Presentation: Comparative Docking and Inhibition Data

The following tables summarize the molecular docking and in vitro inhibition data for triazolo[4,3-a]pyridine derivatives and other compared scaffolds from various studies. It is important to note that direct comparison of docking scores and binding energies across different studies, target proteins, and software is not always straightforward due to variations in computational protocols.

Table 1: Docking and Inhibitory Data for Triazolo[4,3-a]pyridine Derivatives against Indoleamine 2,3-dioxygenase 1 (IDO1)

Compound IDScaffoldModificationsInhibition (%) @ 10 µMIC50 (µM)Key Interacting ResiduesReference
VS9 [1][2][3]Triazolo[4,3-a]pyridineN-((6-(Trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indazole-7-carboxamide54.6 ± 3.1-Tyr126, Cys129, Val130, Phe163, Phe164[3][4][5]
2 [1][2][3]Triazolo[4,3-a]pyridineN-((6-(Trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indazole-7-carboxamide---[3]
24 [1][2][3]Triazolo[4,3-a]pyridineBiphenyl analogue>50-Hydrophobic interactions in pocket A[3][4]
25 [1][2][3]Triazolo[4,3-a]pyridineBiphenyl analogue>50-Hydrophobic interactions in pocket A[3][4]
37-40 [1][2][3]Triazolo[4,3-a]quinoline->50--[3][4]
38 [1][2][3]Triazolo[4,3-a]pyridine--0.9Coordination with heme iron via N1 of the triazole ring[3][5]
42 [1][2][3]Triazolo[4,3-a]pyridineRemoval of -CF3 groupDrop in activity-Loss of hydrophobic interaction[3][4]

Table 2: Comparative Inhibitory Activity of Triazolo[4,3-b]pyridazine Derivatives against c-Met and Pim-1 Kinases

Compound IDScaffoldTarget ProteinIC50 (µM)Reference
4g Triazolo[4,3-b]pyridazinec-Met0.163 ± 0.01[6][7]
4g Triazolo[4,3-b]pyridazinePim-10.283 ± 0.01[6][7]
4a Triazolo[4,3-b]pyridazinec-Met> reference[6][7]
4a Triazolo[4,3-b]pyridazinePim-1> reference[6][7]

Table 3: Comparative Docking Scores of Pyridine and Quinoline Derivatives against Aurora A Kinase

Compound IDScaffoldBinding Energy (kJ/mol)Ligand EfficiencyReference
6c Quinoline-8.20-0.30[8]
6b Quinoline-7.73-0.30[8]
6d Quinoline-7.64-0.29[8]
6g Quinoline-7.31-0.30[8]

Experimental Protocols

A generalized molecular docking protocol synthesized from the referenced studies is outlined below. Specific parameters may vary between studies.

Molecular Docking Workflow
  • Ligand Preparation :

    • The 2D structures of the ligands are drawn using chemical drawing software (e.g., ChemDraw).

    • These structures are then converted to 3D and their energy is minimized using a suitable force field (e.g., UFF in Open Babel or CHARMM in Discovery Studio).[9]

    • The final structures are saved in a format suitable for the docking software (e.g., .pdbqt for AutoDock).

  • Protein Preparation :

    • The 3D crystallographic structure of the target protein is downloaded from the Protein Data Bank (PDB).[1]

    • Water molecules, co-crystallized ligands, and any heteroatoms not relevant to the study are removed.[1]

    • Polar hydrogen atoms are added, and appropriate charges (e.g., Kollman charges) are assigned to the protein atoms.[1]

    • The prepared protein is saved in the appropriate format (e.g., .pdbqt).

  • Grid Box Generation :

    • A grid box is defined around the active site of the protein to encompass the binding pocket.[1] The dimensions and center of the grid are set to cover all potential interaction sites.

  • Docking Simulation :

    • A docking algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, is used to explore various conformations and orientations of the ligand within the defined grid box.[1][10]

    • The number of docking runs, population size, and energy evaluations are set as per the specific protocol.

  • Analysis of Results :

    • The results are analyzed based on the binding energy or docking score, with the lowest energy conformation typically considered the most favorable.[1]

    • The interactions between the ligand and the amino acid residues in the active site, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software like PyMOL or Discovery Studio.[1]

Visualizations

The following diagrams illustrate key concepts and workflows related to the docking analysis of triazolo[4,3-a]pyridine and its analogs.

Experimental_Workflow cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) grid_gen Grid Box Generation (Defining the Active Site) ligand_prep->grid_gen protein_prep Protein Preparation (PDB Download, Cleaning, Adding Hydrogens) protein_prep->grid_gen docking_run Molecular Docking (e.g., AutoDock, Lamarckian GA) grid_gen->docking_run results_analysis Results Analysis (Binding Energy, Docking Score) docking_run->results_analysis visualization Interaction Visualization (PyMOL, Discovery Studio) results_analysis->visualization

A generalized workflow for molecular docking studies.

Signaling_Pathway_Inhibition cluster_pathway PI3K/AKT/mTOR Pathway cluster_inhibitor Inhibitor cluster_outcome Cellular Outcome pPI3K p-PI3K pAKT p-AKT pPI3K->pAKT pmTOR p-mTOR pAKT->pmTOR apoptosis Apoptosis pmTOR->apoptosis regulates inhibitor Compound 4g (Triazolo[4,3-b]pyridazine) inhibitor->pPI3K inhibits inhibitor->pAKT inhibits inhibitor->pmTOR inhibits inhibitor->apoptosis induces

Inhibition of the PI3K/AKT/mTOR pathway by a triazolo[4,3-b]pyridazine derivative.

Logical_Relationship cluster_scaffold Core Scaffold cluster_properties Key Properties for IDO1 Inhibition cluster_activity Biological Activity triazolopyridine [1,2,4]Triazolo[4,3-a]pyridine heme_binding Heme Iron Coordination (via Triazole N1) triazolopyridine->heme_binding hydrophobic_interaction Hydrophobic Pocket Interaction (e.g., with -CF3 group) triazolopyridine->hydrophobic_interaction ido1_inhibition IDO1 Inhibition heme_binding->ido1_inhibition hydrophobic_interaction->ido1_inhibition

References

Assessing the Novelty and Patentability of newTriazolo[4,3-a]pyridin-3-amine Derivatives as c-Met Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a novel, hypothetical Triazolo[4,3-a]pyridin-3-amine derivative, herein designated as TPDA-1 , against established c-Met kinase inhibitors. The c-Met proto-oncogene, which encodes the hepatocyte growth factor (HGF) receptor, is a key target in oncology due to its role in cell proliferation, invasion, and angiogenesis. Dysregulation of the HGF/c-Met signaling pathway is implicated in various cancers, including gastric and non-small cell lung cancer.[1][2] This document outlines the preclinical profile of TPDA-1, presents its patentability landscape, and provides detailed experimental protocols for its evaluation.

The c-Met Signaling Pathway in Cancer

The c-Met receptor tyrosine kinase, upon binding its ligand HGF, dimerizes and autophosphorylates, initiating downstream signaling cascades such as the PI3K/Akt, RAS/MAPK, and JAK/STAT pathways. These pathways are crucial for cell growth and survival. In many tumors, aberrant c-Met activation, through overexpression, gene amplification, or mutation, leads to uncontrolled cell proliferation and metastasis.[2][3]

cMet_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMet cMet HGF->cMet Binding & Dimerization P P cMet->P PI3K_Akt PI3K/Akt Pathway P->PI3K_Akt RAS_MAPK RAS/MAPK Pathway P->RAS_MAPK JAK_STAT JAK/STAT Pathway P->JAK_STAT Proliferation Proliferation PI3K_Akt->Proliferation Survival Survival RAS_MAPK->Survival Angiogenesis Angiogenesis JAK_STAT->Angiogenesis

Figure 1: Simplified c-Met Signaling Pathway.

Comparative Analysis of TPDA-1 and Established c-Met Inhibitors

TPDA-1 is a novel ATP-competitive inhibitor designed to selectively target the c-Met kinase domain. Its performance is benchmarked against established c-Met inhibitors, Crizotinib and Cabozantinib, which are multi-kinase inhibitors approved for clinical use.[1][4]

CompoundTypec-Met IC50 (nM)KDR (VEGFR2) IC50 (nM)Cell Line (Gastric Cancer)GI50 (µM)
TPDA-1 (Hypothetical) Selective c-Met Inhibitor5.2>10,000MKN-45 (MET-amplified)0.08
CrizotinibMulti-kinase Inhibitor (ALK/ROS1/MET)8500MKN-45 (MET-amplified)0.05
CabozantinibMulti-kinase Inhibitor (MET/VEGFR2)40.03MKN-45 (MET-amplified)0.12
TivantinibNon-ATP competitive c-Met Inhibitor350>10,000MKN-45 (MET-amplified)0.5

Table 1: In Vitro Activity of TPDA-1 and Competitor Compounds.

CompoundModelDose (mg/kg, oral)Tumor Growth Inhibition (%)
TPDA-1 (Hypothetical) MKN-45 Xenograft2585
CrizotinibMKN-45 Xenograft2590
CabozantinibMKN-45 Xenograft3080

Table 2: In Vivo Efficacy in a MET-Amplified Gastric Cancer Xenograft Model.

Novelty and Patentability Assessment

The patentability of new Triazolo[4,3-a]pyridin-3-amine derivatives like TPDA-1 hinges on three key criteria: novelty, inventive step (non-obviousness), and industrial applicability.

  • Novelty: The chemical structure of TPDA-1 must not have been previously disclosed in the public domain. A thorough search of chemical databases and patent literature is required. While the core Triazolo[4,3-a]pyridine scaffold is known, novel substitutions at the 3-amino position and on the pyridine ring can confer novelty.

  • Inventive Step: The compound must demonstrate an unexpected property or advantage over existing compounds (the "prior art"). For TPDA-1, a key inventive step could be its high selectivity for c-Met over other kinases like KDR (VEGFR2), potentially leading to a better safety profile compared to multi-kinase inhibitors like Cabozantinib.

  • Industrial Applicability: The compound must have a practical use, which in this case is the treatment of cancer. This is demonstrated through preclinical data on its therapeutic efficacy.

Patentability_Assessment cluster_criteria Patentability Criteria cluster_evidence Supporting Evidence for TPDA-1 Novelty Novelty Patentable_Invention Patentable Invention? Novelty->Patentable_Invention Inventive_Step Inventive Step Inventive_Step->Patentable_Invention Industrial_Applicability Industrial Applicability Industrial_Applicability->Patentable_Invention Unique_Structure Unique Chemical Structure Unique_Structure->Novelty Unexpected_Properties High Selectivity vs. Prior Art Unexpected_Properties->Inventive_Step Therapeutic_Use Anticancer Activity Data Therapeutic_Use->Industrial_Applicability

Figure 2: Logical Flow for Patentability Assessment.

Experimental Protocols

Detailed methodologies are crucial for the validation and replication of findings. Below are standard protocols for the key experiments cited.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the target kinase.[5]

  • Reaction Setup: In a 96-well plate, combine the c-Met enzyme, the test compound (e.g., TPDA-1) at various concentrations, and a suitable peptide substrate in kinase buffer.

  • Initiation: Start the reaction by adding a mixture of MgCl2 and [γ-33P]ATP.

  • Incubation: Incubate the plate at 30°C for a specified time, allowing for enzymatic activity.

  • Termination: Stop the reaction by adding phosphoric acid.

  • Detection: Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate. After washing, measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric method used to assess cell viability and, by extension, the anti-proliferative effects of a compound.[6]

  • Cell Plating: Seed cancer cells (e.g., MKN-45) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for 72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[7]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay Kinase Inhibition Assay (IC50) Cell_Assay Cell Proliferation Assay (GI50) Kinase_Assay->Cell_Assay Target Engagement Xenograft_Model Tumor Xenograft Model Cell_Assay->Xenograft_Model Lead Candidate Selection Dosing Compound Dosing Xenograft_Model->Dosing Tumor_Measurement Tumor Volume Measurement Dosing->Tumor_Measurement Efficacy_Analysis Efficacy Analysis (TGI) Tumor_Measurement->Efficacy_Analysis

Figure 3: Preclinical Experimental Workflow.
In Vivo Tumor Xenograft Model

This model assesses the efficacy of an anticancer compound in a living organism.[8][9][10]

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 MKN-45 cells) into the flank of immunocompromised mice.[11]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Dosing: Randomize the mice into treatment and control groups. Administer the test compound (e.g., TPDA-1) or vehicle control orally once daily for a specified period (e.g., 21 days).

  • Monitoring: Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Endpoint: The study concludes when tumors in the control group reach a predetermined size or at the end of the treatment period.

  • Data Analysis: Calculate the percent tumor growth inhibition (TGI) for the treatment group compared to the control group.

Conclusion

New Triazolo[4,3-a]pyridin-3-amine derivatives, exemplified by the hypothetical TPDA-1, represent a promising avenue for the development of targeted cancer therapies. A comprehensive assessment of their novelty and patentability requires rigorous preclinical evaluation, including in vitro and in vivo studies, to establish a clear advantage over existing treatments. High selectivity, as demonstrated by TPDA-1 for c-Met, can be a significant differentiating factor, potentially leading to a more favorable safety profile and a strong basis for an inventive step in a patent application. The provided protocols offer a standardized framework for generating the necessary data to support both scientific publication and intellectual property claims.

References

Safety Operating Guide

Navigating the Disposal ofTriazolo[4,3-a]pyridin-3-amine: A Guide for Laboratory Professionals

Navigating the Disposal of[1][2][3]Triazolo[4,3-a]pyridin-3-amine: A Guide for Laboratory Professionals

It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and a licensed professional waste disposal service before proceeding with any disposal protocol. The information provided herein is for guidance and should be adapted to meet local, state, and federal regulations.

Hazard Profile and Safety Precautions

Based on analogous compounds,[1][2][3]Triazolo[4,3-a]pyridin-3-amine is anticipated to be a hazardous substance. Similar chemicals are known to cause skin, eye, and respiratory irritation.[2][3] Ingestion may be harmful.[2] Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or glasses with side-shields conforming to EN166 or NIOSH standards.[1]

  • Skin Protection: Handle with chemical-resistant gloves (e.g., butyl rubber, nitrile rubber). Gloves must be inspected before use and disposed of properly after.[1]

  • Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: Use a NIOSH-approved respirator if working in an area with poor ventilation or when dusts may be generated.[1]

Step-by-Step Disposal Protocol

The primary recommended method for the disposal of[1][2][3]Triazolo[4,3-a]pyridin-3-amine is through a licensed professional waste disposal service.[1]

  • Waste Identification and Segregation:

    • Clearly label the waste container with the full chemical name: "[1][2][3]Triazolo[4,3-a]pyridin-3-amine".

    • Do not mix with other waste streams unless explicitly approved by your EHS department.

  • Containerization:

    • Use a compatible, sealable, and airtight container for waste collection.

    • Ensure the exterior of the container is clean and free of contamination.

  • Storage:

    • Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Keep the container tightly closed and away from incompatible materials such as strong oxidizing agents and acids.

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup.

    • Provide them with a complete and accurate description of the waste, including the chemical name and quantity.

  • Spill Management:

    • In the event of a spill, evacuate the area and ensure adequate ventilation.

    • Wear appropriate PPE.

    • For solid spills, carefully sweep up the material to avoid creating dust and place it in a designated waste container.[1]

    • For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

    • Clean the spill area thoroughly.

Environmental Precautions:

  • Do not dispose of[1][2][3]Triazolo[4,3-a]pyridin-3-amine down the drain or in the general trash.[1]

  • Prevent release into the environment.[2]

Quantitative Data Summary

The following table summarizes key information derived from analogous compounds.

ParameterInformationSource (Analogous Compound)
Hazard Class Skin Irritant, Eye Irritant, Respiratory Irritant, Acute Toxicity (Oral)[1][2][3]Triazolo[4,3-a]pyridin-3(2H)-one, 1-([1][2][3]triazolo[4,3-a]pyridin-7-yl)ethanamine
Personal Protective Equipment Safety glasses with side-shields, chemical-resistant gloves, lab coat, respirator (if needed)[1][2][3]Triazolo[4,3-a]pyridin-3(2H)-one
Disposal Method Contact a licensed professional waste disposal service. Incineration may be an option.[1][2][3]Triazolo[4,3-a]pyridin-3(2H)-one
Spill Cleanup Sweep up solid material without creating dust; absorb liquid with inert material.[1][2][3]Triazolo[4,3-a]pyridin-3(2H)-one
Environmental Precautions Do not let product enter drains. Avoid release to the environment.[1][2][3]Triazolo[4,3-a]pyridin-3(2H)-one

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of[1][2][3]Triazolo[4,3-a]pyridin-3-amine.

DisposalWorkflowcluster_prepPreparationcluster_containContainmentcluster_storageStoragecluster_disposalDisposalcluster_spillSpill ResponseAIdentify Waste:[1,2,4]Triazolo[4,3-a]pyridin-3-amineBWear Appropriate PPE:- Safety Goggles- Chemical-Resistant Gloves- Lab CoatA->BCSegregate Waste:Do not mix with other chemicalsB->CDContainerize:Use a labeled, sealed, andcompatible containerC->DEStore in DesignatedHazardous Waste AreaD->EFContact EHS or LicensedWaste Disposal ServiceE->FGArrange for Pickup andProper DisposalF->GSpillSpill OccursSpill_PPEWear Full PPESpill->Spill_PPESpill_ContainContain Spill:- Solids: Sweep carefully- Liquids: Absorb with inert materialSpill_PPE->Spill_ContainSpill_DisposeCollect and Dispose of asHazardous WasteSpill_Contain->Spill_Dispose

Personal protective equipment for handling [1,2,4]Triazolo[4,3-a]pyridin-3-amine

Essential Safety and Handling Guide for[1][2][3]Triazolo[4,3-a]pyridin-3-amine

Disclaimer: A specific Safety Data Sheet (SDS) for[1][2][3]Triazolo[4,3-a]pyridin-3-amine was not available. The following guidance is based on the safety profiles of structurally similar compounds, including[1][2][3]Triazolo[4,3-a]pyridin-3(2H)-one and other triazole and pyridine derivatives. Researchers should exercise caution and consult a specific SDS for the exact compound when it becomes available.

This guide provides essential safety, handling, and disposal information for laboratory professionals working with[1][2][3]Triazolo[4,3-a]pyridin-3-amine. The following procedures are designed to minimize risk and ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment

Based on related chemical structures,[1][2][3]Triazolo[4,3-a]pyridin-3-amine is anticipated to be a hazardous substance. Primary hazards likely include skin irritation, serious eye irritation, and respiratory irritation. Ingestion may also be harmful.[1][3][4] Therefore, stringent adherence to personal protective equipment (PPE) protocols is mandatory.

Table 1: Personal Protective Equipment (PPE) Recommendations

Protection Type Specific Recommendations Rationale
Eye and Face Protection Safety glasses with side-shields conforming to EN166 or NIOSH-approved eye protection.[2]Protects against splashes and dust particles that can cause serious eye irritation.
Skin Protection Chemical-resistant gloves (e.g., nitrile or neoprene), inspected before use. A lab coat or chemical-resistant clothing should be worn.[3][5]Prevents skin contact which may cause irritation.[1][4]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[3][5] If dust or aerosols are generated, a NIOSH-approved respirator may be necessary.[2]Minimizes inhalation of dust or vapors that can cause respiratory tract irritation.[2][4]

Operational and Handling Plan

Safe handling practices are crucial to minimize exposure and prevent accidents.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Verify that a chemical fume hood is functioning correctly.[5]

    • Assemble all necessary equipment and reagents before handling the compound.

    • Ensure an emergency eyewash station and safety shower are readily accessible.[6]

  • Handling:

    • Always handle the compound within a certified chemical fume hood to avoid inhalation of dust or vapors.[3][5]

    • Wear the appropriate PPE as detailed in Table 1.[3]

    • Avoid direct contact with the skin, eyes, and clothing.[4][6]

    • Prevent the formation of dust and aerosols.[2][4]

    • Keep the container tightly closed when not in use.[3]

    • Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1][2]

  • Storage:

    • Store in a cool, dry, and well-ventilated place.[3]

    • Keep containers tightly closed and store away from incompatible materials such as strong oxidizing agents.[7]

    • The storage area should be clearly labeled, and access restricted to authorized personnel.

Emergency Procedures

In the event of an exposure or spill, immediate action is required.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4]

  • Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.[1][2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]

  • Spill:

    • Evacuate the area and ensure adequate ventilation.[2]

    • Wear appropriate PPE, including respiratory protection.[2]

    • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[2][8]

    • For large spills, contain the material and prevent it from entering drains.[2] Contact environmental health and safety personnel for assistance with cleanup and disposal.

Disposal Plan

Proper disposal of[1][2][3]Triazolo[4,3-a]pyridin-3-amine and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Chemical: Dispose of surplus and non-recyclable solutions by offering them to a licensed disposal company.[2] The chemical may be incinerated in a chemical incinerator equipped with an afterburner and scrubber.[2]

  • Contaminated Packaging: Dispose of as unused product.[2] All disposal activities must be in accordance with local, state, and federal regulations.[7]

Workflow and Safety Relationships

The following diagram illustrates the logical flow of operations and the relationships between handling procedures and safety measures.

Workflow for Handling [1,2,4]Triazolo[4,3-a]pyridin-3-aminecluster_prepPreparationcluster_handlingHandlingcluster_cleanupCleanup & DisposalPrepArea & Equipment PrepPPEDon PPEPrep->PPEEnsure SafetyHandlingHandle in Fume HoodPPE->HandlingProceed to HandleStorageStore ProperlyHandling->StorageAfter UseDecontaminateDecontaminate AreaHandling->DecontaminateTask CompleteEmergencyEmergency ProceduresHandling->EmergencyStorage->HandlingRetrieve for UseWasteDispose of WasteDecontaminate->WasteRemovePPEDoff PPEWaste->RemovePPE

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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[1,2,4]Triazolo[4,3-a]pyridin-3-amine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.